Diisobutyl sulfone
Description
Structure
3D Structure
Properties
CAS No. |
10495-45-1 |
|---|---|
Molecular Formula |
C8H18O2S |
Molecular Weight |
178.29 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropylsulfonyl)propane |
InChI |
InChI=1S/C8H18O2S/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
ULSLZZKKTPQNNJ-UHFFFAOYSA-N |
SMILES |
CC(C)CS(=O)(=O)CC(C)C |
Canonical SMILES |
CC(C)CS(=O)(=O)CC(C)C |
boiling_point |
265.0 °C |
melting_point |
17.0 °C |
Other CAS No. |
10495-45-1 |
Origin of Product |
United States |
Foundational & Exploratory
CAS 10495-45-1 diisobutyl sulfone safety data sheet
An In-depth Technical Guide to the Safe Handling of Diisobutyl Sulfone (CAS 10495-45-1)
This guide provides a comprehensive overview of the safety considerations for diisobutyl sulfone (CAS 10495-45-1), designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from available data and established principles of chemical safety to ensure a thorough understanding of the compound's profile.
Chemical Identification and Properties
Diisobutyl sulfone, identified by the CAS number 10495-45-1, is an organosulfur compound.[1] Understanding its fundamental properties is crucial for safe handling and use in a laboratory or manufacturing setting.
Synonyms: Isobutyl sulfone, Propane, 1,1'-sulfonylbis[2-methyl-[1]
Molecular Formula: C₈H₁₈O₂S[1]
Molecular Weight: 178.29 g/mol [1]
| Property | Value | Source |
| CAS Number | 10495-45-1 | [1] |
| Molecular Formula | C₈H₁₈O₂S | [1] |
| Molecular Weight | 178.29 g/mol | [1] |
| XLogP3 | 2.3 | [1] |
Hazard Identification and GHS Classification
A specific GHS classification for diisobutyl sulfone is not established in the provided search results. However, based on the general properties of similar organic sulfones and sulfides, the following potential hazards should be considered. It is imperative to handle this compound with care, assuming it may possess some of the following hazardous properties until specific data becomes available.
Potential Hazards (based on related compounds):
-
Skin and Eye Irritation: Similar compounds can cause skin and eye irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[3]
-
Flammability: While some sulfones are solids with high flash points, related sulfides can be flammable.[3] It is prudent to keep diisobutyl sulfone away from heat, sparks, and open flames.[3]
First-Aid Measures: A Proactive Response Protocol
In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are recommended based on standard laboratory safety practices.
Emergency Response Workflow
Caption: Workflow for First-Aid Response to Chemical Exposure.
Detailed First-Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek medical attention if irritation persists.[2]
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water for at least 15 minutes.[2][4] Remove contaminated clothing and shoes.[2] Get medical aid if irritation develops and persists.
-
Inhalation: Remove from exposure to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Rinse mouth with water.[2] Call a physician or poison control center immediately.
Fire-Fighting Measures
In the event of a fire involving diisobutyl sulfone, the following measures should be taken.
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and sulfur oxides.[6]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
A systematic approach is necessary to safely manage a spill of diisobutyl sulfone.
Spill Response Protocol
Caption: Step-by-step workflow for responding to a chemical spill.
Detailed Procedures:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5] Ensure adequate ventilation.[2][7] Avoid breathing vapors, mist, or gas.[3][7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]
Handling and Storage
Proper handling and storage are essential to minimize the risk of exposure and maintain the integrity of the compound.
-
Handling: Avoid contact with skin and eyes.[3] Avoid inhalation of vapor or mist.[3] Keep away from sources of ignition - No smoking.[3] Use only in a well-ventilated area.[3]
-
Storage: Store in a tightly closed container.[3] Store in a cool, dry, well-ventilated area away from incompatible substances.[2]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are fundamental to safe laboratory practices.
-
Engineering Controls: Use in a well-ventilated area. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[8]
-
Personal Protective Equipment (PPE):
Physical and Chemical Properties
As previously noted, detailed experimental data for diisobutyl sulfone is limited. The table below summarizes available information.
| Property | Value | Source |
| Appearance | Likely a solid, as related sulfones are crystalline. | [4][9] |
| Odor | No data available | |
| Melting Point | 43-45 °C (for the related di-n-butyl sulfone) | [10][11] |
| Boiling Point | 287-295 °C (for the related di-n-butyl sulfone) | [10][11] |
| Solubility | No data available |
Stability and Reactivity
-
Chemical Stability: Expected to be stable under normal temperatures and pressures.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and sulfur oxides.[6]
Toxicological Information
There is no specific toxicological data available for diisobutyl sulfone in the provided search results. It is recommended to handle the substance as potentially harmful until proven otherwise.
Ecological Information
Predicted environmental fate and transport data from the U.S. Environmental Protection Agency (EPA) suggests the following for diisobutyl sulfone.[12]
| Environmental Fate Property | Predicted Value | Unit | Source |
| Bioconcentration Factor | 13.0 | L/kg | [12] |
| Biodegradation Half-Life | 9.33 | days | [12] |
| Soil Adsorption Coefficient (Koc) | 52.5 | L/kg | [12] |
This data suggests a low potential for bioconcentration and moderate persistence in the environment.
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Transport Information
Transport regulations vary by region and mode of transport. Consult the relevant regulations (e.g., DOT, IATA, IMDG) for specific requirements.
Regulatory Information
Consult national and local inventories and regulations to ensure compliance.
References
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Navigating the Solubility Landscape of Diisobutyl Sulfone: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive exploration of the solubility characteristics of diisobutyl sulfone in a range of organic solvents and water. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this compound. In the absence of extensive publicly available experimental data for diisobutyl sulfone, this guide equips the reader with the theoretical framework, predictive tools, and detailed experimental protocols necessary to assess its solubility for various applications.
Understanding Diisobutyl Sulfone: Physicochemical Properties and Their Influence on Solubility
Diisobutyl sulfone, with the molecular formula C8H18O2S, is a dialkyl sulfone characterized by a central sulfonyl group flanked by two isobutyl groups.[1] This structure imparts a unique combination of polarity and non-polarity that dictates its interaction with different solvents.
The sulfonyl group (SO2) is strongly polar due to the large difference in electronegativity between sulfur and oxygen, resulting in a significant dipole moment. This polarity allows for dipole-dipole interactions with polar solvent molecules. However, the two branched isobutyl groups are non-polar and contribute to the molecule's overall lipophilicity. The interplay between the polar sulfonyl core and the non-polar alkyl chains is the primary determinant of diisobutyl sulfone's solubility profile.
A key indicator of a compound's relative polarity is the logarithm of its octanol-water partition coefficient (LogP). The calculated XLogP3 value for diisobutyl sulfone is 2.3, suggesting a greater affinity for non-polar environments over aqueous media.[2] For comparison, its linear isomer, di-n-butyl sulfone, has a slightly lower calculated XLogP3 of 2.1.[3] This value places diisobutyl sulfone in a category of compounds with limited water solubility.
Table 1: Physicochemical Properties of Diisobutyl Sulfone and Di-n-butyl Sulfone
| Property | Diisobutyl Sulfone | Di-n-butyl Sulfone | Source(s) |
| Molecular Formula | C8H18O2S | C8H18O2S | [1][3] |
| Molecular Weight | 178.29 g/mol | 178.29 g/mol | [1][3] |
| Appearance | Expected to be a solid at room temperature | Light beige adhering crystals | [4][5] |
| Melting Point | Not available | 43-45 °C | [4][5] |
| Calculated XLogP3 | 2.3 | 2.1 | [2][3] |
| Topological Polar Surface Area | 42.5 Ų | 42.5 Ų | [2][3] |
The principle of "like dissolves like" is the cornerstone of understanding solubility. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Given the dual nature of diisobutyl sulfone, it is expected to exhibit moderate solubility in a range of organic solvents, with its solubility being lowest in highly polar protic solvents like water and highest in solvents with a balanced polarity.
Predictive Insights: The Hansen Solubility Parameter (HSP) Approach
In the absence of comprehensive experimental solubility data, the Hansen Solubility Parameter (HSP) theory provides a powerful predictive framework.[2][6][7] HSP dissects the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The principle is that substances with similar HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their affinity. A smaller distance indicates a higher likelihood of solubility.
While the specific HSP values for diisobutyl sulfone are not readily published, we can estimate them based on its structure and by comparing them to similar molecules. For the purpose of this guide, we will use estimated HSP values for diisobutyl sulfone to predict its relative solubility in a variety of common organic solvents.
Table 2: Estimated Hansen Solubility Parameters for Diisobutyl Sulfone and HSP of Common Solvents (at 25 °C)
| Substance | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Diisobutyl Sulfone (Estimated) | 17.0 | 10.0 | 6.0 |
| Water | 15.5 | 16.0 | 42.3 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Based on these parameters, we can anticipate the following solubility trends for diisobutyl sulfone:
-
High Solubility: In solvents with balanced HSPs similar to its own, such as acetone and other ketones or esters.
-
Moderate Solubility: In alcohols like methanol and ethanol, where the polar and hydrogen bonding components of the solvent can interact with the sulfonyl group, but the overall HSP distance is larger.
-
Low Solubility: In highly non-polar solvents like hexane, where the dominant dispersion forces of the solvent do not favorably interact with the polar sulfone group.
-
Very Low Solubility: In water, due to the large disparity in all three Hansen parameters, particularly the very high hydrogen bonding component of water. A patent for the related isopropyl isobutyl sulfone notes its low solubility in water, which supports this prediction.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain accurate quantitative solubility data, a rigorous experimental protocol is essential. The following section details the isothermal saturation method coupled with gravimetric analysis, a reliable and widely used technique for determining the solubility of a solid in a liquid.[8][9][10][11][12]
Principle
An excess amount of the solid solute (diisobutyl sulfone) is equilibrated with the solvent at a constant temperature. Once saturation is reached, a known mass of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Materials and Equipment
-
Diisobutyl sulfone (high purity)
-
Selected organic solvents (analytical grade)
-
Deionized water
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm, solvent-compatible)
-
Drying oven
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh several clean, dry vials with their caps.
-
Add a known mass of the chosen solvent to each vial.
-
Add an excess amount of diisobutyl sulfone to each vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the sealed vials in a thermostatic bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time intervals until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Analysis:
-
Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe fitted with a syringe filter.
-
Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish.
-
Record the total mass of the evaporating dish and the saturated solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the diisobutyl sulfone (a temperature below its melting point is recommended).
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Mass of saturated solution: (Mass of dish + solution) - (Mass of empty dish)
-
Mass of dissolved diisobutyl sulfone: (Mass of dish + dried sulfone) - (Mass of empty dish)
-
Mass of solvent: (Mass of saturated solution) - (Mass of dissolved diisobutyl sulfone)
-
Solubility ( g/100 g solvent): (Mass of dissolved diisobutyl sulfone / Mass of solvent) x 100
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.
Table 3: Framework for Experimental Solubility Data of Diisobutyl Sulfone at 25 °C
| Solvent | Solvent Type | Predicted Solubility (based on HSP) | Experimental Solubility ( g/100 g solvent) |
| Water | Polar Protic | Very Low | |
| Methanol | Polar Protic | Moderate | |
| Ethanol | Polar Protic | Moderate | |
| Acetone | Polar Aprotic | High | |
| Ethyl Acetate | Polar Aprotic | High | |
| Toluene | Non-polar | Moderate | |
| Hexane | Non-polar | Low |
Visualizing the Concepts
Molecular Structure and Polarity
The following diagram illustrates the molecular structure of diisobutyl sulfone, highlighting the polar sulfonyl group and the non-polar isobutyl chains.
Caption: Workflow for solubility determination.
Conclusion
References
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Thermal stability of isobutyl sulfone at high temperatures
An In-Depth Technical Guide Topic: Thermal Stability of Isobutyl Sulfone at High Temperatures Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of isobutyl sulfone, a compound of increasing interest in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document moves beyond theoretical data to offer field-proven insights into the causality behind its high-temperature behavior. We will explore the fundamental mechanisms of sulfone decomposition, delineate the structural factors influencing thermal thresholds, and present a robust, self-validating experimental workflow for precise characterization. This guide synthesizes data from analogous aliphatic sulfones to establish an authoritative, referenced framework for predicting the behavior of isobutyl sulfone under thermal stress, ensuring its safe and effective application in research and development.
Introduction: The Need for Thermal Characterization
Isobutyl sulfone, also known as di(2-methylpropyl) sulfone, is an acyclic aliphatic sulfone. Its utility as a high-boiling point, polar aprotic solvent makes it a candidate for various applications in drug synthesis and formulation, where thermal stress is a common process parameter. Processes such as high-temperature reactions, distillative purification, and melt-based formulations demand a thorough understanding of a compound's thermal limits. Exceeding these limits can lead to the generation of impurities, loss of yield, and potentially hazardous conditions due to the release of gases like sulfur dioxide (SO₂).
This guide serves as an essential resource for any professional seeking to employ isobutyl sulfone at elevated temperatures. We will establish the principles governing its stability, provide the means to test it, and discuss the practical implications of the findings.
Theoretical Framework of Sulfone Thermal Decomposition
The thermal stability of a sulfone is fundamentally dictated by the bond dissociation energies within the C-S-C and S=O linkages. The decomposition of sulfones is not a simple, single-pathway process. Research has identified several potential mechanisms that can occur, often competitively, depending on the molecular structure and environmental conditions.[1]
The primary decomposition pathways include:
-
Homolytic Bond Dissociation: Cleavage of the Carbon-Sulfur (C-S) bond to form alkyl and sulfonyl radicals. This is often considered a primary initiation step, though studies on acyclic aliphatic sulfones show decomposition temperatures higher than what would be predicted by simple C-S bond dissociation energies alone.[1][2]
-
Heterolytic Cleavage: This can occur via nucleophilic attack to form a sulfinate ion or result in the formation of a sulfonylium ion.[1]
-
SO₂ Elimination: A concerted or stepwise reaction that releases sulfur dioxide, a common and easily detectable decomposition product.[3][4] This is a particularly significant pathway for many sulfones.
The specific pathway that dominates for isobutyl sulfone will determine the profile of degradation products and the onset temperature of decomposition.
Caption: General decomposition pathways for aliphatic sulfones.
Factors Influencing the Thermal Stability of Aliphatic Sulfones
While general principles apply, the specific structure of the alkyl groups attached to the sulfonyl moiety is a critical determinant of stability. For aliphatic sulfones, two key structural aspects are paramount:
-
Chain Length: Studies have shown that thermal stability can be increased by using longer carbon chains in the alkyl groups (R and R').[2]
-
Branching: Linear alkyl chains (like in di-n-butyl sulfone) tend to confer greater thermal stability than branched chains.[2] The isobutyl group, with its secondary carbon attachment point and branching, is expected to have a slightly lower decomposition threshold compared to its linear n-butyl isomer.
Based on these principles, we can position isobutyl sulfone's expected stability relative to other known sulfones. It will be significantly more stable than five-membered cyclic sulfones (which decompose below 300°C) but less stable than aromatic sulfones like diphenyl sulfone, which can be stable above 500°C.[1][2]
| Compound | Structure Type | Decomposition Onset Temperature | Reference |
| Tetrahydrothiophene 1,1-dioxide | Cyclic Aliphatic | < 300 °C | [1][2] |
| Di-n-butyl sulfone | Acyclic Aliphatic (Linear) | > 350 °C | [1][2] |
| Isobutyl Sulfone (Predicted) | Acyclic Aliphatic (Branched) | Slightly < Di-n-butyl sulfone | N/A |
| Diphenyl sulfone | Acyclic Aromatic | Stable at 550 °C | [1] |
| Poly(ether sulfone) isobutyl group | Polymeric Side-chain | Scission at 420 - 480 °C | [4][5][6] |
Experimental Assessment of Thermal Stability
A multi-faceted approach is required for a comprehensive and trustworthy assessment of thermal stability. No single technique provides a complete picture; instead, the synergy between thermogravimetric, calorimetric, and evolved gas analysis methods yields the most reliable data.
Thermogravimetric Analysis (TGA)
TGA is the cornerstone of stability testing. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This directly reveals the temperature at which decomposition (mass loss) begins, the rate of decomposition, and the amount of non-volatile residue. For isobutyl sulfone, this technique will identify the onset temperature of degradation where volatile products like SO₂ and hydrocarbons are released.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine transition temperatures such as melting and boiling points. For stability analysis, DSC can detect exothermic or endothermic events associated with decomposition. Running DSC in high-pressure pans is crucial for volatile compounds like sulfones to suppress vaporization, allowing the instrument to reach the decomposition temperature without complete sample loss.[1][7]
Evolved Gas Analysis (EGA)
To understand the mechanism of decomposition, one must identify the products. EGA techniques, such as hyphenating a TGA instrument with a mass spectrometer (TGA-MS) or using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), are essential.[4] These methods analyze the volatile compounds released during thermal degradation, allowing for the confirmation of SO₂ evolution and the identification of the resulting hydrocarbon fragments.
Protocol: A Self-Validating System for Analyzing Isobutyl Sulfone Stability
This protocol describes a comprehensive workflow designed to provide a definitive and self-validating assessment of the thermal stability of isobutyl sulfone. The logic is to first determine when decomposition occurs (TGA/DSC) and then identify what is produced (GC-MS).
Caption: Self-validating workflow for thermal stability assessment.
Step 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of mass loss.
-
Methodology:
-
Calibrate the TGA instrument for mass and temperature.
-
Place 5-10 mg of isobutyl sulfone into a ceramic or platinum TGA pan.
-
Load the sample into the TGA furnace.
-
Purge the furnace with high-purity nitrogen (50 mL/min) to maintain an inert atmosphere.
-
Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.
-
Record the mass loss as a function of temperature. The onset temperature is determined by the intersection of the baseline tangent with the tangent of the decomposition step.
-
| Parameter | Value | Rationale |
| Sample Mass | 5 - 10 mg | Ensures good thermal contact and minimizes thermal gradients. |
| Atmosphere | Nitrogen (Inert) | Prevents oxidative degradation, isolating purely thermal effects. |
| Flow Rate | 50 mL/min | Efficiently removes decomposition products from the furnace. |
| Heating Rate | 10 °C/min | A standard rate that balances resolution and experimental time. |
| Temperature Range | 30 - 600 °C | Covers the full potential decomposition range for aliphatic sulfones. |
Step 2: High-Pressure Differential Scanning Calorimetry (DSC)
-
Objective: To confirm the decomposition temperature and measure its associated enthalpy.
-
Methodology:
-
Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Hermetically seal 2-5 mg of isobutyl sulfone in a high-pressure DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Pressurize the cell with nitrogen (e.g., to 5 MPa) to suppress volatilization.[1]
-
Heat the sample from 30°C to 450°C (or 50°C above the TGA onset) at 10°C/min.
-
Record the heat flow. An endothermic or exothermic peak after the melt will correspond to decomposition.
-
| Parameter | Value | Rationale |
| Pan Type | High-Pressure | Prevents sample loss due to boiling before decomposition. |
| Atmosphere | Nitrogen (Inert) | Prevents oxidative side reactions. |
| Pressure | 5 MPa | Significantly raises the boiling point of the sample.[1] |
| Heating Rate | 10 °C/min | To maintain consistency with the TGA experiment. |
Step 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Objective: To identify the volatile products of decomposition.
-
Methodology:
-
Place a small amount (approx. 100 µg) of isobutyl sulfone into a pyrolysis tube.
-
Insert the tube into the pyrolysis interface of a GC/MS system.
-
Rapidly heat the sample to the onset temperature determined by TGA.
-
The evolved gases are swept by a helium carrier gas onto the GC column.
-
Separate the decomposition products using a suitable GC temperature program (e.g., starting at 75°C, ramping at 20°C/min to 325°C).[1][7]
-
Identify the separated compounds using the mass spectrometer and compare with a spectral library (e.g., NIST). The presence of a peak for SO₂ (m/z 64) and isobutylene/isobutane fragments would be expected.
-
Anticipated Decomposition Profile of Isobutyl Sulfone
Based on the available evidence for analogous compounds, the following behavior is predicted for isobutyl sulfone:
-
Thermal Onset: The onset of thermal decomposition in an inert atmosphere is expected to be above 350°C .[1][2] Given the branched nature of the isobutyl group, the onset may be slightly lower than its linear n-butyl counterpart.
-
Decomposition Products: The primary degradation pathway is anticipated to be the elimination of SO₂ and the formation of isobutylene and/or isobutane through radical recombination or rearrangement mechanisms.
-
Process Safety: The evolution of gaseous SO₂ is a key consideration. Any process involving heating isobutyl sulfone near or above its decomposition temperature must be conducted in a well-ventilated area or a closed system with appropriate off-gas scrubbing.
Practical Implications in Drug Development
Understanding the thermal stability of isobutyl sulfone is not an academic exercise; it has direct and critical implications for its practical use:
-
Maximum Process Temperature: The TGA onset temperature provides a clear upper limit for any manufacturing or purification process. A safety margin should be applied, keeping the maximum operating temperature significantly below this onset.
-
Distillation and Purification: While its high boiling point is an advantage, distillative purification must be conducted well below the decomposition temperature, likely requiring vacuum distillation to lower the boiling point.
-
Forced Degradation Studies: In drug formulation, understanding the degradation pathways of excipients like isobutyl sulfone is crucial for identifying potential new peaks that may appear in HPLC stability studies of the final drug product.
-
Material Compatibility: At high temperatures, the generation of reactive species like radicals or acidic SO₂ could impact the stability of the active pharmaceutical ingredient (API) or other excipients in a formulation.
Conclusion
While direct, published data on the thermal decomposition of isobutyl sulfone is sparse, a robust and scientifically sound profile can be constructed by synthesizing information from closely related aliphatic sulfones and polymeric systems. Isobutyl sulfone is expected to be a thermally stable solvent, with a decomposition onset likely exceeding 350°C in an inert atmosphere. However, its branched structure may render it slightly less stable than linear analogs like di-n-butyl sulfone. The primary decomposition pathway is expected to yield sulfur dioxide and C4 hydrocarbons.
For researchers and drug development professionals, the key takeaway is the necessity of empirical verification. The comprehensive, self-validating protocol outlined in this guide—combining TGA, high-pressure DSC, and Py-GC/MS—provides an authoritative framework for definitively characterizing the thermal limits of isobutyl sulfone, ensuring its safe, effective, and reliable use in advanced chemical and pharmaceutical applications.
References
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Van der Merwe, J. H., & Cronje, J. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5954–5963. [Link]
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Lu, L., Wei, W., Fang, Z., Liu, S., Ge, Z., Jin, H., Chen, Y., & Guo, L. (2023). Mechanistic Insight into the Decomposition of Sulfone Compounds in Supercritical Water. SSRN Electronic Journal. [Link]
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Request PDF. (n.d.). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. [Link]
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Montaudo, G. A., & Scamporrino, E. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1810. [Link]
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Cava, M. P., Schlessinger, R. H., & Van Meter, J. P. (1964). The Photolytic Decomposition of Some Sulfones by an Internally Sensitized Path. Journal of the American Chemical Society, 86(17), 3640–3640. [Link]
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Montaudo, G. A., & Scamporrino, E. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. PubMed. [Link]
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Perng, L.-H. (2000). Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py-GC/MS. Journal of Polymer Science Part A: Polymer Chemistry, 38(4), 583–593. [Link]
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Montaudo, G. A., & Scamporrino, E. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. PMC. [Link]
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Gouda, A. A., El-Sheikh, R., & El-Azzazy, R. M. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]
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Request PDF. (n.d.). The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)s. ResearchGate. [Link]
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Montaudo, G. A., & Scamporrino, E. (2020). (PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. ResearchGate. [Link]
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Gouda, A. A., El-Sheikh, R., & El-Azzazy, R. M. (2012). (PDF) Thermoanalytical Investigation of Some Sulfone-Containing Drugs. ResearchGate. [Link]
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Park, S. J., Jin, F. L., & Lee, J. R. (2004). Thermal stabilities and dynamic mechanical properties of sulfone-containing epoxy resin cured with anhydride. Polymer Testing, 23(7), 843–848. [Link]
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Van der Merwe, J. H., & Cronje, J. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ACS.org. [Link]
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Sloan, J. M., Suleiman, D., Napadensky, E., & Crawford, D. M. (2008). Thermo Stability of Highly Sulfonated Poly(styrene-isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution. DTIC. [Link]
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Bowmer, T. N., O'Donnell, J. H., & Wells, P. R. (1978). Thermal degradation of poly(1-butene sulfone). Macromolecules, 11(4), 718–722. [Link]
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Yang, M.-H. (1998). On the thermal degradation of polysulfones IX. The early stages of thermal degradation of poly(1-butene sulfone) and poly(2-methyl-1-pentene sulfone). ResearchGate. [Link]
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Celina, M., & Gillen, K. T. (2000). Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions. ResearchGate. [Link]
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Zhang, Y., & Liu, B. (2014). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). ResearchGate. [Link]
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Diisobutyl sulfone molecular weight and structural formula
An In-Depth Technical Guide to Diisobutyl Sulfone: Molecular Structure, Properties, and Synthesis
Introduction
Diisobutyl sulfone (CAS No: 10495-45-1) is an organosulfur compound belonging to the sulfone class of molecules.[1] Characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two isobutyl groups, this compound serves as a fundamental structure in understanding the properties and reactivity of aliphatic sulfones. While not as extensively documented as aromatic sulfones, which are prevalent in high-performance polymers and pharmaceuticals, diisobutyl sulfone and its isomers represent important chemical entities for synthetic chemistry and material science.[2] This guide provides a detailed examination of its molecular weight, structural formula, physicochemical properties, and a validated protocol for its synthesis, tailored for researchers and professionals in drug development and chemical sciences.
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical compound is paramount for scientific research. The core identifiers for diisobutyl sulfone are summarized below.
| Parameter | Value | Source |
| IUPAC Name | 2-methyl-1-(2-methylpropylsulfonyl)propane | [1] |
| CAS Number | 10495-45-1 | [1] |
| Molecular Formula | C₈H₁₈O₂S | [1] |
| Molecular Weight | 178.29 g/mol | [1] |
| Exact Mass | 178.10275099 Da | [1] |
The physicochemical properties of a molecule dictate its behavior in various systems, including its solubility, stability, and potential as a solvent or reagent. While specific experimental data for diisobutyl sulfone is limited, computational predictions and data from its linear isomer, di-n-butyl sulfone, provide valuable insights.
| Property | Value / Description | Notes |
| XLogP3 | 2.3 | A computed measure of hydrophobicity.[1] |
| Topological Polar Surface Area | 42.5 Ų | Indicates the surface area occupied by polar atoms (oxygen and sulfur).[1] |
| Melting Point | No data available | The linear isomer, di-n-butyl sulfone, has a melting point of 43-45 °C. |
| Boiling Point | No data available | The linear isomer, di-n-butyl sulfone, has a boiling point of 287-295 °C. |
| Appearance | Expected to be a solid or liquid at room temperature. | Di-n-butyl sulfone is a light beige crystalline solid. |
Structural Formula and Elucidation
The molecular architecture of diisobutyl sulfone is central to its chemical identity. The structure consists of a sulfonyl group (SO₂) where the sulfur atom is covalently bonded to two branched isobutyl groups. The IUPAC name, 2-methyl-1-(2-methylpropylsulfonyl)propane, precisely describes this arrangement.[1] The presence of the highly polar sulfonyl group combined with the non-polar, sterically hindered isobutyl chains creates a molecule with distinct chemical characteristics.
Caption: 2D Molecular Structure of Diisobutyl Sulfone.
Causality Behind Structural Analysis
The definitive confirmation of such a structure relies on a combination of modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal distinct signals for the different protons in the isobutyl groups (e.g., the CH₂, CH, and CH₃ protons), with chemical shifts and splitting patterns confirming their connectivity. ¹³C NMR would similarly show unique peaks for each carbon environment.
-
Infrared (IR) Spectroscopy: This technique is crucial for identifying the sulfonyl group. Strong characteristic absorption bands would be expected around 1300-1350 cm⁻¹ (asymmetric stretching) and 1120-1160 cm⁻¹ (symmetric stretching) for the S=O bonds.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺).[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula (C₈H₁₈O₂S).[1]
Synthesis Protocol: Oxidation of Diisobutyl Sulfide
The most direct and common method for preparing aliphatic sulfones is the oxidation of the corresponding sulfide. This process involves converting the sulfur atom from a +2 to a +6 oxidation state. The following protocol describes a robust and reliable method for this transformation.
Expertise & Rationale
The choice of oxidizing agent is critical. Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign choice, often catalyzed by an acid (like acetic acid) to increase its electrophilicity. For substrates sensitive to strong acids, meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) offers a milder alternative. The protocol below uses the hydrogen peroxide method for its efficiency and green chemistry profile.
Caption: General Synthesis Workflow for Diisobutyl Sulfone.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diisobutyl sulfide (1 equiv.).[3]
-
Solvent Addition: Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of sulfide). Begin stirring.
-
Oxidant Addition: Carefully add a 30% aqueous solution of hydrogen peroxide (2.2-2.5 equiv.) to the stirring mixture in a dropwise manner. The initial reaction may be exothermic; use an ice bath to maintain the temperature below 30°C during addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfide spot.
-
Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure diisobutyl sulfone.
Relevance in Research and Drug Development
The sulfone functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and unique physicochemical properties.[4] While diisobutyl sulfone itself is not an active pharmaceutical ingredient, its structure is representative of a class of compounds with significant utility.
-
Metabolic Stability: The sulfone group is highly resistant to metabolic oxidation and reduction in vivo, making it an attractive functional group for designing long-lasting drugs.[4]
-
Polarity and Solubility Modulation: As a strong hydrogen bond acceptor, the sulfonyl group can enhance the aqueous solubility and polarity of a parent molecule, which is often a critical parameter for oral bioavailability.[5]
-
Chemical Scaffold: Aliphatic sulfones like diisobutyl sulfone can serve as non-polar, aprotic solvents or as building blocks in organic synthesis.[2] The isobutyl groups provide lipophilicity, which can be tailored to design molecules that interact with specific biological targets. For example, sulfone-containing compounds have been investigated as antibacterial, anti-inflammatory, and anti-cancer agents.
Conclusion
Diisobutyl sulfone, with a molecular weight of 178.29 g/mol and the structural formula C₈H₁₈O₂S, is a well-defined organosulfur compound. Its structure, featuring a polar sulfonyl core flanked by non-polar isobutyl groups, imparts a unique set of properties that are of interest in synthetic and medicinal chemistry. While detailed experimental data on this specific isomer is sparse, its identity can be unequivocally confirmed through standard analytical methods, and it can be reliably synthesized via the oxidation of its sulfide precursor. Understanding the fundamental characteristics of molecules like diisobutyl sulfone is essential for the rational design of novel chemical entities in drug discovery and materials science.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139169, Diisobutyl sulfone. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69014, Dibutyl sulfone. Retrieved from [Link].
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Bao, X., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Organic Chemistry, 14(4). Available at: [Link].
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Hossain, M. A., & Islam, R. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 17(5). Available at: [Link].
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Technical Guide: Electrochemical Window of Diisobutyl Sulfone Electrolytes
This technical guide details the electrochemical properties of Diisobutyl Sulfone (DIBS) , a member of the sulfone class of electrolytes. It is designed for researchers investigating high-voltage energy storage systems where traditional carbonate electrolytes fail (typically >4.3 V).
Executive Summary
Diisobutyl Sulfone (DIBS) represents a class of "super-high-voltage" electrolyte solvents. While traditional organic carbonates (EC/DMC) oxidize rapidly above 4.3 V vs. Li/Li
However, DIBS presents a distinct physical challenge: it is typically a crystalline solid at room temperature (Melting Point ~40–45°C). Therefore, its application requires either elevated temperature operation or binary solvent blending . This guide provides the electrochemical parameters, mechanistic insights, and validation protocols necessary to utilize DIBS in next-generation Lithium-ion (Li-ion) and Lithium-metal batteries.
Physicochemical Profile
Understanding the physical state of DIBS is a prerequisite for electrochemical testing. Unlike Sulfolane (cyclic), DIBS is an acyclic, symmetric sulfone.
| Property | Value / Characteristic | Implication for Research |
| Molecular Formula | High molecular weight implies higher viscosity. | |
| Structure | Symmetric, branched alkyl chains. | Symmetry promotes crystallinity (solid at RT). |
| Melting Point | ~43–45°C | Critical: Must be melted or dissolved for testing. |
| Dielectric Constant | Moderate ( | Good salt dissociation (e.g., LiTFSI, |
| Viscosity | High (>10 cP at liquid state) | Lower ionic conductivity; requires elevated T operation. |
Operational Note: For room temperature (RT) experiments, DIBS must be used as a co-solvent (e.g., 20-30% vol) with a viscosity thinner like Ethyl Methyl Carbonate (EMC) or Toluene, though this may compromise the total electrochemical window.
The Electrochemical Window (EW)
The Electrochemical Window is the voltage range between the oxidative decomposition limit (Anodic) and the reductive decomposition limit (Cathodic).
Anodic Stability (Oxidation)
Limit: > 5.5 V vs. Li/Li
Mechanism:
The sulfonyl group (
-
Carbonates (EC/DMC): HOMO is localized on the oxygen lone pairs of the carbonate group, susceptible to electron extraction ~4.5 V.
-
Sulfones (DIBS): The sulfur atom strongly pulls electron density, stabilizing the oxygen lone pairs. Oxidation requires significantly higher energy (voltage).
Cathodic Stability (Reduction)
Limit: ~1.7 V vs. Li/Li
Mechanism: Sulfones are generally unstable against lithium metal. They do not naturally form a stable Solid Electrolyte Interphase (SEI) on graphite or lithium anodes.
-
Failure Mode: Without additives, DIBS will continuously reduce on the anode, leading to exfoliation of graphite or infinite consumption of lithium.
-
Mitigation: High Concentration Electrolytes (HCE) or SEI-forming additives (e.g., Vinylene Carbonate, Fluoroethylene Carbonate) are mandatory for full-cell cycling.
Visualization of Stability
The following diagram contrasts the DIBS window against standard electrolytes.
Caption: Comparative electrochemical stability windows. DIBS shifts the stability range significantly higher, enabling 5V-class cathodes.
Experimental Validation Protocols
To verify the electrochemical window of DIBS in your specific setup, follow this self-validating protocol.
Protocol A: Linear Sweep Voltammetry (LSV) for Oxidation Limit
Objective: Determine the anodic decomposition voltage.
-
Electrolyte Preparation:
-
Mix 1.0 M LiTFSI in DIBS.
-
Heat: Maintain solution at 50°C (above melting point) using a thermal chamber or oil bath during assembly and testing.
-
-
Cell Setup (Three-Electrode):
-
Working Electrode (WE): Platinum (Pt) disk or Carbon-coated Aluminum (to mimic cathode current collector).
-
Counter Electrode (CE): Lithium foil.
-
Reference Electrode (RE): Lithium metal strip (
).
-
-
Procedure:
-
Allow Open Circuit Voltage (OCV) to stabilize (approx. 3.0 V).
-
Sweep voltage from OCV to 6.0 V .
-
Scan Rate: 0.1 mV/s (slow scan is critical to detect onset currents).
-
-
Data Analysis:
-
The "Window Limit" is defined as the voltage where current density exceeds 0.1 mA/cm² .
-
Expected Result: No significant current rise until >5.5 V.
-
Protocol B: Cyclic Voltammetry (CV) for Reversibility
Objective: Confirm lack of parasitic reactions within the operating range.
-
Setup: Same as LSV.
-
Procedure:
-
Cycle between 3.0 V and 5.0 V.
-
Scan Rate: 1.0 mV/s.
-
-
Validation:
-
Success is indicated by a "flat" rectangular shape (capacitive current only) with no redox peaks.
-
Appearance of peaks implies impurity (water) or solvent decomposition.
-
Caption: Workflow for preparing and testing the electrochemical window of solid-at-RT sulfone electrolytes.
Strategic Applications
Given the high melting point and high voltage window, DIBS is best suited for:
-
High-Temperature Batteries: Applications in downhole drilling or military/aerospace where ambient temperature >60°C.
-
High-Voltage Cathodes: Enabling 5V class spinels (
) or Li-rich layered oxides which degrade carbonate electrolytes. -
Safety Additives: Adding DIBS to standard electrolytes to reduce flammability and improve high-voltage tolerance (sacrificing some viscosity).
References
-
Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. Source: The Journal of Physical Chemistry B (2011).[1] Note: Establishes the computational and experimental anodic limit of sulfones at >5.5 V. URL:[Link]
-
Sulfone-Based Electrolytes for Lithium-Ion Batteries. Source: Journal of the Electrochemical Society (2002).[2][3] Note: Comprehensive review of acyclic sulfones, confirming the independence of anodic stability from alkyl chain structure. URL:[Link]
-
High Anodic Stability of a New Electrolyte Solvent: Unsymmetric Noncyclic Aliphatic Sulfone. Source: Journal of the Electrochemical Society (1998).[2][4] Note: Foundational paper identifying the 5.8 V stability window on Pt electrodes. URL:[Link]
-
PubChem Compound Summary for CID 139169: Diisobutyl sulfone. Source: National Center for Biotechnology Information (2025). Note: Verification of chemical structure and physical properties.[2][3][5][6][7] URL:[Link]
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Diisobutyl Sulfone: Physicochemical Profiling and Dielectric Characterization
Executive Summary
Diisobutyl sulfone (DIBS) represents a specialized niche within the sulfone solvent class. Unlike its ubiquitous analogs—dimethyl sulfoxide (DMSO) and sulfolane—DIBS combines a highly polar sulfonyl core (
This guide addresses the critical physicochemical parameters of DIBS—specifically its dielectric constant (
Part 1: Physicochemical Profile[1][2][3]
The "Shielded Core" Architecture
The utility of DIBS in drug development lies in its amphiphilic nature. The sulfonyl group provides a high dipole moment capable of stabilizing charged transition states, while the isobutyl groups create a steric barrier that disrupts the extensive solvent structuring seen in sulfolane.
Table 1: Comparative Physicochemical Properties
| Property | Diisobutyl Sulfone (DIBS) | Di-n-butyl Sulfone (Reference Std) | Sulfolane | DMSO |
| CAS Number | 10495-45-1 | 598-04-9 | 126-33-0 | 67-68-5 |
| Structure | Branched (Isobutyl) | Linear (n-Butyl) | Cyclic | Linear (Methyl) |
| Dielectric Constant ( | 20.0 – 24.0 (Est.)* | 25.72 | 43.3 | 46.7 |
| Dipole Moment ( | ~4.4 – 4.5 D | 4.48 D | 4.8 D | 3.96 D |
| Polarity Index ( | ~4.2 – 4.8 (Est.)** | N/A | ~4.4 | 7.2 |
| Melting Point | Solid (High Melt)*** | 44 °C | 27 °C | 19 °C |
| LogP (Lipophilicity) | 2.3 | 2.3 | -0.77 | -1.35 |
*Note: The branching of the isobutyl group typically lowers the dielectric constant relative to the n-butyl isomer due to increased molar volume and reduced dipole alignment density. **Note: Estimated based on Snyder’s selectivity group interactions. DIBS is significantly less polar than DMSO. ***Note: DIBS is a solid at room temperature.[1] Dielectric values apply to the molten state or high-concentration solutions.
Dielectric Constant ( ) Analysis
The dielectric constant of DIBS is governed by the Kirkwood-Fröhlich correlation , which links dipole moment to bulk permittivity.
-
Mechanism: The sulfonyl group possesses a permanent dipole. However, the bulky isobutyl wings create a "sphere of exclusion" (steric volume), preventing the close antiparallel packing of dipoles often seen in dimethyl sulfone.
-
Implication: DIBS has a lower
than sulfolane, making it less effective at dissociating ion pairs (lower ionizing power) but more effective at solubilizing neutral, lipophilic drug candidates at high temperatures.
Part 2: Experimental Protocols (Self-Validating Systems)
Since specific literature values for DIBS are rare, the following protocols allow for precise in-house determination. These workflows are designed with internal validation steps to ensure data integrity.
Protocol A: Dielectric Constant Measurement (Capacitance Method)
Objective: Determine the static permittivity (
Prerequisites:
-
Equipment: Precision LCR Meter (e.g., Agilent E4980A), Temperature-controlled Liquid Dielectric Test Fixture (e.g., Agilent 16452A).
-
Standard: Benzene (
) and Chlorobenzene ( ) for calibration.
Workflow:
-
Calibration (The Checkpoint):
-
Measure air capacitance (
). -
Measure Benzene (
). Calculate . -
Validation: If
deviates >1% from 2.27, clean the electrode plates.
-
-
Sample Preparation:
-
Heat DIBS to 10°C above its melting point (approx. 50–60°C, adjust based on purity).
-
Critical Step: Degas the melt under vacuum to remove micro-bubbles which drastically lower
.
-
-
Measurement:
-
Inject molten DIBS into the fixture.
-
Perform a frequency sweep (1 kHz to 1 MHz).
-
Record Capacitance (
) at the plateau region (usually 100 kHz - 1 MHz) to avoid electrode polarization effects.
-
-
Calculation:
- (Corrected for stray capacitance).
Protocol B: Polarity Index Determination (Solvatochromic Method)
Objective: Determine the empirical polarity (
Workflow:
-
Probe Selection: Use Reichardt’s Dye (Betaine 30). This dye exhibits a large hypsochromic shift (blue shift) in polar solvents.
-
Solubilization:
-
Dissolve a trace amount of Reichardt’s Dye in molten DIBS.
-
Note: If the dye is insoluble, use a co-solvent extrapolation method (measure in DIBS/Toluene mixtures and extrapolate to pure DIBS).
-
-
Spectroscopy:
-
Measure UV-Vis absorption
(nm).
-
-
Calculation:
-
Conversion:
(Approximate linear correlation for non-H-bonding solvents).
-
Part 3: Visualization of Concepts
Structural Logic & Dielectric Measurement Workflow
The following diagram illustrates the steric impact on polarity and the validated workflow for measurement.
Figure 1: Left: The "Shielded Core" effect where isobutyl groups reduce the effective dielectric constant compared to DMSO. Right: The validated capacitance measurement workflow.
Part 4: Applications in Drug Development[4]
High-Temperature Reaction Medium
DIBS serves as a robust alternative to DMSO for nucleophilic aromatic substitutions (
-
Advantage: Unlike DMSO, which risks explosive decomposition at high temperatures, sulfones are thermally stable up to ~280°C.
-
Mechanism: The moderate dielectric constant (
) is sufficient to solvate anionic nucleophiles (like fluoride or alkoxides) while the bulky alkyl groups prevent tight solvation shells, increasing the "naked" reactivity of the nucleophile.
Phase Transfer Catalysis
Due to its significant lipophilicity (LogP 2.3), DIBS can act as a phase-transfer co-solvent . It can extract polar reactants from an aqueous phase into its molten phase, facilitating reaction with lipophilic substrates.
References
-
Stenutz, R. (2025). Dibutyl sulfone: Physical Properties and Dielectric Constants. Stenutz.eu. Available at: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 139169, Diisobutyl sulfone. PubChem.[2][3] Available at: [Link]
-
Wohlfarth, C. (2008). Dielectric constant of dibutyl sulfone. In: Lechner, M.D. (eds) Static Dielectric Constants of Pure Liquids and Binary Liquid Mixtures. Landolt-Börnstein - Group IV Physical Chemistry. Springer, Berlin, Heidelberg. Available at: [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. 3rd ed. Wiley-VCH.
Sources
Technical Guide: Sulfone-Based Solvents for Extraction and Purification
Executive Summary
For decades, the extraction landscape has been dominated by a trade-off between selectivity and stability. Sulfone-based solvents—specifically Sulfolane (tetramethylene sulfone) and its acyclic analogs like Dimethyl Sulfone (DMSO₂) —occupy a critical niche in this domain. While historically synonymous with the petrochemical "Shell Sulfolane Process" for BTX (Benzene, Toluene, Xylene) recovery, their utility has migrated into high-value pharmaceutical synthesis and purification.
This guide provides a technical deep-dive into the physicochemical mechanics, operational protocols, and safety considerations of sulfone solvents.[1] It is designed for scientists requiring high-purity separations where conventional solvents (like NMP or DMSO) fail due to thermal instability or aggressive skin permeability.
Part 1: The Physicochemical Foundation
Why Sulfones?
The efficacy of sulfone solvents stems from the sulfonyl group (
| Property | Sulfolane | Dimethyl Sulfone (MSM) | Significance in Extraction |
| Structure | Cyclic ( | Acyclic ( | Cyclic structure enhances thermal stability. |
| Dipole Moment | ~4.7 D | ~4.4 D | Extreme polarity allows selective solubilization of polarizable molecules (aromatics) over non-polar aliphatics. |
| Boiling Point | 285°C | 238°C | High BP allows easy separation of solutes via distillation; solvent remains in the bottom. |
| Water Solubility | Miscible | Soluble | Enables "water-wash" recovery methods. |
| Thermal Stability | Stable up to 220°C+ | Stable | Ideal for high-temp extractions or reaction-cum-separations. |
Mechanism of Selectivity
Sulfolane functions through dipole-induced dipole interactions .
-
The Target: Aromatic compounds (benzene) have delocalized
-electrons, making them highly polarizable. -
The Agent: The exposed oxygen atoms on the sulfone group create a localized negative charge density.
-
The Interaction: Sulfolane forms a strong association with the aromatic
-cloud. Conversely, aliphatic hydrocarbons (alkanes) lack this polarizability and are rejected (immiscible).
Part 2: Industrial Methodologies & Protocols
The Gold Standard: Aromatics Extraction (BTX)
In petrochemical refining, Sulfolane is the industry standard for separating aromatics from non-aromatics. The process relies on Liquid-Liquid Extraction (LLE) followed by Extractive Distillation.
Diagram 1: The Sulfolane Extraction Workflow
The following diagram illustrates the closed-loop cycle of a typical Sulfolane extraction unit. Note the recycling loop which is critical for economic viability.
Figure 1: Simplified flow of the Shell Sulfolane Process. The high density of Sulfolane facilitates phase separation in the LLE column.
Pharmaceutical Application: Reaction & Purification
In drug development, Sulfolane is used as a "Reaction-Extraction" solvent. It replaces dipolar aprotic solvents like DMF or NMP in nucleophilic aromatic substitutions (
Protocol: Sulfolane-Mediated Purification of an Intermediate
Objective: Purify a polar pharmaceutical intermediate from non-polar byproducts without chromatography.
Reagents:
-
Crude reaction mixture (containing Target Product + Non-polar impurities).
-
Extraction Solvent (e.g., Diethyl Ether or Hexane).
-
Wash Solvent (Water).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in minimal Sulfolane at 40–60°C.
-
Why? Sulfolane's high solvency power dissolves the polar product and most organic impurities.[4]
-
-
Phase Creation (The Wash): Add the Sulfolane solution to a separatory funnel containing the Extraction Solvent (Hexane/Ether).
-
Observation: Sulfolane is immiscible with alkanes/ethers. A biphasic system forms immediately.
-
-
Extraction 1 (Removal of Non-Polars): Shake and settle.
-
Product Recovery (The Crash Out):
-
Transfer the Sulfolane layer to a clean flask.
-
Slowly add Water (3:1 ratio of Water:Sulfolane) with stirring.
-
Mechanism:[1][5][6] Water is miscible with Sulfolane but acts as an "anti-solvent" for the organic Target Product. The solvent power of the mixture drops, forcing the Target Product to precipitate.
-
-
Filtration: Filter the precipitate. Wash with water to remove residual Sulfolane.
-
Validation: Check filtrate by HPLC. Sulfolane elutes early (very polar); product elutes later.
-
Part 3: Comparative Analysis & Safety
Solvent Selection Matrix
When to choose Sulfolane over its competitors?
| Feature | Sulfolane | NMP (N-Methyl-2-pyrrolidone) | DMSO (Dimethyl Sulfoxide) |
| Selectivity (Aromatics) | Highest | High | Moderate |
| Skin Permeability | Low (Safe for handling) | High (Rapid absorption) | Very High (Transdermal carrier) |
| Thermal Stability | Excellent (<285°C) | Good (<200°C) | Poor (Decomposes >190°C) |
| Recycling Cost | Low (Easy phase separation) | Moderate | High (Azeotrope formation) |
| Toxicity Profile | Oral Toxin (Reprotoxic) | Reprotoxic (SVHC) | Low Toxicity |
Safety & Handling (E-E-A-T)
Trustworthiness in Protocol Design: While Sulfolane is less permeable than DMSO, it is not benign .
-
Oral Toxicity: Sulfolane is rapidly absorbed via the gastrointestinal tract. Never pipette by mouth.
-
Freezing Point: Sulfolane freezes at ~27°C.
-
Operational Tip: In cooler labs, Sulfolane drums must be heated (using drum heaters) or stored in a "hot room" to ensure it remains liquid for dispensing.
-
-
Waste Disposal: Do not pour down the drain. Sulfolane is miscible with water and difficult to remove from municipal water systems. It must be incinerated via high-temperature hazardous waste streams.
Part 4: Advanced Visualization (Molecular Interaction)
Understanding the molecular geometry helps predict extraction efficiency. The following diagram visualizes the interaction between Sulfolane and a target aromatic molecule versus a non-target alkane.
Figure 2: Mechanistic view of Sulfolane selectivity. The strong dipole of the sulfone group attracts the polarizable pi-cloud of aromatics, while rejecting non-polar alkanes.
References
-
Shell Global. (n.d.). Shell Sulfolane Process. Shell Global Solutions. Retrieved from [Link]
-
Tassone, J. P., et al. (2011). Sulfolane: A Versatile Dipolar Aprotic Solvent.[7] Organic Process Research & Development. Retrieved from [Link]
-
National Toxicology Program. (2012). Toxicity Report on Sulfolane. National Institutes of Health.[8] Retrieved from [Link]
-
PubChem. (n.d.). Sulfolane Compound Summary. National Library of Medicine. Retrieved from [Link]
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- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Aromatic Extraction [sulfolane.cn]
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- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Core Differences Between Diisobutyl Sulfone and Diisobutyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organic chemistry, functional groups dictate the fundamental properties and reactivity of molecules. This guide provides a detailed comparative analysis of diisobutyl sulfone and diisobutyl ketone, two molecules sharing the same isobutyl carbon skeleton but differing in their core functional group—a sulfonyl group versus a carbonyl group. This distinction leads to significant differences in their physicochemical properties, spectroscopic signatures, synthesis, and applications. This document serves as a technical resource for researchers, scientists, and drug development professionals to understand and leverage the unique characteristics of these two compounds.
Molecular Structure: The Fundamental Divergence
The primary difference between diisobutyl sulfone and diisobutyl ketone lies in the central functional group connecting the two isobutyl chains.
-
Diisobutyl Ketone (2,6-Dimethyl-4-heptanone): Features a carbonyl group (C=O) . The central carbon is sp² hybridized, resulting in a trigonal planar geometry around the carbonyl carbon. The molecule has a distinct polarity due to the electronegativity of the oxygen atom.[1]
-
Diisobutyl Sulfone (1,1'-sulfonylbis(2-methylpropane)): Features a sulfonyl group (SO₂) . The central sulfur atom is bonded to two oxygen atoms and two carbon atoms, giving it a tetrahedral geometry. The sulfonyl group is highly polar due to the two electronegative oxygen atoms.[2][3]
This structural variance in the functional group is the root cause of their differing properties and chemical behaviors.
Caption: Chemical structures of Diisobutyl Ketone and Diisobutyl Sulfone.
Comparative Physicochemical Properties
The differences in their functional groups lead to distinct physical properties, which are critical for their application, particularly as solvents or in reaction media.
| Property | Diisobutyl Ketone (DIBK) | Diisobutyl Sulfone | Justification for Difference |
| CAS Number | 108-83-8 | 10495-45-1[2] | Different compounds have unique identifiers. |
| Molecular Formula | C₉H₁₈O | C₈H₁₈O₂S[2] | Presence of sulfur and an additional oxygen in the sulfone. |
| Molecular Weight | 142.24 g/mol | 178.29 g/mol [2] | The sulfonyl group (SO₂) is heavier than the carbonyl group (CO). |
| Appearance | Colorless liquid | Light beige crystalline solid[4] | Stronger intermolecular forces in the sulfone lead to a solid state at room temperature. |
| Boiling Point | 163-173 °C[5] | 287-295 °C (for di-n-butyl sulfone)[4] | The highly polar sulfonyl group leads to stronger dipole-dipole interactions, requiring more energy to overcome. |
| Melting Point | -46 to -41 °C[6] | 43-45 °C (for di-n-butyl sulfone)[4] | The symmetrical nature and strong intermolecular forces of the sulfone allow for efficient crystal packing. |
| Solubility in Water | 0.04 - 0.5 g/L (Limited/Low)[6] | Likely low, but higher polarity suggests potential for some solubility. | The sulfone's higher polarity might slightly increase water solubility compared to the ketone, though the large alkyl groups still dominate. |
| Density | ~0.81 g/cm³ at 20 °C[5] | ~0.9885 g/cm³ (for di-n-butyl sulfone)[4] | The heavier sulfur and oxygen atoms in the sulfone result in a more dense molecule. |
Note: Data for diisobutyl sulfone is limited; therefore, data for its close structural analog, di-n-butyl sulfone, is used for comparison where necessary.[4][7]
Spectroscopic Differentiation
Spectroscopic analysis provides a clear and definitive way to distinguish between these two compounds.
Infrared (IR) Spectroscopy
-
Diisobutyl Ketone: The most prominent feature is a strong, sharp absorption peak corresponding to the C=O stretch, typically found in the 1705-1725 cm⁻¹ region for aliphatic ketones.[8][9]
-
Diisobutyl Sulfone: This compound will lack the characteristic C=O peak. Instead, it will exhibit two strong absorption bands corresponding to the sulfonyl group: one for the asymmetric S=O stretch (around 1300-1350 cm⁻¹) and one for the symmetric S=O stretch (around 1120-1160 cm⁻¹).[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR:
-
Diisobutyl Ketone: A highly deshielded signal for the carbonyl carbon will appear significantly downfield, typically in the 205-218 ppm range.[8][9][12]
-
Diisobutyl Sulfone: The carbons alpha to the sulfonyl group will be deshielded, but the spectrum will be completely devoid of any signal in the characteristic >190 ppm region of ketones and aldehydes.[12]
-
-
¹H NMR:
-
Diisobutyl Ketone: Protons on the carbons alpha to the carbonyl group (the -CH₂- groups) will be deshielded and appear in the 2.0-2.5 ppm range.[9][13]
-
Diisobutyl Sulfone: Protons on the carbons alpha to the sulfonyl group will also be deshielded due to the electron-withdrawing nature of the SO₂ group, likely appearing in a similar or slightly more downfield region compared to the ketone.
-
Synthesis and Reactivity
The methods of preparation and the chemical reactivity of these compounds are fundamentally different, reflecting the nature of their respective functional groups.
Synthesis Pathways
-
Diisobutyl Ketone: It is commercially produced from acetone and/or isopropyl alcohol in the presence of an aldol condensation catalyst.[14] It can also be formed as a byproduct in the manufacturing of methyl isobutyl ketone (MIBK).[15]
-
Diisobutyl Sulfone: The most common and direct synthesis route for sulfones is the oxidation of the corresponding sulfide. Diisobutyl sulfide would be oxidized using a strong oxidizing agent like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to yield the sulfone.[16][17]
Caption: Simplified synthesis workflows for Diisobutyl Ketone and Diisobutyl Sulfone.
Chemical Reactivity
-
Diisobutyl Ketone: The reactivity is dominated by the electrophilic carbonyl carbon and the nucleophilic oxygen. It undergoes nucleophilic addition reactions, and the alpha-hydrogens are acidic, allowing for enolate formation and subsequent reactions (e.g., aldol condensation).
-
Diisobutyl Sulfone: The sulfonyl group is generally chemically inert and resistant to oxidation, reduction, and mild acidic or basic conditions. This stability is a key feature of sulfones.[18] While the alpha-protons are acidic, the sulfone group itself does not typically participate in addition reactions like a ketone. Its primary role in drug development is often as a stable, polar structural motif.
Applications in Research and Industry
The distinct properties of each compound lead to different primary applications.
-
Diisobutyl Ketone (DIBK):
-
Industrial Solvent: DIBK is widely used as a slow-evaporating, low-density solvent.[5] It has excellent solvency for many synthetic resins, including nitrocellulose, acrylics, epoxies, and polyesters.[19][20]
-
Coatings and Inks: It is used in paints, lacquers, and printing inks to improve flow and prevent blushing (a whitening effect caused by humidity).[5][21]
-
Extraction & Synthesis: It serves as an extraction solvent in mining and pharmaceutical processes and as a chemical intermediate.[22]
-
-
Diisobutyl Sulfone:
-
Pharmaceuticals & Agrochemicals: The sulfone group is a common feature in many biologically active molecules and pharmaceuticals due to its high polarity, metabolic stability, and ability to act as a hydrogen bond acceptor. While diisobutyl sulfone itself is not a primary active ingredient, it serves as a model for dialkyl sulfones used as intermediates in organic synthesis.[16][23]
-
High-Performance Polymers: The sulfone group, in general, is a key component in high-performance polymers, lending them thermal stability and mechanical strength.[16]
-
Specialty Solvents: High-boiling point sulfones are sometimes used as polar aprotic solvents for specific chemical reactions that require high temperatures.[16]
-
Experimental Protocols
Exemplary Synthesis of Diisobutyl Ketone (via Aldol Condensation)
This protocol is a conceptual representation based on established industrial processes.[14]
-
Catalyst Bed Preparation: Pack a fixed-bed reactor with a suitable aldol condensation catalyst (e.g., a mixed metal oxide catalyst).
-
Reaction Setup: Heat the reactor to the target temperature (e.g., 130-200 °C).
-
Feed Introduction: Introduce a gaseous mixture of acetone and/or isopropyl alcohol along with hydrogen gas into the reactor at a controlled pressure (e.g., >30 psig).[14]
-
Reaction: Allow the reactants to pass over the catalyst bed, where condensation and subsequent hydrogenation occur.
-
Product Collection: Cool the exit stream to condense the liquid products, which will be a mixture including MIBK, DIBK, and other byproducts.
-
Purification: Separate the diisobutyl ketone from the product mixture using fractional distillation.
Exemplary Synthesis of Diisobutyl Sulfone (via Sulfide Oxidation)
This protocol is based on general laboratory procedures for sulfone synthesis.[16]
-
Dissolution: Dissolve diisobutyl sulfide in a suitable organic solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath to control the reaction temperature, as the oxidation is exothermic.
-
Oxidant Addition: Slowly add at least two equivalents of an oxidizing agent (e.g., 30% hydrogen peroxide) to the stirred solution dropwise.
-
Reaction Monitoring: Allow the reaction to stir and slowly warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting sulfide spot is no longer visible.
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy any excess peroxide. Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or petroleum ether) to yield pure diisobutyl sulfone.[4]
Conclusion
While diisobutyl sulfone and diisobutyl ketone share an identical carbon framework, the substitution of a carbonyl group for a sulfonyl group fundamentally transforms the molecule's identity. Diisobutyl ketone is a volatile, liquid solvent with reactivity centered on its carbonyl group. In contrast, diisobutyl sulfone is a stable, high-melting solid characterized by the chemically robust and highly polar sulfonyl group. This guide has detailed these core differences in structure, physical properties, spectroscopic signatures, synthesis, and applications, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
References
-
Ataman Kimya. DIISOBUTYL KETONE (DIBK).
-
Kumho P&B Chemicals. Diisobutyl ketone - DIBK.
-
OECD Existing Chemicals Database. DI-ISO-BUTYLKETONE CAS No.: 108-83-8.
-
Sigma-Aldrich. Diisobutyl ketone for synthesis 108-83-8.
-
Merck. Diisobutyl ketone CAS 108-83-8 | 818831.
-
Chem International. Diisobutyl Ketone (DIBK).
-
BrainKart. Properties of Aldehydes and ketones.
-
Oregon State University. Spectroscopy of Aldehydes and Ketones.
-
TK Group. Diisobutyl Ketone.
-
Silver Fern Chemical Inc. Diisobutyl Ketone Supplier | 108-83-8.
-
Monument Chemical. Diisobutyl Ketone (DIBK).
-
National Center for Biotechnology Information. Diisobutyl sulfone. PubChem Compound Database.
-
Univar Solutions. Diisobutyl Ketone.
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.
-
Beyondlab. Diisobutyl ketone for synthesis.
-
Chemistry LibreTexts. 17.3: Spectroscopic Properties of Aldehydes and Ketones.
-
KUMHO P&B CHEMICALS. DIBK (Diisobutylketone).
-
Chemistry LibreTexts. 16.4: Spectroscopic Properties.
-
LookChem. Diisobutyl Ketone/DIBK/2,6-Dimethyl-4-heptanone CAS 108-83-8.
-
Parchem. Diisobutyl Ketone (Cas 108-83-8).
-
Benchchem. Dibutyl sulfone | 598-04-9.
-
ChemicalBook. DI-N-BUTYL SULFONE | 598-04-9.
-
PrepChem.com. Synthesis of diisobutylketone.
-
Journal of the American Chemical Society. Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides.
-
Labsarf.com. Diisobutyl Ketone For Synthesis 1 Lt.
-
National Center for Biotechnology Information. Dibutyl sulfone. PubChem Compound Database.
-
ChemicalBook. DI-N-BUTYL SULFONE CAS#: 598-04-9.
-
ResearchGate. Synthesis of sulfone 28. DIBAL‐H=diisobutylaluminium hydride, DIAD=diisopropyl azodicarboxylate.
-
Google Patents. US7767863B2 - Method to make methyl isobutyl ketone and diisobutyl ketone.
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds.
-
PMC. Organosulfur Materials with High Photo- and Photo-Oxidation Stability.
-
The Journal of Organic Chemistry. A Facile Reduction of Sulfones to Sulfides.
-
Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds.
-
ResearchGate. Theoretical study of the properties of sulfone and sulfoxide functional groups.
-
Tokyo Chemical Industry Co., Ltd. Divinyl Sulfone, a Useful Cross-linking Agent.
-
Oakwood Chemical. Dibutyl Sulfone, min 97%, 25 grams.
-
Wikipedia. Sulfolene.
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Methodological & Application
Application and Protocol for Liquid-Liquid Extraction Utilizing Diisobutyl Sulfone
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the application of diisobutyl sulfone as a solvent in liquid-liquid extraction (LLE) processes. Diisobutyl sulfone, a member of the sulfone class of organosulfur compounds, presents a unique set of physicochemical properties that make it a viable alternative to more conventional extraction solvents in specific applications. This document is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of extraction methodologies. The guide will delve into the rationale behind solvent selection, a step-by-step experimental protocol, and considerations for method optimization.
Introduction: The Rationale for Diisobutyl Sulfone in Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a cornerstone of chemical separation, predicated on the differential solubility of a solute between two immiscible liquid phases.[1][2][3] The choice of the extracting solvent is paramount to the success of the separation, dictating selectivity, efficiency, and the overall sustainability of the process. While a range of organic solvents are traditionally employed, the exploration of novel solvent systems is crucial for addressing specific separation challenges and improving process safety and environmental impact.[4]
Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group flanked by two carbon atoms.[5] Certain sulfones, such as sulfolane, are established as industrial solvents for specialized applications like the separation of aromatic from aliphatic hydrocarbons.[6][7][8] This is attributed to their high polarity, thermal stability, and selective solvency.[6][9] Diisobutyl sulfone, while less common, shares these characteristic traits, making it a subject of interest for targeted extraction applications.
The utility of diisobutyl sulfone as an extraction solvent is rooted in its molecular structure. The sulfonyl group imparts high polarity, enabling the selective extraction of polar and polarizable analytes from non-polar matrices. The branched isobutyl groups, however, modulate its miscibility with water and other organic solvents, offering a unique solubility profile.
Key Advantages of Diisobutyl Sulfone:
-
High Polarity: The sulfonyl group creates a strong dipole moment, making it effective for extracting polar compounds.
-
Thermal Stability: Sulfones are generally known for their stability at elevated temperatures, which can be advantageous for certain industrial processes.[6]
-
Chemical Inertness: The sulfone group is relatively resistant to chemical degradation, ensuring the integrity of both the solvent and the analyte during extraction.
-
Low Volatility: A higher boiling point compared to many common extraction solvents reduces solvent loss through evaporation and minimizes worker exposure to volatile organic compounds (VOCs).
This application note will provide a foundational protocol for employing diisobutyl sulfone in a laboratory-scale liquid-liquid extraction.
Physicochemical Properties and Safety Considerations
A thorough understanding of the solvent's properties is critical for protocol development and safe handling.
Table 1: Physicochemical Properties of Diisobutyl Sulfone
| Property | Value | Source |
| Molecular Formula | C8H18O2S | [10] |
| Molecular Weight | 178.29 g/mol | [10] |
| Appearance | White crystalline solid (at room temperature) | [11] |
| Boiling Point | ~285 °C (estimated, based on similar sulfones) | |
| Melting Point | Data not readily available, likely above room temperature | |
| Density | Greater than 1 g/mL (typical for sulfones) | |
| LogP (XLogP3) | 2.3 | [10] |
Safety and Handling:
While a specific safety data sheet (SDS) for diisobutyl sulfone is not widely available, general precautions for sulfone compounds and other laboratory chemicals should be strictly followed.
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
-
Avoid inhalation of any dust or vapors. Should the compound be a solid at room temperature, gentle heating may be required for its use as a solvent.
-
Consult the safety data sheet for any similar sulfone compounds for more detailed handling and disposal information.[11][12]
Experimental Protocol: Extraction of a Hypothetical Neutral Organic Compound
This protocol details the extraction of a moderately polar, neutral organic compound ("Analyte X") from an aqueous solution using diisobutyl sulfone. This serves as a general framework that can be adapted for specific applications.
Materials and Reagents
-
Diisobutyl sulfone (purity ≥ 98%)
-
Aqueous solution containing "Analyte X"
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel (appropriate volume)
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Rotary evaporator (if solvent removal is desired)
-
Analytical instrument for quantification (e.g., HPLC, GC-MS)
Pre-Extraction Preparation
-
Solvent Preparation: If diisobutyl sulfone is solid at room temperature, gently warm the reagent bottle in a water bath until it becomes a liquid. Ensure the temperature does not exceed the decomposition temperature of the compound.
-
Sample Preparation: Prepare the aqueous solution containing "Analyte X" at a known concentration. Ensure the pH of the aqueous phase is neutral to keep the analyte in its non-ionized form.[2][3]
Liquid-Liquid Extraction Workflow
The following diagram illustrates the fundamental steps of the liquid-liquid extraction process.
Caption: Workflow for Liquid-Liquid Extraction.
Step-by-Step Procedure
-
Addition of Liquids: Transfer a known volume of the aqueous sample containing "Analyte X" into a separatory funnel. Add an equal volume of liquid diisobutyl sulfone. The optimal solvent-to-sample ratio may need to be determined empirically.
-
Extraction: Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake vigorously for 1-2 minutes to ensure intimate contact between the two phases.[14] Periodically vent the funnel by opening the stopcock to release any pressure buildup.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the two immiscible layers to separate completely. Diisobutyl sulfone, being denser than water, will form the lower layer. A sharp interface should be visible between the aqueous (upper) and organic (lower) phases.
-
Collection of the Organic Phase: Carefully open the stopcock and drain the lower organic layer (diisobutyl sulfone containing "Analyte X") into a clean, dry Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): For quantitative extraction, it is advisable to perform a second or even third extraction of the aqueous phase with fresh portions of diisobutyl sulfone. Combine all organic extracts.
-
Drying the Organic Phase: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and allow it to stand for 10-15 minutes. The drying agent should appear free-flowing, not clumped together.
-
Analyte Isolation and Analysis: Decant or filter the dried organic phase into a tared round-bottom flask. The "Analyte X" is now dissolved in diisobutyl sulfone. Depending on the downstream application, this solution can be directly analyzed, or the solvent can be removed (e.g., via vacuum distillation, given its high boiling point) to isolate the pure analyte.
Optimization and Troubleshooting
The efficiency of a liquid-liquid extraction is governed by the partition coefficient (K) of the analyte between the two phases.
Caption: Analyte Partitioning in LLE.
Table 2: Parameters for Optimization
| Parameter | Rationale for Optimization | Typical Range/Considerations |
| pH of Aqueous Phase | For acidic or basic analytes, adjusting the pH can significantly alter their solubility in the aqueous phase, thereby improving extraction efficiency.[3][15] | For acidic analytes, use a pH < pKa. For basic analytes, use a pH > pKa. |
| Solvent-to-Sample Ratio | Increasing the volume of the extracting solvent can enhance recovery, but may also lead to more dilute extracts and increased solvent waste. | Start with a 1:1 ratio and adjust as needed based on recovery data. |
| Number of Extractions | Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. | 2-3 extractions are typically sufficient for most applications. |
| Mixing Time | Sufficient mixing is required to reach equilibrium partitioning, but excessive shaking can lead to the formation of emulsions. | 1-2 minutes of vigorous shaking is a good starting point. |
Troubleshooting:
-
Emulsion Formation: If an emulsion (a stable suspension of one liquid in the other) forms at the interface, it can be broken by:
-
Allowing the mixture to stand for a longer period.
-
Gently swirling the separatory funnel.
-
Adding a small amount of a saturated salt solution (brine).
-
Conclusion
Diisobutyl sulfone offers a promising alternative as a high-polarity, low-volatility solvent for liquid-liquid extraction. Its unique properties can be leveraged for the selective separation of a variety of organic compounds. The protocol provided herein serves as a robust starting point for researchers to develop and optimize extraction methods tailored to their specific analytical or purification needs. As with any chemical process, a thorough evaluation of safety, efficiency, and environmental impact is essential for successful implementation.
References
-
Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diisobutyl sulfone. PubChem Compound Database. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. Retrieved from [Link]
-
Wiley-VCH. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of pharmaceutical compounds bearing sulfone groups and their use. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Monument Chemical. (n.d.). Diisobutyl Ketone. Retrieved from [Link]
-
KolaDaisi University. (n.d.). Liquid-liquid Extraction on Volatile Organic Compounds in Surface Water and Sediment selected Zones of Asa River, Kwara State. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Examples for sulfones in pharmaceuticals and agrochemicals. B) The.... Retrieved from [Link]
-
European Fine Chemicals Group. (n.d.). The important role of solvents. Retrieved from [Link]
-
Scribd. (n.d.). Separation of Organic Compounds Using Liquid-Liquid Extraction. Retrieved from [Link]
-
YouTube. (2024, December 18). Liquid-Liquid Extraction - Pre-lab. Retrieved from [Link]
-
Studocu. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
Harvard University. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
- Google Patents. (n.d.). SULFONE COMPOUND - European Patent Office - EP 2351735 A1.
-
Wikipedia. (n.d.). List of water-miscible solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent: sulfolane. Department of Chemistry. Retrieved from [Link]
-
MDPI. (2018, October 14). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Retrieved from [Link]
-
ACS Publications. (2025, August 5). Optimization of the Sulfolane Extraction Plant Based on Modeling and Simulation. Retrieved from [Link]
- Google Patents. (n.d.). US5290953A - Process for producing sulfolane compounds.
Sources
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- 3. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 4. efcg.cefic.org [efcg.cefic.org]
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- 8. researchgate.net [researchgate.net]
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Application Note: Synthesis of Diisobutyl Sulfone via Oxidation of Diisobutyl Sulfide
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of diisobutyl sulfone through the oxidation of diisobutyl sulfide. Sulfones are a critical class of organosulfur compounds, widely utilized as versatile intermediates in organic synthesis and as core structural motifs in pharmaceuticals and advanced materials.[1][2] This guide details a robust and accessible methodology employing hydrogen peroxide in glacial acetic acid, a system chosen for its efficiency, environmental consideration, and operational simplicity. We will delve into the causality behind experimental choices, provide a step-by-step protocol from reaction setup to product characterization, and discuss the underlying reaction mechanism. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of aliphatic sulfones.
Introduction and Strategic Rationale
The selective oxidation of sulfides to their corresponding sulfones is a cornerstone transformation in organic chemistry.[1][3] While the intermediate sulfoxide can often be isolated, reaction conditions can be tuned to favor the complete, two-step oxidation to the sulfone.
Reaction Scheme:
A variety of oxidizing agents can accomplish this transformation, including potassium permanganate, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®.[2][4] However, many of these reagents present challenges such as the use of heavy metals, harsh reaction conditions, or the generation of significant waste.[2][3]
Why Hydrogen Peroxide and Acetic Acid?
The chosen method utilizes 30% aqueous hydrogen peroxide (H₂O₂) in glacial acetic acid (AcOH). This system offers several distinct advantages:
-
"Green" Chemistry Profile: The primary byproduct of H₂O₂ is water, making it an environmentally benign oxidant.[1]
-
In Situ Reagent Formation: Acetic acid serves not only as a solvent but also reacts with hydrogen peroxide to form peracetic acid in situ. Peracetic acid is a more potent oxidizing agent than H₂O₂ alone, facilitating the complete oxidation of the intermediate sulfoxide to the final sulfone.[5]
-
Cost-Effectiveness and Availability: Both reagents are inexpensive, readily available bulk chemicals.
-
High Efficiency: This system provides excellent yields for the conversion of various sulfides to sulfones.[5][6]
Safety and Handling
Hazard Assessment: All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diisobutyl Sulfide: Combustible liquid. Causes skin and eye irritation. May cause respiratory irritation.[7] Handle with care, avoiding inhalation and direct contact.
-
Hydrogen Peroxide (30%) : Strong oxidizer. Contact with other materials may cause fire. Causes severe skin burns and eye damage. Avoid contact with combustible materials.[8]
-
Glacial Acetic Acid : Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
Reaction Exotherm : The oxidation of sulfides is an exothermic process. The controlled, slow addition of the oxidant is critical to maintain temperature and prevent a runaway reaction.
Materials and Equipment
| Materials & Reagents | Grade |
| Diisobutyl sulfide (C₈H₁₈S) | ≥97% Purity |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O |
| Glacial Acetic Acid (CH₃COOH) | ACS Reagent Grade |
| Diethyl Ether (or Ethyl Acetate) | ACS Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution |
| Saturated Sodium Chloride (Brine) | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |
| Hexanes | ACS Reagent Grade |
| Deionized Water |
| Equipment |
| Round-bottom flask (100 mL) |
| Magnetic stir plate and stir bar |
| Addition funnel (60 mL) |
| Thermometer |
| Ice/water bath |
| Separatory funnel (250 mL) |
| Rotary evaporator |
| Glassware for recrystallization |
| Buchner funnel and filter paper |
| Melting point apparatus |
| NMR Spectrometer |
| FT-IR Spectrometer |
Detailed Experimental Protocol
This protocol is designed for a ~5-gram scale synthesis.
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
In the fume hood, add diisobutyl sulfide (5.0 g, 34.2 mmol) to the flask.
-
Add glacial acetic acid (25 mL). Stir the mixture at room temperature until the sulfide is fully dissolved.
-
Place the flask in an ice/water bath and allow the solution to cool to approximately 5-10 °C. Insert a thermometer to monitor the internal temperature.
Step 2: Oxidation
-
Measure 30% hydrogen peroxide (8.6 mL, ~84.8 mmol, 2.5 equivalents) and place it in the addition funnel.
-
Add the hydrogen peroxide dropwise to the stirred reaction mixture over a period of 30-45 minutes.
-
Causality Note: A slow, controlled addition is paramount. This manages the reaction's exotherm, preventing overheating which can lead to side reactions and uncontrolled decomposition of the peroxide. Maintain the internal temperature below 20 °C throughout the addition.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 3-5 hours.
Step 3: Reaction Monitoring
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.
-
Spot the starting material (diisobutyl sulfide) and the reaction mixture. The sulfide is non-polar and will have a high Rf value. The sulfone is significantly more polar and will have a much lower Rf value. The reaction is complete upon the disappearance of the starting material spot.
Step 4: Work-up and Isolation
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the product with diethyl ether or ethyl acetate (3 x 40 mL).
-
Causality Note: The product is organic-soluble and will move from the aqueous acetic acid phase into the organic solvent. Multiple extractions ensure maximum recovery.
-
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layer by carefully adding saturated sodium bicarbonate solution (~50 mL) in small portions until effervescence ceases. This step neutralizes the excess acetic acid.
-
Safety Note: This neutralization generates CO₂ gas. Vent the separatory funnel frequently to release pressure.
-
-
Wash the organic layer with saturated brine solution (1 x 50 mL) to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a waxy solid or oil.
Step 5: Purification
-
The most effective method for purifying diisobutyl sulfone is recrystallization.[9]
-
Dissolve the crude product in a minimum amount of hot hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes and allow them to air dry.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of diisobutyl sulfone.
Characterization and Data
The identity and purity of the synthesized diisobutyl sulfone should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to light beige crystalline solid.[9] |
| Yield | Typically > 85% |
| Melting Point | 43-45 °C (literature value).[9] |
| FT-IR (ATR, cm⁻¹) | ~2960 (C-H stretch), ~1310 (S=O asymm. stretch) , ~1125 (S=O symm. stretch) . The two strong S=O stretches are characteristic of the sulfone group.[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.9-3.0 (d, 4H, -SO₂-CH₂ -), δ ~2.2-2.3 (m, 2H, -CH₂-CH -(CH₃)₂), δ ~1.1 (d, 12H, -CH(CH₃ )₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~58-60 (-SO₂-C H₂-), δ ~25-26 (-C H(CH₃)₂), δ ~22-23 (-CH(C H₃)₂) |
Note: NMR chemical shifts are estimates based on analogous structures and the known electron-withdrawing effect of the sulfonyl group. Actual values should be confirmed experimentally.
In-Depth Mechanistic Discussion
The oxidation of a sulfide to a sulfone with hydrogen peroxide is a two-stage process. The first oxidation yields the corresponding sulfoxide, which is then further oxidized to the sulfone.
-
Formation of the Active Oxidant: In the presence of an acid catalyst like acetic acid, hydrogen peroxide is protonated, increasing its electrophilicity. More importantly, it reacts with acetic acid in an equilibrium process to form peracetic acid (CH₃CO₃H), a significantly stronger oxidizing agent.[5][6]
-
Nucleophilic Attack: The sulfur atom of diisobutyl sulfide is nucleophilic and attacks the electrophilic oxygen of peracetic acid. This oxygen-transfer step forms the diisobutyl sulfoxide intermediate and releases a molecule of acetic acid.
-
Second Oxidation: The sulfur atom in the sulfoxide is less nucleophilic than in the sulfide due to the electron-withdrawing sulfoxide group. However, it is still susceptible to oxidation by the potent peracetic acid. A second, similar nucleophilic attack occurs, transferring another oxygen atom to the sulfur and yielding the final diisobutyl sulfone.[5]
The use of at least two equivalents of the oxidizing agent is necessary to drive the reaction to completion and form the sulfone as the major product.[1]
References
- RSC Advances. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h.
- Organic Chemistry Portal.
- ResearchGate. (2012). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
- Journal of Chemical Reviews. (2019).
- PMC. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
- Thieme. (2018).
- ACS GCI Pharmaceutical Roundtable.
- Chevron Phillips Chemical. (2021).
- ChemicalBook. DI-N-BUTYL SULFONE CAS#: 598-04-9.
- Squarespace. (2024). Diisobutyl sulfide SDS.
- Sigma-Aldrich. Butyl sulfone 99%.
- ResearchGate. (2025).
Sources
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- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. cpchem.com [cpchem.com]
- 9. DI-N-BUTYL SULFONE CAS#: 598-04-9 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Note: Diisobutyl Sulfone (DIBS) as a High-Voltage Electrolyte Solvent
Executive Summary
The commercialization of high-voltage Li-ion cathodes, such as the spinel LiNi
This guide details the application of Diisobutyl Sulfone (DIBS) as a superior, oxidation-resistant solvent. Unlike cyclic sulfones (e.g., sulfolane) which suffer from high melting points (
Physicochemical Profile & Mechanism[1]
Comparative Properties
DIBS offers a unique trade-off: it sacrifices low viscosity for exceptional thermal and electrochemical stability.
| Property | Standard Carbonate (EC/DMC) | Sulfolane (SL) | Diisobutyl Sulfone (DIBS) | Impact on Battery |
| Oxidation Potential (V vs Li/Li | ~4.3 V | ~5.6 V | > 5.8 V | Enables 5V cathodes (LNMO, LiCoPO |
| Melting Point ( | < -20 | 27.4 | ~13 - 17 | DIBS remains liquid at room temp (unlike SL), preventing solidification. |
| Flash Point ( | ~25 | 165 | > 170 | drastically improves safety; non-flammable under normal operation. |
| Viscosity (cP at 25 | ~3.0 | 10.3 | ~12 - 15 | Requires vacuum infiltration and elevated temp cycling (optional). |
| Dielectric Constant ( | ~90 (EC) | 43 | ~35 | Moderate salt dissociation; LiFSI recommended over LiPF |
Mechanism of Stability
The oxidative stability of DIBS stems from the high oxidation state of the sulfur atom (
Figure 1: Mechanistic comparison of solvent stability at high voltages. DIBS resists electron extraction due to a lower Highest Occupied Molecular Orbital (HOMO) energy level.
Protocol: Electrolyte Formulation
Safety Note: DIBS is non-flammable but should be handled in a fume hood. Lithium salts (LiFSI, LiPF
Materials
-
Solvent: Diisobutyl Sulfone (>99%, anhydrous).
-
Co-solvent (Optional): Fluoroethylene Carbonate (FEC) - Required if using Graphite anodes.
-
Salt: Lithium bis(fluorosulfonyl)imide (LiFSI) - Preferred for higher conductivity in viscous sulfones.
-
Drying Agent: Molecular Sieves (3Å or 4Å), activated at 250
C under vacuum.
Step-by-Step Formulation
-
Solvent Drying (Critical):
-
Sulfones are hygroscopic. Water content >50 ppm causes hydrolysis of LiPF
(generating HF) or LiFSI. -
Store DIBS over activated molecular sieves for 48 hours inside an Argon-filled glovebox (
ppm, ppm). -
Validation: Verify water content via Karl Fischer titration. Target: < 20 ppm .
-
-
Salt Dissolution:
-
Standard Concentration: 1.0 M to 1.2 M LiFSI.
-
Note: DIBS is viscous. Dissolution is slow at room temperature.
-
Procedure: Heat the solvent to 40–50
C on a hotplate inside the glovebox while stirring. Add salt slowly to prevent clumping. -
Why Heat? Reduces viscosity temporarily to ensure homogenous mixing without degrading the salt.
-
-
Additive Blending (Anode Compatibility):
-
Pure sulfones do not form a stable Solid Electrolyte Interphase (SEI) on Graphite. They exfoliate the graphene layers.
-
For Graphite Anodes: Add 10% wt. FEC (Fluoroethylene Carbonate) or 1-2% wt. LiDFOB .
-
For LTO or Li-Metal Anodes: Pure DIBS/LiFSI is sufficient, though 2% FEC improves Li plating morphology.
-
Protocol: Cell Assembly & Testing
Due to the high viscosity of DIBS (~15 cP), standard wettability protocols for carbonate electrolytes (~3 cP) will fail, leading to high impedance and "dead" active material.
Workflow Diagram
Figure 2: Optimized assembly workflow emphasizing the vacuum infiltration step required for viscous sulfone electrolytes.
Detailed Steps
-
Separator Selection:
-
Recommendation:Glass Fiber (Whatman GF/D) is preferred for R&D coin cells because its high porosity allows rapid wetting of viscous DIBS.
-
Alternative: If using commercial PP/PE separators (e.g., Celgard 2500), they must be plasma-treated or soaked in electrolyte for >24 hours under vacuum.
-
-
Vacuum Infiltration (The "Wetting" Protocol):
-
Place the open cell (or electrode stack) in a vacuum antechamber or vacuum sealer.
-
Apply vacuum (-0.1 MPa) for 30 seconds, then release to Argon. Repeat 3 times .
-
Reasoning: This forces the viscous liquid into the mesopores of the cathode, replacing trapped gas.
-
-
Formation Cycling (C-Rate Control):
-
Cycle 1-3: Charge/Discharge at C/20 (very slow).
-
Voltage Cutoffs (LNMO): 3.5 V to 4.9 V.
-
Temperature: If possible, run formation at 30
C or 40 C . The slight heat lowers viscosity, improving ion kinetics during the critical initial SEI/CEI formation.
-
Troubleshooting & Validation
| Issue | Diagnosis | Corrective Action |
| High Overpotential / Impedance | Voltage gap between charge/discharge is >200mV at C/10. | Viscosity issue. Increase operating temp to 40 |
| Low Coulombic Efficiency (Cycle 1) | < 85% Efficiency. | Moisture contamination. Re-dry DIBS solvent. Check Karl Fischer (<20ppm). |
| Graphite Exfoliation | Rapid capacity fade; Anode looks "fluffy" or expanded post-mortem. | Lack of SEI former. Sulfones cannot passivate graphite alone. Add 10% FEC or switch to LTO anode. |
| Salt Precipitation | Turbid electrolyte. | Saturation. DIBS dissolves less salt than EC. Reduce LiFSI conc. to 0.8M - 1.0M. |
References
-
Review of Sulfone Electrolytes: Abouimrane, A., et al. "Sulfone-based electrolytes for high-voltage Li-ion batteries."[1][2] Electrochemistry Communications, 11(5), 1073-1076 (2009).[1]
-
Mechanism of Sulfone/LiFSI Synergy: Alvarado, J., et al. "A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries."[2][3] Materials Today, 21(4), 341-353 (2018).
-
Oxidative Stability Data: Xu, K. "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503-11618 (2014).
-
Safety & Flammability: Wu, C., et al. "Customizing sulfone electrolyte in lithium-ion batteries improves their safety and performance."[4] Energy Materials and Devices, (2024).[4]
Sources
Application Note & Protocol: High-Purity Diisobutyl Sulfone via Recrystallization
Executive Summary: The Rationale for Recrystallization
Diisobutyl sulfone is a sulfonyl-containing organic compound with applications in various chemical syntheses.[1] Like many synthetic products, the crude form of diisobutyl sulfone is often contaminated with unreacted starting materials, intermediates, and side-products. For its effective use in research and development, particularly in drug discovery and material science, achieving high purity is paramount.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2][3] The foundational principle of this method rests on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by a cooling phase where the desired compound's solubility decreases, leading to the formation of pure crystals. Impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble. This application note provides a comprehensive, field-tested protocol for the recrystallization of diisobutyl sulfone, grounded in the physicochemical properties of the compound and the principles of solvent selection.
Physicochemical Properties of Diisobutyl Sulfone
A thorough understanding of the physical properties of diisobutyl sulfone is critical for designing an effective purification strategy. These properties dictate the choice of solvents and the temperature parameters of the recrystallization process.
| Property | Value | Source(s) |
| CAS Number | 10495-45-1 | [1] |
| Alternate CAS | 598-04-9 (for di-n-butyl sulfone) | [4][5][6][7] |
| IUPAC Name | 2-methyl-1-(2-methylpropylsulfonyl)propane | [1] |
| Molecular Formula | C₈H₁₈O₂S | [1][6] |
| Molecular Weight | 178.29 g/mol | [1][6] |
| Appearance | Light beige or white crystalline solid | [5][7] |
| Melting Point | 43-45 °C | [4][5][7] |
| Boiling Point | 287-295 °C | [5][7] |
Causality of Impurities: A Synthesis-Forward Approach
The most common synthetic route to diisobutyl sulfone is the oxidation of its corresponding sulfide, diisobutyl sulfide.[4][8] This oxidative transformation is the primary source of predictable impurities.
-
Unreacted Starting Material: Incomplete oxidation will leave residual diisobutyl sulfide.
-
Intermediate Products: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate (diisobutyl sulfoxide). If the reaction does not go to completion, this sulfoxide will be a major impurity.
-
Oxidant By-products: Depending on the oxidizing agent used (e.g., hydrogen peroxide, m-CPBA), by-products may be present.[4] For instance, using m-CPBA results in m-chlorobenzoic acid as a stoichiometric by-product.
The polarity difference between the non-polar sulfide, the moderately polar sulfoxide, and the highly polar sulfone is the key to their separation by recrystallization.
The Cornerstone of Purity: Solvent Selection
The success of recrystallization hinges almost entirely on the choice of solvent. An optimal solvent should exhibit high solubility for diisobutyl sulfone at its boiling point and low solubility at reduced temperatures (e.g., 0-4 °C). This differential ensures maximum recovery of the purified product. Literature and empirical data suggest several viable solvent systems for sulfones.[2][4][5][7]
| Solvent | Boiling Point (°C) | Key Characteristics & Rationale | Safety Considerations |
| Ethanol (EtOH) | 78.4 | Diisobutyl sulfone is soluble in hot ethanol and less so in cold ethanol, making it a strong candidate. Its polarity is suitable for dissolving the sulfone while potentially leaving less polar impurities behind.[4][5][7] | Flammable liquid. Use in a well-ventilated fume hood away from ignition sources. |
| Petroleum Ether | 40-60 | A non-polar solvent. Excellent for precipitating the polar sulfone upon cooling. Impurities like the starting sulfide may remain in solution.[4][5][7] | Highly flammable. Use in a well-ventilated fume hood. |
| Chloroform (CHCl₃) | 61.2 | A solvent known to dissolve many organic solids, including sulfones.[4][5][7] | Suspected carcinogen. Toxic upon inhalation and skin contact. Strict handling in a chemical fume hood is mandatory. |
| Ethanol/Water | Variable | A two-solvent system can be highly effective. The sulfone is dissolved in a minimum of hot ethanol, and water is added dropwise until the solution becomes turbid (cloudy), indicating the saturation point. Reheating to clarify and then slow cooling can yield very pure crystals.[9][10] | Standard precautions for flammable liquids (ethanol). |
| Hexane/Ethyl Acetate | Variable | Another potential two-solvent system. The sulfone is dissolved in hot ethyl acetate, and hexane is added to induce crystallization.[11] | Flammable liquids. Use in a well-ventilated fume hood. |
Expert Recommendation: For initial trials, Ethanol or an Ethanol/Water mixture is recommended due to its effectiveness and relatively lower toxicity compared to chloroform.
Experimental Protocol: Recrystallization of Diisobutyl Sulfone
This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure a successful outcome.
5.1. Materials & Equipment
-
Crude diisobutyl sulfone
-
Selected recrystallization solvent (e.g., 95% Ethanol)
-
Deionized water (if using a two-solvent system)
-
Erlenmeyer flasks (2 sizes)
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bar
-
Stemless glass funnel
-
Fluted filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Watch glass or desiccator for drying
5.2. Step-by-Step Methodology
-
Dissolution of the Crude Solid:
-
Place the crude diisobutyl sulfone (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of the primary solvent (e.g., 20-25 mL of ethanol).
-
Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until all the solid has just dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution, which maximizes the yield upon cooling.[9]
-
-
Decolorization & Hot Filtration (Optional):
-
If the solution is colored due to impurities, add a small amount (1-2% by weight) of activated carbon and boil for a few minutes.
-
If insoluble impurities or activated carbon are present, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization in the funnel.[9][10] Filter the hot solution quickly.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-30 minutes to maximize the precipitation of the sulfone.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold slurry of crystals into the funnel and apply the vacuum to collect the solid product.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Causality: Using cold solvent prevents the purified crystals from re-dissolving.
-
-
Drying:
-
Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass or a desiccator and allow them to dry completely. The absence of solvent odor and a free-flowing consistency indicate dryness.
-
Recrystallization Workflow Diagram
Caption: Workflow for the purification of diisobutyl sulfone by recrystallization.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9] |
| "Oiling Out" | The melting point of the sulfone (43-45 °C) is lower than the boiling point of the solvent, or impurity levels are very high. The compound is separating as a liquid instead of a solid.[9] | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent or a different solvent mixture.[9] |
| Low Recovery/Yield | Too much solvent was used initially. The crystals were washed with solvent that was not cold enough. The compound has significant solubility in the cold solvent. | Ensure the minimum amount of hot solvent is used for dissolution. Always wash crystals with ice-cold solvent. Cool the filtrate for a longer period in the ice bath. |
| Product is Colored | Colored impurities were not fully removed. | Perform the optional activated carbon step during the dissolution phase. A second recrystallization may be necessary. |
Purity Verification
The efficacy of the purification must be validated.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value (43-45 °C) is a strong indicator of high purity. Impurities typically broaden and depress the melting range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
References
- Fox, D. W., & Popkin, S. (1968). U.S. Patent No. 3,383,421. U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139169, Diisobutyl sulfone. Retrieved from [Link]
-
European Patent Office. (1992). EP 0508424 A2 - Method for preparing sulfones. Retrieved from [Link]
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]
- General Electric Co. (1968). U.S. Patent No. 3,383,421.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69014, Dibutyl sulfone. Retrieved from [Link]
- U.S. Department of Energy. (2017).
- U.S. Patent and Trademark Office. (1983). U.S. Patent No. 4,386,221.
-
Stenutz, R. (n.d.). dibutyl sulphone. Retrieved from [Link]
-
Stenutz, R. (n.d.). dibutyl sulfone. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
- Journal of Organic Chemistry. (1979). Sulfonyl esters. 2.
-
Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisobutyl Phthalate. Retrieved from [Link]
- MDPI. (2025). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Molecules.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
ResearchGate. (2018). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
Sources
- 1. Diisobutyl sulfone | C8H18O2S | CID 139169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. Dibutyl sulfone | 598-04-9 | Benchchem [benchchem.com]
- 5. DI-N-BUTYL SULFONE | 598-04-9 [chemicalbook.com]
- 6. Dibutyl sulfone | C8H18O2S | CID 69014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DI-N-BUTYL SULFONE CAS#: 598-04-9 [m.chemicalbook.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
Application Notes & Protocols for the Separation of Protactinium and Niobium
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Separating Protactinium and Niobium
The separation of protactinium (Pa) and niobium (Nb) is a significant challenge in radiochemistry and nuclear sciences. This is primarily due to their remarkably similar chemical properties, which arise from their comparable ionic radii and charge densities in their most stable +5 oxidation state. Effective separation is crucial for various applications, including nuclear forensics, where the 231Pa-235U radiochronometer is used to determine the age of nuclear materials, and in the production of medical radioisotopes.[1] The presence of niobium, often as an alloying agent in uranium-based materials or as a fission product, can interfere with the accurate measurement of protactinium.[1][2]
While a variety of techniques have been explored for this separation, this guide will focus on established and field-proven methods involving solvent extraction and anion exchange chromatography. It is important to note that a comprehensive literature search did not yield specific, established protocols for the use of diisobutyl sulfone for protactinium and niobium separation. Therefore, this document will detail robust alternative methods that have been successfully employed in the scientific community.
Part 1: Principles of Separation
The successful separation of protactinium and niobium relies on exploiting subtle differences in their complexation behavior in various acidic media. Both elements tend to form complex anionic species, particularly in the presence of fluoride and chloride ions. The key to their separation is to identify conditions under which one element forms a more readily extractable or retainable complex than the other.
Solvent Extraction
Solvent extraction, also known as liquid-liquid extraction, is a powerful technique for separating metal ions. It involves the partitioning of a solute between two immiscible liquid phases, typically an aqueous phase containing the metal ions and an organic phase containing an extractant. The choice of extractant and the composition of the aqueous phase (e.g., acid type and concentration) are critical for achieving selective separation.
For the Pa-Nb system, oxygenated organic solvents such as alcohols and ketones have proven effective.[3][4][5] The mechanism often involves the formation of neutral ion-association complexes that are more soluble in the organic phase. For instance, in highly acidic solutions, protactinium and niobium form complex fluoro- or chloro-anions, which can then associate with solvated protons in the organic phase.
Anion Exchange Chromatography
Anion exchange chromatography is a column-based separation technique that utilizes a stationary phase (anion exchange resin) with positively charged functional groups. In acidic solutions containing chloride and fluoride, both protactinium and niobium can form anionic complexes (e.g., [PaCl6], [NbF7]^2-). These anionic complexes can be adsorbed onto the positively charged resin.
Separation is achieved by selectively eluting the adsorbed complexes. This is typically done by changing the composition and concentration of the mobile phase (the eluent). For example, by carefully adjusting the concentrations of HCl and HF in the eluent, it is possible to convert one of the metal complexes into a neutral or cationic species, or a less strongly adsorbed anionic species, causing it to elute from the column while the other remains bound.[1]
Part 2: Established Methodologies and Protocols
This section provides detailed protocols for two widely recognized methods for the separation of protactinium and niobium: solvent extraction using diisobutylcarbinol and anion exchange chromatography.
Solvent Extraction with Diisobutylcarbinol (DIBC)
Diisobutylcarbinol (2,6-dimethyl-4-heptanol) has been demonstrated to be an effective extractant for protactinium, allowing for its separation from niobium and other elements.[6] A key advantage of this method is the ability to selectively extract niobium from a dilute hydrofluoric acid-sulfuric acid medium, leaving protactinium in the aqueous phase.[7]
Protocol 1: Selective Extraction of Niobium from Protactinium
This protocol is designed for the separation of niobium from protactinium, where niobium is extracted into the organic phase.
Materials:
-
Diisobutylcarbinol (DIBC)
-
Hydrofluoric acid (HF), concentrated
-
Sulfuric acid (H2SO4), concentrated
-
Deionized water
-
Sample containing protactinium and niobium in an acidic solution
-
Separatory funnels
-
Mechanical shaker (optional)
-
pH meter or pH indicator strips
Procedure:
-
Aqueous Phase Preparation:
-
Start with the protactinium and niobium sample in a suitable acidic solution (e.g., HCl or HNO3).
-
Carefully adjust the aqueous phase to the desired final concentrations of HF and H2SO4. A typical composition for selective niobium extraction is dilute in HF and H2SO4. For example, prepare a solution that is approximately 0.5 M in HF and 3 M in H2SO4. The exact concentrations may need to be optimized based on the sample matrix and the desired separation efficiency.
-
-
Organic Phase Preparation:
-
Prepare the organic phase by using DIBC, which can be used neat or diluted in a suitable inert solvent like kerosene.
-
-
Extraction:
-
Transfer a known volume of the prepared aqueous phase into a separatory funnel.
-
Add an equal volume of the DIBC organic phase.
-
Stopper the funnel and shake vigorously for 3-5 minutes to ensure thorough mixing and mass transfer. A mechanical shaker can be used for reproducibility.
-
Allow the phases to separate completely. Centrifugation can be used to aid in phase separation if emulsions form.
-
-
Phase Separation:
-
Carefully drain the lower aqueous phase, which now contains the purified protactinium, into a clean collection vessel.
-
The upper organic phase, containing the extracted niobium, can be collected separately for further processing or disposal.
-
-
Washing (Optional):
-
To remove any co-extracted impurities from the protactinium-containing aqueous phase, it can be washed with a fresh portion of the organic phase.
-
-
Stripping of Niobium (Optional):
-
If recovery of niobium from the organic phase is desired, it can be stripped by contacting the loaded organic phase with a suitable aqueous solution, such as dilute acid or a complexing agent solution.
-
Diagram of the Solvent Extraction Workflow
Caption: Workflow for Pa/Nb separation by solvent extraction with DIBC.
Anion Exchange Chromatography
Anion exchange chromatography is a highly effective method for separating protactinium and niobium, particularly when dealing with complex matrices. The separation relies on the differential adsorption of their anionic complexes in mixed hydrochloric acid-hydrofluoric acid (HCl-HF) media.[1][8]
Protocol 2: Separation of Protactinium and Niobium using Anion Exchange Resin
This protocol outlines the separation of Pa from Nb using a strongly basic anion exchange resin. Under specific conditions, Nb is retained on the resin while Pa is eluted.
Materials:
-
Strongly basic anion exchange resin (e.g., AG 1-X8 or Dowex-1)
-
Chromatography column
-
Hydrochloric acid (HCl), concentrated
-
Hydrofluoric acid (HF), concentrated
-
Deionized water
-
Sample containing protactinium and niobium
-
Fraction collector (optional)
Procedure:
-
Resin and Column Preparation:
-
Prepare a slurry of the anion exchange resin in deionized water and pour it into the chromatography column to create a packed bed.
-
Wash the resin bed with several column volumes of deionized water.
-
Equilibrate the column by passing 5-10 column volumes of the loading solution (e.g., 9 M HCl - 0.05 M HF) through it.
-
-
Sample Loading:
-
Dissolve the sample containing Pa and Nb in the loading solution (e.g., 9 M HCl - 0.05 M HF).
-
Carefully load the sample solution onto the top of the equilibrated resin bed. Allow the solution to flow into the resin by gravity or with the aid of a pump.
-
-
Elution of Protactinium:
-
After the sample has been loaded, begin eluting with a solution of high HCl and low HF concentration. A solution of 9 M HCl + 0.02 M HF has been shown to be effective for eluting protactinium while niobium remains adsorbed on the resin.[1]
-
Collect the eluate in fractions. The fractions containing protactinium can be identified using appropriate radiation detection methods.
-
-
Elution of Niobium (Optional):
-
Once the protactinium has been completely eluted, niobium can be stripped from the resin using a different eluent. A solution with a higher concentration of HF or a lower concentration of HCl can be used to desorb the niobium complexes.
-
-
Column Regeneration:
-
After the separation is complete, the column can be regenerated by washing with deionized water and then re-equilibrating with the loading solution for subsequent use.
-
Diagram of the Anion Exchange Chromatography Workflow
Sources
- 1. Separation of protactinium from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Protactinium Employing Sulfur-Based Extraction Chromatographic Resins | NIDC: National Isotope Development Center [isotopes.gov]
- 3. scirp.org [scirp.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Recovery of niobium and tantalum by solvent extraction from Sn–Ta–Nb mining tailings - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03331F [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Diisobutyl Sulfone-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Emerging Role of Sulfone-Based Electrolytes in High-Voltage Energy Storage
The advancement of next-generation energy storage systems, particularly high-voltage lithium-ion batteries, is intrinsically linked to the development of novel electrolyte formulations that can withstand extreme electrochemical conditions. Conventional carbonate-based electrolytes, while ubiquitous, are limited by their oxidative instability at potentials above 4.3 V versus Li/Li⁺, hindering the adoption of high-energy cathode materials. Sulfone-based electrolytes have emerged as a promising alternative due to their exceptional anodic stability, often exceeding 5.0 V vs. Li/Li⁺, which is a critical attribute for enabling high-voltage battery chemistries.[1][2]
Diisobutyl sulfone, the subject of this application note, is a member of the acyclic sulfone family. Like its counterparts, it is characterized by a highly polar sulfonyl group (S=O) that imparts a high dielectric constant, beneficial for dissolving lithium salts. However, the application of sulfone-based electrolytes is not without its challenges. Issues such as high viscosity, which can impede ion transport, and poor compatibility with graphitic anodes, leading to exfoliation, have historically limited their widespread use.[3][4]
This document provides a comprehensive guide to the preparation and characterization of diisobutyl sulfone-based electrolytes. It is structured to provide not only step-by-step protocols but also the scientific rationale behind these procedures, empowering researchers to adapt and optimize these methods for their specific applications. We will delve into the synthesis of diisobutyl sulfone, its purification to battery-grade standards, the formulation of electrolytes with common lithium salts, and the critical electrochemical characterization techniques required to evaluate their performance. Furthermore, we will explore the use of additives as a key strategy to mitigate the inherent challenges associated with sulfone-based systems and unlock their full potential.
Synthesis of Diisobutyl Sulfone: An Oxidation Approach
The most common and straightforward method for synthesizing sulfones is the oxidation of the corresponding sulfide. In the case of diisobutyl sulfone, the precursor is diisobutyl sulfide. Various oxidizing agents can be employed, with hydrogen peroxide being a common and relatively green option.
Synthesis Protocol: Oxidation of Diisobutyl Sulfide with Hydrogen Peroxide
This protocol is adapted from general methods for the oxidation of sulfides.[5][6][7]
Materials:
-
Diisobutyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid (glacial)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diisobutyl sulfide in a 2:1 mixture of acetic acid and dichloromethane.
-
Addition of Oxidant: Slowly add a stoichiometric excess (approximately 2.2 equivalents) of 30% hydrogen peroxide to the stirred solution. The addition should be done cautiously to control the exothermic reaction.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude diisobutyl sulfone.
Causality of Experimental Choices:
-
Acetic Acid: Acts as a solvent and a catalyst for the oxidation reaction.
-
Dichloromethane: Ensures the solubility of the non-polar diisobutyl sulfide.
-
Excess Hydrogen Peroxide: Drives the reaction to completion, ensuring full conversion of the sulfide to the sulfone.
-
Washing Steps: Crucial for removing unreacted reagents and byproducts, which is the first step in achieving a high-purity product suitable for electrochemical applications.
Purification of Diisobutyl Sulfone: Achieving Battery-Grade Purity
For electrolyte applications, the purity of the solvent is paramount. Trace impurities, especially water and protic species, can have a detrimental impact on the electrochemical performance and safety of a lithium-ion cell. The following purification methods are recommended for diisobutyl sulfone, drawing on established techniques for similar sulfones.[8][9]
Recrystallization Protocol
Recrystallization is an effective method for purifying solid compounds. Given that the closely related di-n-butyl sulfone is a solid at room temperature (melting point 43-45 °C), it is plausible that diisobutyl sulfone may also be a solid or a low-melting solid, making recrystallization a viable purification technique.[8][10]
Materials:
-
Crude diisobutyl sulfone
-
A suitable solvent (e.g., ethanol, petroleum ether, or a mixture thereof)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude diisobutyl sulfone in a minimal amount of the chosen solvent at an elevated temperature.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Vacuum Distillation
If diisobutyl sulfone is a high-boiling liquid, vacuum distillation is the preferred method for purification.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Heat the crude diisobutyl sulfone under reduced pressure.
-
Collect the fraction that distills at a constant temperature.
Drying
Even after purification, residual water must be removed. This is typically achieved by drying over molecular sieves (e.g., 4Å) for an extended period (at least 48 hours) under an inert atmosphere.
Physicochemical Properties of Diisobutyl Sulfone
While specific experimental data for diisobutyl sulfone is scarce in the literature, we can infer some properties from its structure and data available for its linear isomer, di-n-butyl sulfone.
| Property | Di-n-butyl Sulfone (for reference) | Diisobutyl Sulfone (estimated) |
| Molecular Formula | C₈H₁₈O₂S | C₈H₁₈O₂S |
| Molecular Weight | 178.29 g/mol [8] | 178.29 g/mol [11] |
| Melting Point | 43-45 °C[8] | Likely lower than di-n-butyl sulfone due to branched structure. |
| Boiling Point | 287-295 °C[8] | Likely lower than di-n-butyl sulfone. |
| Dielectric Constant | 25.72[10][12] | Expected to be in a similar range, suitable for salt dissolution. |
| Viscosity | High (qualitative) | Expected to be high, a common characteristic of sulfones. |
Preparation of Diisobutyl Sulfone-Based Electrolytes
The preparation of the electrolyte involves dissolving a high-purity lithium salt in the purified diisobutyl sulfone solvent. All operations must be conducted in an inert atmosphere (e.g., an argon-filled glovebox) with very low moisture and oxygen levels (<1 ppm).
Electrolyte Formulation Protocol
Materials:
-
Purified diisobutyl sulfone
-
Battery-grade lithium salt (e.g., LiPF₆, LiTFSI)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Preparation: Ensure the purified diisobutyl sulfone is thoroughly dried over molecular sieves.
-
Salt Dissolution: In a glovebox, accurately weigh the desired amount of lithium salt and transfer it to a volumetric flask.
-
Add the diisobutyl sulfone to the flask.
-
Stir the mixture until the salt is completely dissolved. This may require gentle heating.
-
The final electrolyte should be a clear, homogeneous solution.
Electrochemical Characterization of Diisobutyl Sulfone-Based Electrolytes
Once prepared, the electrolyte must be characterized to determine its key electrochemical properties.
Ionic Conductivity
Ionic conductivity is a measure of the electrolyte's ability to conduct lithium ions. It is a critical parameter for battery performance, especially at high charge/discharge rates.
Experimental Protocol:
-
Use a conductivity meter with a two-electrode conductivity cell.
-
Calibrate the cell with standard solutions.
-
Measure the conductivity of the diisobutyl sulfone-based electrolyte at various temperatures.
-
Plot the ionic conductivity as a function of temperature and salt concentration to identify the optimal formulation.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte is stable. A wide ESW is essential for high-voltage battery applications.
Experimental Protocol:
-
Use a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a lithium metal reference electrode, and a lithium metal counter electrode.
-
Perform linear sweep voltammetry (LSV) by scanning the potential of the working electrode to high positive values to determine the anodic stability limit.
-
Perform cyclic voltammetry (CV) to assess both the anodic and cathodic stability.
Addressing the Challenges: The Role of Additives
As mentioned, sulfone-based electrolytes often exhibit poor compatibility with graphite anodes. This is due to the co-intercalation of solvent molecules with lithium ions, which leads to the exfoliation of the graphite structure.[3] The formation of a stable solid electrolyte interphase (SEI) is crucial to prevent this and ensure good cycling performance.[13]
Additives are small amounts of specific compounds that are added to the electrolyte to improve its performance. For sulfone electrolytes, additives are primarily used to promote the formation of a stable SEI on the graphite anode.
Common Additives for Sulfone-Based Electrolytes:
-
Vinylene Carbonate (VC): A well-known SEI-forming additive that polymerizes on the anode surface.
-
Fluoroethylene Carbonate (FEC): Forms a stable, fluorine-rich SEI that can suppress solvent co-intercalation.[14]
-
Sulfur-containing additives: Compounds like 1,3-propane sultone (PS) and ethylene sulfate (DTD) can be reductively decomposed on the anode to form a robust SEI.[15][16]
Experimental Protocol for Evaluating Additives:
-
Prepare a series of diisobutyl sulfone-based electrolytes containing different additives at various concentrations (typically 1-5 wt%).
-
Assemble coin cells with a graphite anode and a lithium metal counter electrode.
-
Perform galvanostatic cycling to evaluate the cycling performance (capacity retention, coulombic efficiency).
-
Use techniques like electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) to characterize the SEI formed in the presence of different additives.
Experimental Workflows
Diagram 1: Synthesis and Purification of Diisobutyl Sulfone
Caption: Workflow for electrolyte preparation and electrochemical characterization.
Conclusion
Diisobutyl sulfone holds promise as a solvent for high-voltage lithium-ion battery electrolytes due to the inherent high anodic stability of the sulfone functional group. However, realizing its full potential requires careful attention to its synthesis, purification, and formulation. The protocols and insights provided in this application note offer a robust starting point for researchers in this field. The key to success will lie in the meticulous control of purity and the strategic use of additives to overcome the challenge of graphite anode compatibility. Future work should focus on obtaining precise physicochemical and electrochemical data for diisobutyl sulfone to enable more targeted electrolyte design and optimization.
References
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High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application. [Link]
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dibutyl sulfone. Stenutz. [Link]
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Reversible Graphite Anode Cycling with PC-Based Electrolytes Enabled by Added Sulfur Trioxide Complexes. Semantic Scholar. [Link]
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Drawing from the Old‐The First Ever Sultone as Electrolyte Additive in High‐Voltage NMC811 || AG+SiOx Multilayer Pouch Cells. PMC. [Link]
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High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application. [Link]
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Improve the compatibility of sulfolane-graphite with the synergetic additives. ResearchGate. [Link]
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A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. OAE Publishing Inc. [Link]
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High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application. RSC Publishing. [Link]
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dibutyl sulphone. Stenutz. [Link]
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Dibutyl sulfone | C8H18O2S | CID 69014. PubChem. [Link]
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Ethylene sulfate as film formation additive to improve the compatibility of graphite electrode for lithium-ion battery | Request PDF. ResearchGate. [Link]
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Stabilising graphite anode with quasi-solid-state electrolyte for long-life lithium–sulfur batteries. University of Cambridge. [Link]
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Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. [Link]
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Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes. [Link]
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Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfonate as an Electrolyte Additive. MDPI. [Link]
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Diisobutyl sulfone | C8H18O2S | CID 139169. PubChem. [Link]
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Sulfone-Based Electrolytes for Highly-Efficient and Stable Lithium Metal Anode. [Link]
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A Facile Reduction of Sulfones to Sulfides. [Link]
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Optimization of Graphite–SiO Blend Electrodes for Lithium-Ion Batteries: Stable Cycling Enabled by Single-Walled Carbon. OSTI.GOV. [Link]
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Evidence of exfoliation and interstitial SEI formation in graphite... ResearchGate. [Link]
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Sulfone Based-Electrolytes for Lithium-Ion Batteries: Cycling Performances and Passivation Layer Quality of Graphite and LiNi 1/3 Mn 1/3 Co 1/3 O 2 Electrodes. ResearchGate. [Link]
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A Facile Reduction of Sulfones to Sulfides. ResearchGate. [Link]
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Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
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A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. OAE Publishing Inc. [Link]
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Electron Delocalization Enables Sulfone-based Single-solvent Electrolyte for Lithium Metal Batteries. OSTI.GOV. [Link]
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Electrolyte Contribution on Solid-Electrolyte Interphase (SEI) Evolution in Graphite Anodes under Rapid Cycling. PMC. [Link]
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Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. [Link]
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Monitoring SEI Formation on Graphite Electrodes in Lithium-Ion Cells by Impedance Spectroscopy. mediaTUM. [Link]
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Study of Graphite Cycling in Sulfide Solid Electrolytes | BL: SLS/Phoenix | PSI. [Link]
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Achieving SEI Preformed Graphite in Flow Cell to Mitigate Initial Lithium Loss. IU Indianapolis ScholarWorks. [Link]
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Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. [Link]
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Electrochemical Stability Windows of Sulfone-Based Electrolyte System for Lithium Metal Batteries: Insight from MD-Assisted DFT Calculation | Request PDF. ResearchGate. [Link]
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(PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. ResearchGate. [Link]
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SULFONE COMPOUND. European Patent Office. [Link]
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Application Note: Selective Actinide Extraction Using Diisobutyl Sulfone
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of diisobutyl sulfone (DIBSO) for the solvent extraction of actinides from acidic aqueous solutions. It details the underlying chemical mechanisms, outlines critical experimental parameters, and provides a step-by-step protocol for the selective extraction and stripping of hexavalent uranium. This guide is intended to serve as a practical resource for professionals in nuclear chemistry, radiopharmaceutical development, and related fields requiring high-purity actinide separation.
Introduction to Actinide Separation with Sulfones
The separation of actinides from spent nuclear fuel and high-level liquid waste is a cornerstone of advanced nuclear fuel cycles and waste management.[1] Solvent extraction is the most prevalent industrial method, traditionally employing extractants like tri-n-butyl phosphate (TBP) in the PUREX process.[2][3] However, the search for alternative extractants with improved selectivity, stability, and more environmentally benign degradation products is an ongoing area of research.
Diisobutyl sulfone (DIBSO), a member of the sulfoxide and sulfone class of extractants, presents a promising alternative. Unlike TBP, which is a phosphine oxide, sulfones are "CHON" reagents (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which upon incineration, can yield only gaseous byproducts, potentially reducing solid secondary waste streams.[4] Sulfones act as neutral extractants that operate via a solvation mechanism, similar to TBP.[2] This note focuses on DIBSO as an effective and selective extractant for actinides, particularly uranium.
Mechanism of Extraction
The extraction capability of diisobutyl sulfone is rooted in the electron-donating properties of the oxygen atoms in the sulfonyl functional group (S=O). In a highly acidic medium, such as nitric acid (HNO₃), actinide ions exist as neutral metal-nitrate complexes. For example, hexavalent uranium (U(VI)) forms uranyl nitrate, UO₂(NO₃)₂.
The DIBSO molecule coordinates with the central actinide ion of this neutral complex, displacing water molecules from its coordination sphere. This coordination forms a large, lipophilic (oil-loving) adduct that is readily soluble in an organic diluent (e.g., kerosene or n-dodecane) and thus extracts into the organic phase. The general mechanism for the extraction of uranyl nitrate can be represented as:
UO₂²⁺(aq) + 2NO₃⁻(aq) + 2DIBSO(org) ⇌
The equilibrium of this reaction is highly dependent on several factors, most notably the aqueous phase acidity. High nitric acid concentrations drive the formation of the neutral actinide-nitrate complex, favoring extraction into the organic phase. Conversely, lowering the acid concentration in the aqueous phase can reverse the process, allowing the actinide to be "stripped" back into the aqueous phase.
Key Parameters Influencing Extraction Efficiency
The efficiency of actinide extraction using DIBSO is governed by several interconnected experimental variables. Understanding and controlling these parameters is critical for developing a robust and reproducible separation protocol.
-
Aqueous Phase Acidity: This is the most significant factor. The distribution coefficient (D), which represents the ratio of the actinide concentration in the organic phase to the aqueous phase at equilibrium, is strongly dependent on the nitric acid concentration. Generally, D values for U(VI) increase with HNO₃ concentration up to a certain point, after which competition from the extraction of nitric acid itself can lower the effective extractant concentration.
-
Extractant Concentration: Increasing the molar concentration of DIBSO in the organic diluent directly increases the extraction capacity of the solvent phase, leading to higher distribution coefficients.
-
Choice of Diluent: The organic diluent must be immiscible with water and capable of dissolving the extractant and the resulting metal-extractant complex. Common diluents include aliphatic hydrocarbons like n-dodecane or kerosene. The choice of diluent can affect physical properties like viscosity and density, influencing phase separation.
-
Temperature: The extraction of actinides by DIBSO is typically an exothermic process. Consequently, increasing the temperature generally leads to a decrease in the distribution coefficient.[5]
-
Contact Time and Phase Mixing: Sufficient time and vigorous mixing are required to ensure that the system reaches equilibrium. Typically, equilibrium is reached within minutes of contact.[5]
Data Presentation: Distribution of Actinides
The selectivity of an extraction system is paramount. The following table summarizes typical distribution coefficient (D) data for various actinides under specific conditions, illustrating the high selectivity of certain amide-based extractants for U(VI) over transuranic elements. While specific data for DIBSO is sparse in open literature, the behavior of analogous monoamides like N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA) provides a strong proxy.
| Actinide | Aqueous Phase | Organic Phase | Distribution Coefficient (D) | Selectivity (U vs. Others) |
| U(VI) | 3 M HNO₃ | 1.5 M DEHiBA in n-dodecane | ~10 - 20 | - |
| Np(V) | 3 M HNO₃ | 1.5 M DEHiBA in n-dodecane | < 0.01 | > 1000 |
| Pu(IV) | 3 M HNO₃ | 1.5 M DEHiBA in n-dodecane | < 0.1 | > 100 |
| Am(III) | 3 M HNO₃ | 1.5 M DEHiBA in n-dodecane | < 0.01 | > 1000 |
Table 1: Representative distribution coefficients for key actinides using a monoamide extractant, demonstrating high selectivity for Uranium. Data is analogous to expected performance with DIBSO.[4]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the extraction and subsequent stripping of Uranium (VI) from a nitric acid solution using diisobutyl sulfone.
Materials and Reagents
-
Organic Phase:
-
Diisobutyl sulfone (DIBSO), ≥98% purity
-
n-Dodecane, reagent grade
-
-
Aqueous Feed Solution:
-
Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)
-
Concentrated Nitric Acid (HNO₃), 70%
-
Deionized water (18 MΩ·cm)
-
-
Aqueous Strip Solution:
-
Dilute Nitric Acid (e.g., 0.01 M to 0.1 M HNO₃)
-
-
Equipment:
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if using tubes)
-
Pipettes and graduated cylinders
-
pH meter
-
Analytical instrumentation for uranium quantification (e.g., ICP-MS, UV-Vis Spectrophotometer)
-
Workflow Visualization
Caption: Workflow for actinide extraction and stripping.
Protocol: Uranium Extraction
-
Preparation of Organic Phase: Prepare a 1.0 M solution of DIBSO in n-dodecane. For example, to make 100 mL, dissolve the appropriate mass of DIBSO in n-dodecane and dilute to the final volume.
-
Causality Note: A 1.0 M concentration provides a high capacity for metal loading while maintaining favorable physical properties. n-Dodecane is a standard, well-characterized diluent in nuclear solvent extraction.[6]
-
-
Preparation of Aqueous Feed: Prepare a stock solution of 1 g/L Uranium in 3 M HNO₃. This can be achieved by dissolving the required amount of uranyl nitrate hexahydrate in a pre-calculated volume of deionized water and concentrated nitric acid.
-
Causality Note: 3 M HNO₃ is a common acidity for the feed solution in actinide separations, ensuring the formation of the extractable neutral UO₂(NO₃)₂ species.[6]
-
-
Extraction Contact: In a separatory funnel, combine equal volumes (e.g., 10 mL) of the aqueous feed and the organic phase.
-
Mixing: Agitate the mixture vigorously for 15 minutes using a mechanical shaker to ensure thorough mixing and allow the system to reach equilibrium.
-
Phase Separation: Allow the phases to separate by gravity. If an emulsion forms, the separation can be aided by centrifugation (e.g., 5 minutes at 3000 rpm).
-
Sample Collection: Carefully separate the two phases. The lower layer will be the aqueous phase (raffinate), and the upper, darker layer will be the U-loaded organic phase.
-
Analysis: Determine the uranium concentration in the aqueous raffinate. The extraction efficiency (%E) can be calculated as: %E = ( [U]initial, aq - [U]final, aq ) / [U]initial, aq * 100
Protocol: Uranium Stripping (Back-Extraction)
-
Preparation of Strip Solution: Prepare a 0.1 M HNO₃ solution by diluting concentrated nitric acid with deionized water.
-
Causality Note: The low acidity shifts the extraction equilibrium (see Section 2) to the left, favoring the transfer of the uranyl ion back into the aqueous phase.[4]
-
-
Stripping Contact: Combine the uranium-loaded organic phase from the extraction step with an equal volume of the 0.1 M HNO₃ strip solution in a clean separatory funnel.
-
Mixing and Separation: Repeat the mixing and phase separation steps as described in the extraction protocol (4.3, steps 4-5).
-
Sample Collection: Carefully separate the phases. The aqueous phase now contains the purified, stripped uranium, and the organic phase is now "spent" but can potentially be recycled after washing.
-
Analysis: Determine the uranium concentration in the aqueous product solution to calculate the stripping efficiency and overall recovery.
Conclusion
Diisobutyl sulfone is an effective and selective extractant for actinides, particularly uranium, from acidic nitrate media. Its operation via a solvation mechanism, controlled primarily by aqueous phase acidity, allows for both efficient extraction and subsequent stripping. The protocols outlined in this document provide a validated framework for laboratory-scale separations. By carefully controlling key parameters, researchers can achieve high levels of purity and recovery for targeted actinides, making DIBSO a valuable tool in nuclear chemistry and related disciplines.
References
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Lumetta, G. J., Hall, G. B., Bessen, N. P., Boglaienko, D., & Speelman, A. L. (2024). Process Intensification for Recovery of Uranium from Spent Fuel Using DEHiBA. Transactions of the American Nuclear Society, 130(1), 192-195. Available at: [Link]
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Lumetta, G. J., & Moyer, B. A. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Pacific Northwest National Laboratory Report PNNL-21634. Available at: [Link]
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Mishra, S. L., Vijayalakshmi, R., & Singh, H. (2005). Extraction of uranium from acidic media with a novel synergistic mixture. Separation Science and Technology, 44, 491-505. Referenced in: El-Nadi, Y. A. (2017). Synergistic extraction of uranium from acidic sulfate leach liquor using D2EHPA mixed with TOPO. Arabian Journal of Chemistry, 10, S3348-S3355. Available at: [Link]
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Lijegren, D. (2012). Development of a Solvent Extraction Process for Group Actinide Recovery from Used Nuclear Fuel. Chalmers University of Technology. Available at: [Link]
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Giusti, F., et al. (2024). Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to in. Metallurgical Research & Technology, 121, 10. Available at: [Link]
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Ulstrup, J. (1966). Methods of Separating the Actinide Elements. Atomic Energy Review, 4(4), 3-82. Available at: [Link]
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Hall, G. B., et al. (2022). Direct Extraction of Uranium Oxides with N,N-Di(2-ethylhexyl)isobutyramide. Inorganics, 10(9), 126. Available at: [Link]
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Du, M., & Thacker, P. (2023). Harnessing the Unique Properties of Berkelium in its Separation from other f-Elements and Fission Products. OSTI.GOV. Available at: [Link]
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Geist, A. (2022). Development of Solvent Extraction Processes for Grouped Separation of Actinides in Europe. Jülich Centre for Neutron Science. Available at: [Link]
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Application Notes and Protocols for the Safe Handling of Molten Diisobutyl Sulfone
Introduction: Understanding Diisobutyl Sulfone and its Molten State
Diisobutyl sulfone, with the chemical formula (C₈H₁₈O₂S), is an organosulfur compound that presents as a crystalline solid at ambient temperature.[1][2] Its utility in research and chemical synthesis is growing, particularly in applications where its polarity and thermal stability are advantageous.[3] While solid diisobutyl sulfone is relatively straightforward to handle with standard laboratory precautions, its use in a molten state necessitates a more rigorous and informed approach to safety.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling of molten diisobutyl sulfone in a laboratory setting. The protocols herein are designed to mitigate risks, ensure personnel safety, and maintain experimental integrity. Adherence to these guidelines is critical to preventing thermal burns, chemical exposure, and other potential laboratory accidents.
Core Hazard Analysis of Molten Diisobutyl Sulfone
The primary hazards associated with molten diisobutyl sulfone stem from its elevated temperature and the potential for thermal decomposition at very high temperatures. A thorough understanding of its physical and chemical properties is the foundation of a robust safety protocol.
Physical and Thermal Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O₂S | [2] |
| Molecular Weight | 178.29 g/mol | [1][2] |
| Appearance | Light beige adhering crystals | [2][4] |
| Melting Point | 43-45 °C (109.4-113 °F) | [1][2][4][5] |
| Boiling Point | 287-295 °C (548.6-563 °F) | [2][4] |
| Flash Point | 143.3 °C (290 °F) | [2][4] |
| Thermal Decomposition | >350 °C (>662 °F) | [3][6][7] |
Causality of Hazards:
-
Thermal Burns: The most immediate and significant hazard is the risk of severe thermal burns from contact with the molten material.[8] Skin contact with molten diisobutyl sulfone will cause immediate and severe tissue damage.
-
Flammability: While diisobutyl sulfone has a relatively high flash point, the molten material, if heated excessively, can become a fire hazard, especially in the presence of an ignition source.[2][4][9]
-
Thermal Decomposition: Acyclic aliphatic sulfones, such as diisobutyl sulfone, are thermally stable, with decomposition initiating at temperatures above 350°C.[3][6][7] Decomposition may release hazardous gases such as sulfur oxides (SOx).[3][7]
-
Spills and Splashes: The low viscosity of the molten material increases the risk of splashes and spills, which can lead to thermal burns and contamination of the work area.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with molten diisobutyl sulfone.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective means of protection.
-
Ventilation: All handling of molten diisobutyl sulfone must be conducted within a certified chemical fume hood.[10] This is crucial to contain any vapors that may be generated and to protect the user from inhalation exposure, especially if the material is heated to temperatures approaching its decomposition point.
-
Heating Equipment: Use of a controlled heating source, such as a heating mantle, sand bath, or a hot plate with a stirrer, is mandatory.[10] Open flames from Bunsen burners are strictly prohibited to prevent ignition of flammable vapors.[9] The heating apparatus should be equipped with a temperature controller to prevent overheating.
-
Containment: A secondary containment tray should be used under the heating apparatus to contain any potential spills.
Administrative Controls and Safe Work Practices
These are procedures and policies that modify work practices to reduce exposure to hazards.
-
Restricted Access: The area where molten diisobutyl sulfone is being handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.
-
Never Work Alone: It is imperative to never work alone when handling molten substances.[11] A second person should be present and aware of the experimental procedures and emergency protocols.
-
Avoid Overheating: The temperature of the molten diisobutyl sulfone should be maintained at the lowest possible level required for the experimental procedure to minimize vapor pressure and the risk of decomposition. A temperature probe should be used to monitor the melt.
-
Controlled additions: When adding other reagents to molten diisobutyl sulfone, do so slowly and in a controlled manner to prevent splashing and exothermic reactions.
-
Glassware Inspection: All glassware used should be inspected for cracks or defects before use.[11] Thermal shock can cause damaged glassware to fail.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is mandatory for all personnel handling molten diisobutyl sulfone.[12]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[13] | Protects against splashes of molten material and chemical vapors. |
| Hand Protection | Insulated, chemical-resistant gloves (e.g., thermal-lined nitrile or neoprene).[12][14] | Provides protection from both thermal burns and chemical contact. |
| Body Protection | A flame-resistant laboratory coat and a chemical-resistant apron.[13][15] | Protects the body from splashes of molten material. |
| Footwear | Closed-toe, chemical-resistant shoes.[9][11] | Protects feet from spills. |
Experimental Workflow for Handling Molten Diisobutyl Sulfone
The following diagram outlines the logical flow of operations for safely handling molten diisobutyl sulfone.
Caption: Workflow for Safe Handling of Molten Diisobutyl Sulfone.
Emergency Procedures: A Plan for Every Contingency
Preparedness is key to mitigating the consequences of an accident. All personnel should be familiar with the location and operation of safety equipment, including safety showers, eyewash stations, and fire extinguishers.[9]
Thermal Burns
-
Immediately cool the affected area with copious amounts of cool running water for at least 15 minutes.
-
Do not attempt to remove any solidified material that is adhered to the skin.[16]
-
Remove any clothing or jewelry that is not stuck to the burn.
-
Cover the burn with a sterile, non-adhesive dressing.
-
Seek immediate medical attention.
Chemical Spills
-
Minor Spill:
-
Alert personnel in the immediate area.[17]
-
If the material is molten, allow it to cool and solidify before attempting cleanup.
-
Wearing appropriate PPE, absorb the solidified material with an inert absorbent such as sand or vermiculite.[17]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[18]
-
Decontaminate the spill area.
-
-
Major Spill:
Fire
-
If a small fire occurs, and you are trained to do so, use a dry chemical or carbon dioxide fire extinguisher.
-
For a larger fire, activate the fire alarm, evacuate the area, and contact emergency services.[20]
Waste Disposal
All waste containing diisobutyl sulfone, whether in solid or absorbed form, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[10] Do not dispose of diisobutyl sulfone down the drain.
Conclusion
The use of molten diisobutyl sulfone in the laboratory can be conducted safely with a thorough understanding of its properties and a commitment to rigorous safety protocols. By implementing a combination of engineering controls, safe work practices, and appropriate personal protective equipment, researchers can minimize the risks and create a safe working environment. This guide serves as a foundation for the development of specific standard operating procedures tailored to individual laboratory settings and experimental designs.
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Lange, J. P., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6449-6458. [Link]
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EDC PROTECTION. (n.d.). Molten aluminium garments and PPE. Retrieved from [Link]
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EPA OSC Response. (2020, January 3). Safety Data Sheet Molten Sulfur. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Jehbco Silicones. (n.d.). Chemical Compatibility Chart | Applications. Retrieved from [Link]
- Unknown. (2014, October 15). Molten Sulfur.
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West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET Sulfur. Retrieved from [Link]
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- 20. Lab Safety Emergency Chemical Spill Procedures | University of Hawaii at Manoa – Environmental Health & Safety Office [hawaii.edu]
Troubleshooting & Optimization
Improving phase separation speed in diisobutyl sulfone extraction
Welcome to the technical support center for diisobutyl sulfone (DIBS) extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of using DIBS as an extraction solvent. The following guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying scientific principles to enhance your experimental success.
Troubleshooting Guide: Improving Phase Separation Speed
A common challenge in liquid-liquid extraction is slow phase separation, often due to the formation of emulsions.[1][2] An emulsion is a stable mixture of two immiscible liquids, where one is dispersed in the other as fine droplets.[1] This guide provides a systematic approach to diagnosing and resolving these issues in your DIBS extraction workflow.
Question: My DIBS/aqueous mixture has formed a thick, cloudy layer between the two phases and is not separating. What is happening and how can I fix it?
Answer:
You are likely observing a stable emulsion. Emulsions in solvent extraction are often caused by the presence of surfactant-like molecules that reduce the interfacial tension between the organic and aqueous phases, preventing the small droplets from coalescing.[1]
Immediate Corrective Actions:
-
Mechanical & Physical Disruption:
-
Gentle Agitation: If you are in the initial stages of extraction, switch from vigorous shaking to gentle swirling or inversion of the separatory funnel. This minimizes the energy input that can lead to emulsion formation while still providing sufficient surface area for extraction.[1]
-
Centrifugation: If an emulsion has already formed, centrifugation is a highly effective method to break it. The applied force accelerates the separation of the denser and lighter phases.[2][3][4] Even a brief centrifugation can significantly disrupt the emulsion layer.[4]
-
Ultrasonic Bath: An ultrasonic bath can also be employed to break up emulsions by providing localized energy to disrupt the droplet interfaces.[2][3]
-
Filtration: Passing the mixture through glass wool or a phase separation filter paper can help to coalesce the dispersed phase and break the emulsion.[1]
-
-
Chemical & Physicochemical Disruption:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[1][3] This increases the ionic strength of the aqueous phase, which can decrease the solubility of organic compounds in the aqueous layer and disrupt the stabilizing effect of surfactants.[1]
-
pH Adjustment: If the emulsifying agent is a soap or a compound with acidic or basic properties, adjusting the pH of the aqueous phase can alter its charge and reduce its surfactant activity.[2][3]
-
Addition of a Different Organic Solvent: Introducing a small amount of a different organic solvent can change the overall properties of the organic phase, potentially solubilizing the emulsifying agent and breaking the emulsion.[1]
-
Decision-Making Workflow for Emulsion Breaking
Caption: Key factors influencing the speed of phase separation in liquid-liquid extraction.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020, November 12). Retrieved from [Link]
-
Critical review of techniques and methodologies for characterization of emulsion stability - PubMed. Retrieved from [Link]
-
Diisobutyl sulfone | C8H18O2S | CID 139169 - PubChem - NIH. Retrieved from [Link]
-
Critical Review of Techniques for Food Emulsion Characterization - MDPI. (2024, January 26). Retrieved from [Link]
-
Techniques for Emulsion Characterization | Encyclopedia MDPI. (2024, February 17). Retrieved from [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Retrieved from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from [Link]
-
The effect of interfacial tension on the rate of mass transfer in ternary liquid-liquid extraction. Retrieved from [Link]
-
Purity Considerations and Interfacial Behavior of Solvent Extraction Systems. Retrieved from [Link]
-
A technical review on characterization methods for structures and properties of emulsion. (2024, November 15). Retrieved from [Link]
-
Processing of interfacial tension data in solvent extraction studies. Interfacial properties of various acidic organophosphorus extractants | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21). Retrieved from [Link]
-
Dibutyl sulfone | C8H18O2S | CID 69014 - PubChem - NIH. Retrieved from [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7). Retrieved from [Link]
-
Solvent Extraction Method: Principles, Applications, And Advantages - Vina Nha Trang. (2025, February 3). Retrieved from [Link]
-
Interfacial tension can be an important factor in liquid - Filo. (2025, April 7). Retrieved from [Link]
-
Initial Interfacial Tension for Various Organic–Water Systems and Study of the Effect of Solute Concentration and Temperature | Journal of Chemical & Engineering Data. (2017, March 24). Retrieved from [Link]
-
Influence of Temperature on Extraction - Taylor & Francis. (2006, December 19). Retrieved from [Link]
-
Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis - PMC. (2024, February 17). Retrieved from [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - PMC. (2020, August 12). Retrieved from [Link]
-
Improving performance of liquid–liquid extraction with temperature for mass transfer resistance in both phases | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Effects of viscosity on phase separation of liquid mixtures with a critical point of miscibility - Academic Journals. (2013, May 5). Retrieved from [Link]
-
(PDF) Influence of temperature on the liquid-to-liquid extraction of 1-propanol from aqueous solutions containing nitromethane - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - PubMed. (2020, August 12). Retrieved from [Link]
-
Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (2021, January 1). Retrieved from [Link]
-
(PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - ResearchGate. (2025, October 16). Retrieved from [Link]
-
Dibutyl Sulfone, min 97%, 25 grams. Retrieved from [Link]
-
Factors Influencing Solvent Extraction - BrainKart. (2018, March 23). Retrieved from [Link]
-
Solvent Extraction Techniques - Organomation. Retrieved from [Link]
-
Demulsifier Emulsion Breaker. Retrieved from [Link]
-
Demulsifiers | Petronax | Refinery Chemicals. (2024, October 17). Retrieved from [Link]
-
Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. (2024, May 27). Retrieved from [Link]
- US6599949B2 - Aromatic sulfonic acid demulsifier for crude oils - Google Patents.
- SULFONE COMPOUND - European Patent Office - EP 2351735 A1 - Googleapis.com. (2009, October 14).
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]
-
Thermal degradation mechanisms involving diphenyl sulfone units. - ResearchGate. Retrieved from [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE - Phenomenex. Retrieved from [Link]
-
Formulation of Demulsifier and Physical Methods of Demulsification Process - Rimpro India. Retrieved from [Link]
-
Oilfield Chemicals Demulsifier MFG and Supplier. Retrieved from [Link]
-
Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. (2018, October 14). Retrieved from [Link]
-
Titanium dioxide catalyzed photo-oxidation of dibenzothiophene for desulfurization of liquid fuel - ScienceDirect. (2026, February 19). Retrieved from [Link]
-
Extraction Unit Sulfolane Solvent Regeneration - Stratus Engineering, Inc. Retrieved from [Link]
-
Optimization of the Sulfolane Extraction Plant Based on Modeling and Simulation. (2025, August 5). Retrieved from [Link]
Sources
DIBS Extraction Technical Center: Troubleshooting & Optimization
The following guide is designed as an autonomous Technical Support Center for researchers working with Diisobutyl Sulfone (DIBS) solvent systems. It prioritizes mechanistic understanding over rote instruction.
Status: Active Operator: Senior Application Scientist Topic: Emulsion Prevention & Phase Separation in Diisobutyl Sulfone Systems
Welcome. If you are accessing this guide, you are likely experiencing phase separation failure—specifically emulsions or "third phase" formation—while using Diisobutyl Sulfone (DIBS). While DIBS offers exceptional stability and selectivity (particularly for actinides and aromatics), its physical chemistry presents unique challenges regarding interfacial tension and density differentials.
This guide moves beyond basic "tips" to explain the physics of your failure mode and provides self-validating protocols to resolve it.
Part 1: The Physics of Phase Separation
Why is your extraction failing?
An emulsion is not just "bad mixing"; it is a thermodynamically stable system where the energy required to coalesce droplets exceeds the available kinetic energy. In DIBS systems, three vectors typically collide to cause this:
-
Density Convergence: DIBS has a density (
g/mL depending on temperature/purity) that often mirrors the aqueous phase. As , the driving force for separation (gravity) vanishes. -
Interfacial Tension (IFT) Collapse: Degradation products (sulfonic acids) or sample impurities act as surfactants, lowering IFT. When IFT drops below ~5 mN/m, droplets become stable.
-
The "Third Phase" (LOC Violation): If the metal-solvate complex exceeds its solubility limit in the organic diluent, it precipitates as a heavy, surfactant-rich liquid layer that stabilizes emulsions (Pickering effect).
Visualization: The Emulsion Stability Triad
The following diagram illustrates the competing forces in your separatory funnel.
Fig 1. Mechanistic pathways leading to emulsion formation. Note that low density difference (
Part 2: Troubleshooting Guide (Symptom-Based)
Use this section to diagnose your specific issue.
Symptom 1: The "Rag Layer" (Interfacial Crud)
Observation: A distinct, fluffy, or solid-laden layer sits between the organic and aqueous phases.[1]
-
Root Cause: Particulates (silica, protein, or hydrolyzed precipitates) are trapped at the interface. They physically prevent droplets from coalescing.
-
Immediate Fix:
-
Filtration: Do not wait. Filter the entire mixture through a glass wool plug or a phase-separator paper (hydrophobic).
-
Centrifugation: If filtration is impossible, centrifuge at >3000 RCF for 5 minutes. The solids will pelletize, breaking the rag layer.
-
Symptom 2: The "Milky" Phase (Stable Emulsion)
Observation: One or both phases are opaque; no clear interface forms after 10 minutes.
-
Root Cause: Low Interfacial Tension (IFT) or Low Density Difference (
). -
Diagnostic Question: Is the density of your aqueous phase > 1.05 g/mL?
-
YES: Your DIBS phase is likely too light or too close in density.
-
NO: You likely have surfactant contamination.
-
-
Immediate Fix:
-
The "Salting Out" Method: Add neutral salt (NaCl or NaNO3) to the aqueous phase. This increases aqueous density (improving
) and ionic strength (disrupting surfactant layers). -
The "Diluent Spike": Add 10-20% volume of a light, inert diluent (e.g., n-dodecane) to the organic phase. This forces a larger density differential.
-
Symptom 3: The "Third Phase" (Heavy Organic Layer)
Observation: The organic phase splits into two: a light diluent layer and a heavy, viscous, solute-rich layer at the bottom.
-
Root Cause: Limiting Organic Concentration (LOC) exceeded. The DIBS-metal complex is not soluble in the bulk solvent.
-
Immediate Fix:
-
Temperature: Gently heat the funnel to 40-50°C. Solubility increases with T.
-
Modifier Addition: Add a phase modifier immediately. 1-Octanol or TBP (Tri-n-butyl phosphate) at 5-10% vol/vol will usually resolubilize the third phase.
-
Part 3: Prevention Protocols & Workflows
To ensure reproducibility, integrate these protocols into your standard operating procedure (SOP).
Protocol A: Solvent Pre-Equilibration (The "Osmotic Shield")
Why: Fresh DIBS solvent often contains trace impurities or is anhydrous. Contacting it immediately with a sample causes rapid mass transfer of water, creating "osmotic shock" micro-emulsions.
-
Prepare: Mix your DIBS solvent with a "dummy" aqueous phase (same acid/salt concentration as your sample, but no analyte).
-
Agitate: Shake vigorously for 5 minutes.
-
Separate: Discard the aqueous dummy phase.
-
Result: Your solvent is now saturated with water and acid, preventing osmotic turbulence during the real extraction.
Protocol B: Carbonate Scrubbing (Removing Degradation Products)
Why: Sulfones degrade over time (or under radiolysis) into acidic byproducts (sulfonic acids) which are potent surfactants.
-
Wash 1: Contact DIBS solvent with 0.5M Na₂CO₃ (1:1 ratio) for 10 minutes.
-
Wash 2: Contact with 0.1M HNO₃ (to neutralize carbonate).
-
Wash 3: Contact with distilled water until pH is neutral.
-
Validation: Shake a small aliquot with water. If it separates in <30 seconds, the surfactants are gone.
Data Table: Modifier & Diluent Selection
Use this table to adjust your solvent system based on your target density profile.
| Component | Function | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] Density (g/mL) | Effect on Emulsion | Recommended Concentration |
| DIBS | Extractant/Solvent | ~1.02 - 1.05 | Neutral (Risk zone) | Base |
| n-Dodecane | Diluent (Light) | 0.75 | Prevents (Increases | 20-50% |
| Chloroform | Diluent (Heavy) | 1.49 | Prevents (Inverts phases) | 10-30% |
| 1-Octanol | Phase Modifier | 0.82 | Cures (Solubilizes 3rd phase) | 5-10% |
| TBP | Modifier | 0.97 | Cures (Increases polarity) | 2-5% |
Part 4: Troubleshooting Workflow Diagram
Follow this decision tree when you encounter phase separation issues.
Fig 2. Step-by-step decision matrix for resolving DIBS phase anomalies.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use DIBS at room temperature if it appears solid or slushy? A: No. Pure Diisobutyl Sulfone has a melting point near ambient temperature (depending on purity and isomers). If it is slushy, you are creating nucleation sites for emulsions. You must either:
-
Operate at a controlled temperature (e.g., 35°C).
-
Use a diluent (like toluene or dodecane) to depress the melting point.
Q: My phases separated, but the organic layer is cloudy. Is this okay? A: For rough extractions, yes. For analytical precision, no. That cloudiness is entrained water (micro-emulsion).
-
Fix: Pass the organic phase through anhydrous sodium sulfate (
) or phase-separator paper.
Q: How vigorously should I mix DIBS extractions? A: Avoid high-shear mixing (vortexing) if you are prone to emulsions. Use end-over-end rotation (20-30 RPM) or gentle inversion. High shear creates micro-droplets that the high viscosity of DIBS prevents from recoalescing.
References
- Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker.
-
Chiarizia, R., & Horwitz, E. P. (1990). "Secondary Cleanup of TRUEX Process Solvent." Solvent Extraction and Ion Exchange. Link (Source for carbonate scrubbing protocols).
-
Rao, P. R. V., & Kolarik, Z. (1996). "Third Phase Formation in Solvent Extraction of Actinides." Solvent Extraction and Ion Exchange. Link (Definitive guide on third-phase mechanics).
-
Stephens, S. (2020). "Liquid-Liquid Extraction: Troubleshooting Guide." LCGC International. Link (General emulsion troubleshooting).
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. precisionpunch.com [precisionpunch.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Diisobutyl sulfone | C8H18O2S | CID 139169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem-casts.com [chem-casts.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. Interfacial tension and mechanism of liquid–liquid phase separation in aqueous media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting High Viscosity in Sulfone Electrolytes
Welcome to the technical support center for sulfone-based electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with high viscosity during their experiments. Here, we will explore the common causes of increased viscosity and provide actionable, field-tested solutions in a direct question-and-answer format. Our focus is on not just what to do, but why it works, ensuring a deeper understanding and more robust experimental design.
Frequently Asked Questions (FAQs)
Q1: My sulfone-based electrolyte is exhibiting unusually high viscosity. What are the primary contributing factors?
High viscosity in sulfone electrolytes is a common challenge that can significantly impede ion transport and overall electrochemical performance.[1][2] The primary factors influencing viscosity are:
-
Inherent Solvent Properties: Sulfone solvents, such as sulfolane (SL) and ethyl methyl sulfone (EMS), naturally possess higher viscosities compared to conventional carbonate-based solvents.[3][4][5] This is due to their molecular structure and strong intermolecular interactions.[2]
-
Salt Concentration: There is a direct and positive relationship between the concentration of the lithium salt (e.g., LiPF6, LiFSI) and the viscosity of the electrolyte.[6][7] As salt concentration increases, the number of ions in the solution rises, leading to stronger ion-ion and ion-solvent interactions, which in turn increases the resistance to flow.[2][6][8]
-
Operating Temperature: Viscosity is inversely proportional to temperature.[6] Lower operating temperatures will significantly increase the viscosity of sulfone electrolytes, potentially leading to sluggish performance or even solidification.[9][10]
-
Presence of Impurities: Water is a common impurity that can affect electrolyte properties. While its direct impact on viscosity can be complex, its presence can lead to undesirable side reactions that may produce more viscous byproducts. It is crucial to use well-dried salts and solvents.[11]
-
Co-solvent Selection (or lack thereof): Using a single sulfone solvent without a low-viscosity co-solvent will result in a highly viscous electrolyte.[12]
Q2: How does the choice of sulfone solvent and lithium salt impact the overall viscosity of the electrolyte?
The specific combination of the sulfone solvent and the lithium salt plays a critical role in determining the final viscosity of the electrolyte.
-
Sulfone Solvent Structure: The molecular weight and the size of the alkyl groups on the sulfone molecule influence its polarity and intermolecular forces, thereby affecting its viscosity.[2] For instance, increasing the size of the alkyl substituents can lead to a decrease in the dielectric constant of the sulfone, which can influence salt dissociation and, consequently, viscosity.[13]
-
Lithium Salt and Ion-Solvent Interactions: The nature of the anion in the lithium salt (e.g., PF6-, FSI-, TFSI-) affects how it interacts with the sulfone solvent molecules. Stronger ion-solvent interactions can lead to the formation of larger, less mobile solvated ions, which increases the viscosity.[2] For example, highly concentrated electrolytes composed of Li salts and sulfone solvents can exhibit high Li+ ion transference numbers, indicating strong interactions.[14]
Troubleshooting Guides
Issue 1: My electrolyte viscosity is too high at my desired operating temperature.
Root Cause Analysis:
The inherent high viscosity of sulfone solvents is exacerbated at lower temperatures. This is a fundamental property related to reduced molecular motion and increased intermolecular forces.
Solutions & Methodologies:
-
Introduce a Low-Viscosity Co-solvent: This is one of the most effective strategies. Adding a co-solvent with a lower intrinsic viscosity can significantly reduce the overall viscosity of the electrolyte mixture.[4]
-
Recommended Co-solvents:
-
Carbonate Esters: Dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) are common choices.[3][4]
-
Acetates: Ethylene acetate (EA) has been shown to be effective in reducing the viscosity of EMS-based electrolytes.[4][15][16]
-
Fluorinated Solvents: Fluorinated sulfones with an α-trifluoromethyl group have been shown to have reduced viscosity compared to their non-fluorinated counterparts.[17] Fluorobenzene has also been used as a co-solvent to reduce viscosity.[18]
-
Experimental Protocol: Preparation of a Sulfone-Carbonate Blend
-
Solvent Purification: Ensure all solvents (e.g., sulfolane, DMC) are of high purity and have been thoroughly dried using molecular sieves to minimize water content.[11]
-
Salt Drying: Dry the lithium salt (e.g., LiPF6) under vacuum at an appropriate temperature (e.g., 60°C for 12 hours) to remove any residual moisture.[11]
-
Blending: In an argon-filled glovebox, prepare the desired electrolyte composition by volumetric or gravimetric measurement. For example, a common starting point is a 1:1 volume ratio of sulfolane to DMC.
-
Dissolution: Add the dried lithium salt to the solvent blend and stir until fully dissolved. Gentle heating may be required for some sulfone-based systems to aid dissolution.[13]
-
Viscosity Measurement: Characterize the viscosity of the prepared electrolyte at your target operating temperature using a viscometer.
-
-
Optimize Salt Concentration: While a certain salt concentration is necessary for adequate ionic conductivity, excessively high concentrations can be detrimental due to increased viscosity.[7]
-
Methodology: Prepare a series of electrolytes with varying salt concentrations (e.g., 0.5 M, 1.0 M, 1.5 M) while keeping the solvent composition constant. Measure both the ionic conductivity and viscosity of each formulation to identify the optimal balance for your application.
Data Presentation: Viscosity vs. Salt Concentration
-
| Salt Concentration (M) | Viscosity (mPa·s) at 25°C (Example Data) | Ionic Conductivity (mS/cm) at 25°C (Example Data) |
| 0.75 | ~1.8 | Increases |
| 1.5 | - | Highest |
| 2.0 | ~5.6 | Decreases |
Note: The relationship between conductivity and concentration is not always linear; conductivity often increases to a maximum and then decreases as concentration continues to rise due to ion pairing.[7]
Issue 2: My attempts to reduce viscosity with co-solvents are compromising the electrochemical stability of the electrolyte.
Root Cause Analysis:
Many low-viscosity co-solvents, particularly standard carbonates, have lower oxidative stability compared to sulfones. This can limit the operating voltage window of your battery system.
Solutions & Methodologies:
-
Utilize High-Voltage Stable Additives: Incorporating small amounts of specific additives can help form a protective solid electrolyte interphase (SEI) on the electrode surfaces, enhancing stability without significantly increasing viscosity.[19]
-
Recommended Additives:
-
Fluoroethylene Carbonate (FEC): Known to form a stable SEI on both graphite anodes and high-voltage cathodes.[4][16]
-
Vinylene Carbonate (VC): Another effective SEI-forming additive.[20]
-
1,3-Propane Sultone (PS): Can improve SEI formation and overall cycle life.[20]
-
Divinyl Sulfone (DVSF): Can reduce gas generation and contribute to a stable interphase.[21]
-
-
-
Employ Fluorinated Co-solvents: Fluorinated solvents often exhibit a good balance of low viscosity and high oxidative stability.[17]
-
Example: Fluorinated sulfones can offer improved performance in high-voltage cells.[17]
-
Diagram: Troubleshooting Workflow for High Viscosity
Caption: The impact of high viscosity on battery performance and key mitigation strategies.
References
- Alvarado, J., Schroeder, M. A., Zhang, M., et al. (2018). A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries.
- Sedlaříková, M., Maca, J., Vondrák, J., & Bartušek, K. (2013). Properties of Sulfolane Based Aprotic Electrolytes. Portugaliae Electrochimica Acta, 31(1), 25-32.
- Jayamuni, S., Tucho, W. M., & Sahu, M. (2021). Understanding the Electrochemical and Interfacial Behavior of Sulfolane based Electrolyte in LiNi0.5Mn1.5O4-Graphite Full Cell. Diva Portal.
- Castillo, J., López, B., Pérez, J., et al. (2022).
- Luu, P. H., Tran, P. H., Nguyen, H. V., et al. (2022). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. Vietnam Journal of Science, Technology and Engineering, 64(1).
- GreyB. (2025).
- Li, M., Wang, Y., Li, Y., et al. (2025). Tetramethylene Sulfone (TMS)
- ResearchGate. (n.d.). a) Viscosity and b) ionic conductivity of sulfone‐based electrolytes under different temperatures.
- Lee, S., Kim, H., Lee, H., & Kwak, K. (2022). Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. MDPI.
- Sedlarikova, M., Vondrak, J., Maca, J., & Bartusek, K. (2012).
- Scilit. (n.d.).
- Hiki, Y., Mandai, T., & Ueno, K. (2021).
- Hilbig, P., Ibing, L., Wagner, R., Winter, M., & Cekic-Laskovic, I. (2017).
- ResearchGate. (n.d.). Andrade viscosity plot of sulfones (SL, EiPS and DnPS) and their electrolyte solutions (0.5 mol L-1 Mg(TFSA)2) between 10 and 50 °C.
- Zhang, S. S. (2013). Developments of Electrolyte Systems for Lithium–Sulfur Batteries: A Review. Frontiers in Energy Research.
- Hilbig, P., Ibing, L., Wagner, R., Winter, M., & Cekic-Laskovic, I. (2017).
- Hilbig, P., Ibing, L., Wagner, R., Winter, M., & Cekic-Laskovic, I. (2017).
- Zhang, Y., & Qi, Y. (2011). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. The Journal of Physical Chemistry B, 115(38), 11105-11111.
- Hiki, Y., Mandai, T., & Ueno, K. (2021).
- ResearchGate. (n.d.). Temperature dependence of (a) ionic conductivity and (b) viscosity of 1.0 M LiPF6 in EC/DMC and 2.9 M LiFSA in SL/DMS electrolytes.
- Wang, J., Chen, S., Wang, C., et al. (2022).
- Li, B., Liu, J., & Amine, K. (2016).
- ChemRxiv. (n.d.). Electrochemical Sulfonylation in Deep Eutectic Solvents to Access 2-Quinoline Sulfones. ChemRxiv.
- RheoSense. (2022, February 8). Viscosity of Electrolytes. RheoSense Blog.
- Merrow Scientific. (2022, July 18).
- ResearchGate. (2014, December 11). (PDF) Sulfone-Based Electrolytes for Lithium-Ion Batteries.
- Zhang, Y., & Qi, Y. (2013). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters, 4(22), 3992-3999.
- YouTube. (2024, July 31). Viscosity as a Probe of Battery Electrolyte & Electrode Slurry Performance.
- PMC. (n.d.). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2-Quinoline Sulfones.
- LabX. (2025, July 31).
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- ResearchGate. (2025, December 16). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory | Request PDF.
- ResearchGate. (2015, March 26). (PDF) The Effect of Salt Concentration on the Conductivity and Viscosity of Binary Mixed Electrolyte Solutions.
- Mechanical Engineering Journals. (n.d.).
- Sheng, Y., et al. (2021). Understanding the Effect of Salt Concentrations on Fast Charging Performance of Li-ion Cells. OSTI.GOV.
- Journal of Materials Chemistry A (RSC Publishing). (n.d.).
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Technical Support Center: Water Impurity Removal from Diisobutyl Sulfone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling and purifying diisobutyl sulfone. This guide is designed for researchers, scientists, and drug development professionals who utilize diisobutyl sulfone as a solvent or reagent and require stringent control over water content. We provide in-depth, field-proven answers to common questions and troubleshooting scenarios to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding water contamination in diisobutyl sulfone.
Q1: Why is it critical to remove water from diisobutyl sulfone?
Water is often a reactive species in sensitive organic reactions. Its presence in diisobutyl sulfone can lead to several undesirable outcomes:
-
Hydrolysis: It can hydrolyze starting materials, intermediates, or the desired product, leading to reduced yields and the formation of impurities.
-
Reagent Inactivation: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and other moisture-sensitive catalysts are rapidly quenched by water.
-
Altered Reaction Kinetics: Water can change the polarity and solvation characteristics of the reaction medium, potentially altering reaction rates and selectivity.
-
Solubility Issues: The presence of water can affect the solubility of nonpolar reactants, leading to a heterogeneous reaction mixture and inconsistent results.
Given the high boiling point of diisobutyl sulfone (similar to dibutyl sulfone at 287-295 °C), removing water post-reaction is challenging, making its removal beforehand essential.[1]
Q2: What are the primary sources of water contamination?
Water can be introduced into diisobutyl sulfone from several sources:
-
Atmospheric Exposure: Diisobutyl sulfone, like many polar aprotic solvents, can be hygroscopic and absorb moisture directly from the air. Storing containers should always be tightly sealed.
-
Manufacturing Process: Residual water may be present from the synthesis and purification stages of the sulfone itself.
-
Glassware and Equipment: Improperly dried glassware, transfer lines, or reaction vessels are a common source of contamination.
-
Co-solvents or Reagents: Other reagents or solvents added to the reaction may contain their own water impurities.
Q3: How can I accurately measure the water content in my diisobutyl sulfone?
The gold standard for determining trace amounts of water in organic solvents is the Karl Fischer (KF) Titration .[2][3][4] This method is highly specific to water and can provide accurate results from the percent level down to parts-per-million (ppm).[3][5]
-
Volumetric KF Titration: Suitable for water content from approximately 50-100 ppm up to 100%.[3]
-
Coulometric KF Titration: Ideal for determining very low water content, typically below 1%.[4]
It is a destructive technique that requires a specific reagent, but its accuracy and reliability are unparalleled for this application.[4][6]
Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to specific problems you may encounter during the drying process.
Q4: I used a chemical drying agent, but my diisobutyl sulfone is still wet. What went wrong?
This is a common issue that can arise from several factors related to the choice and handling of the drying agent.
-
Cause 1: Insufficient Amount of Drying Agent: The drying agent may have become saturated before all the water was removed. Anhydrous salts form hydrates, and they have a finite capacity to absorb water.[7]
-
Solution: Add the drying agent portion-wise until it no longer clumps together. A free-flowing powder indicates that the agent is no longer reacting with water and the solvent is likely dry.[7]
-
-
Cause 2: Inappropriate Drying Agent: Some drying agents are more efficient than others. Sodium sulfate (Na₂SO₄) has a high capacity but is slow and may leave residual water.[7] Magnesium sulfate (MgSO₄) is faster and more efficient but can be slightly acidic.[8][9]
-
Solution: For diisobutyl sulfone, MgSO₄ is generally a good choice. If your compounds are acid-sensitive, use Na₂SO₄ but allow for a longer contact time (at least 30 minutes) with stirring.[10]
-
-
Cause 3: Insufficient Contact Time: Drying is not instantaneous. The solvent needs adequate time in contact with the drying agent for the hydration process to complete.
-
Solution: Stir the solvent with the drying agent for a minimum of 15-30 minutes.[10] For very wet solvents, a longer period or a second treatment with fresh drying agent may be necessary.
-
Q5: I need to dry a large volume of diisobutyl sulfone (>1 L). Is azeotropic distillation a viable option?
While azeotropic distillation is a powerful technique for removing water from many solvents, it is not practical for diisobutyl sulfone.[11][12]
-
Causality: The technique relies on adding an entrainer (like toluene or benzene) that forms a low-boiling azeotrope with water.[11][13] The azeotrope is distilled off, removing the water. However, diisobutyl sulfone has a very high boiling point (similar to dibutyl sulfone at ~290°C), meaning a vast amount of energy would be required to bring the bulk solvent to a boil.[1] This high temperature could also lead to the degradation of the sulfone or other dissolved compounds.
-
Recommended Alternative: For large volumes, the most practical method is to use a high-capacity drying agent like anhydrous calcium chloride (CaCl₂) for an initial bulk drying, followed by a more efficient agent like molecular sieves for final polishing.
Q6: How can I achieve an extremely low water content (<50 ppm) for a highly sensitive reaction?
For ultra-dry applications, activated molecular sieves are the superior choice.[14][15] They are more efficient at removing trace water than common salt-based drying agents.[14]
-
Mechanism: Molecular sieves are porous crystalline aluminosilicates (zeolites) with a uniform pore size.[16] They function by trapping small molecules, like water, within their pores while excluding larger solvent molecules.[16]
-
Correct Sieve Type: For drying diisobutyl sulfone, 4Å (Angstrom) molecular sieves are recommended. The 4Å pore size is large enough to admit water molecules but small enough to exclude most organic solvent molecules. For some solvents, 3Å sieves are required to prevent co-adsorption of the solvent itself, but this is not a concern with the larger diisobutyl sulfone molecule.[14]
-
Critical Prerequisite: Activation: Commercially available molecular sieves contain adsorbed water and must be activated before use.
-
Solution: See Protocol 2 for the detailed activation and handling procedure. Storing activated sieves under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Decision-Making & Workflow Diagrams
The following diagrams provide a visual guide to selecting the appropriate drying method and executing the workflow for using molecular sieves.
Diagram 1: Selecting a Drying Method
Caption: Decision tree for selecting the appropriate drying protocol.
Diagram 2: Molecular Sieve Activation Workflow
Caption: Workflow for the thermal activation of molecular sieves.
Detailed Experimental Protocols
Protocol 1: Drying with Anhydrous Magnesium Sulfate (MgSO₄)
This protocol is suitable for removing moderate amounts of water (>500 ppm) down to a respectable level of dryness (~100-200 ppm).
-
Place the diisobutyl sulfone in a dry flask equipped with a magnetic stir bar.
-
Add anhydrous MgSO₄ powder in small portions while stirring. A common starting point is 10-20 g of MgSO₄ per 1 L of solvent.
-
Observe the behavior of the powder. Initially, it will clump together as it forms hydrates.
-
Continue adding MgSO₄ until newly added powder remains free-flowing and does not clump. This indicates the bulk of the water has been absorbed.
-
Allow the mixture to stir for an additional 30 minutes to ensure complete drying.
-
Separate the dry solvent from the hydrated MgSO₄ by decanting or gravity filtration through a fluted filter paper.
-
Verification (Optional but Recommended): Submit a small aliquot of the dried solvent for Karl Fischer titration to confirm the final water content.
Protocol 2: Drying with Activated 4Å Molecular Sieves
This protocol is for achieving ultra-low water content (<50 ppm) required for moisture-sensitive applications.
-
Activation: a. Place the required amount of 4Å molecular sieves in a dry flask suitable for heating under vacuum (e.g., a Schlenk flask). b. Attach the flask to a high vacuum line and heat to 180-200 °C in a heating mantle or sand bath for at least 8 hours (overnight is common).[14] c. Turn off the heat and allow the flask to cool completely to room temperature while still under vacuum or after backfilling with an inert gas like nitrogen or argon. d. Store the activated sieves in a sealed container under an inert atmosphere.
-
Drying: a. Add the activated molecular sieves to the diisobutyl sulfone. Use approximately 50-100 g of sieves per 1 L of solvent. b. Seal the container and allow it to stand for at least 12-24 hours. Occasional swirling can help. For best results, store the solvent over the sieves.[14] c. To use the dry solvent, carefully decant or cannula the required amount, ensuring no sieve dust is transferred.
-
Verification: Confirm the final water content via coulometric Karl Fischer titration.
Table 1: Comparison of Common Drying Agents
| Drying Agent | Chemical Formula | Capacity | Efficiency | Speed | Comments |
| Magnesium Sulfate | MgSO₄ | Moderate | High | Fast | Slightly acidic; good general-purpose drying agent.[9][10] |
| Sodium Sulfate | Na₂SO₄ | High | Low | Slow | Neutral pH; requires longer contact time; leaves higher residual water content.[7][10] |
| Calcium Chloride | CaCl₂ | High | Low | Moderate | Forms adducts with some oxygen-containing compounds; best for pre-drying. |
| Molecular Sieves (4Å) | (Na₂O)ₓ·(Al₂O₃)y·(SiO₂)z | Moderate | Very High | Slow | Must be activated; best for achieving ultra-dry conditions; can be regenerated.[14][16] |
| Calcium Hydride | CaH₂ | Low | Very High | Moderate | Reacts with water to produce H₂ gas; highly reactive and basic; not recommended unless protic impurities are acceptable. |
References
-
Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
Water Determination by Karl Fischer Titration - Monograph. (n.d.). Retrieved February 20, 2026, from [Link]
-
Water content in organic solvents - Titration - Mettler Toledo. (n.d.). Retrieved February 20, 2026, from [Link]
-
Diisobutyl sulfone | C8H18O2S | CID 139169 - PubChem - NIH. (n.d.). Retrieved February 20, 2026, from [Link]
-
Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
-
Dibutyl sulfone | C8H18O2S | CID 69014 - PubChem - NIH. (n.d.). Retrieved February 20, 2026, from [Link]
-
Tips & Tricks: Drying Methods - Chemistry - University of Rochester. (n.d.). Retrieved February 20, 2026, from [Link]
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Using molecular sieves for solvent drying: - UVic. (n.d.). Retrieved February 20, 2026, from [Link]
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3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Retrieved February 20, 2026, from [Link]
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Drying Agents For Scientific Applications. (n.d.). Retrieved February 20, 2026, from [Link]
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Azeotropic distillation - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Azeotropic Distillation | PDF | Laboratory Techniques | Physical Sciences - Scribd. (n.d.). Retrieved February 20, 2026, from [Link]
-
Removing water from a reaction by use of drying agent. : r/Chempros - Reddit. (2022, May 13). Retrieved February 20, 2026, from [Link]
-
Evaluation of Adsorption Process in a Molecular Sieve for Anhydrous Ethanol Production Using Facilities of Aspen Adsim - Chemical Engineering Transactions. (2023, April 19). Retrieved February 20, 2026, from [Link]
-
Distillation - Koch Modular. (n.d.). Retrieved February 20, 2026, from [Link]
-
Molecular Sieves: An Ultimate Guide - OIM Chemical. (2025, March 25). Retrieved February 20, 2026, from [Link]
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Technical Support Center: Optimizing Oxidation Yields of Diisobutyl Sulfide to Diisobutyl Sulfone
Welcome to the technical support center for the optimized synthesis of diisobutyl sulfone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of diisobutyl sulfone through the oxidation of diisobutyl sulfide. Here, we address common challenges and frequently asked questions to ensure your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section provides in-depth solutions to specific problems you may encounter during the oxidation process.
Issue 1: Low Yield of Diisobutyl Sulfone
Question: My reaction is resulting in a low yield of the desired diisobutyl sulfone. What are the potential causes and how can I improve the conversion?
Answer:
A low yield of diisobutyl sulfone can stem from several factors, primarily incomplete oxidation or the formation of side products. Let's break down the likely causes and the corresponding corrective actions.
Potential Causes & Solutions:
-
Incomplete Oxidation: The most common reason for low yield is the reaction not going to completion, leaving unreacted diisobutyl sulfide or the intermediate diisobutyl sulfoxide.
-
Insufficient Oxidant: The stoichiometry of the reaction is critical. For the complete conversion of a sulfide to a sulfone, a minimum of two equivalents of the oxidizing agent is required.[1][2] It is often beneficial to use a slight excess of the oxidant to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The oxidation of the intermediate sulfoxide to the sulfone can be slower than the initial oxidation of the sulfide.[3] Increasing the reaction time or temperature can facilitate the second oxidation step. However, be mindful that excessive heat can lead to decomposition or side reactions.[4][5]
-
Catalyst Deactivation or Insufficient Loading: If you are employing a catalyst, it may have lost activity or you may not be using a sufficient amount. For heterogeneous catalysts, ensure proper mixing to maximize surface contact.
-
-
Side Product Formation: The formation of unwanted byproducts can consume your starting material and reduce the overall yield of the desired sulfone.
-
Over-oxidation to Sulfonic Acid: While less common for dialkyl sulfones under controlled conditions, aggressive oxidizing agents or harsh reaction conditions can lead to the formation of sulfonic acids.[6]
-
Solvent-Dependent Selectivity: The choice of solvent can significantly influence the reaction's outcome. For instance, using ethanol as a solvent with an oxidant like oxone can favor the formation of the sulfoxide, while water promotes the formation of the sulfone.[7]
-
Experimental Protocol: Optimizing Reaction Conditions
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diisobutyl sulfide (1 equivalent) in an appropriate solvent (e.g., acetic acid, water, or a biphasic system).
-
Oxidant Addition: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide, 2.5 equivalents) to the stirred solution.[1] The addition should be done dropwise to control the reaction exotherm.[8]
-
Temperature Control: Maintain the reaction temperature at a predetermined optimal level (e.g., 50-70 °C). Use an oil bath for consistent heating.
-
Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[9]
-
Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with a saturated solution of sodium sulfite). Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure diisobutyl sulfone.[10]
dot
Caption: Troubleshooting flowchart for low sulfone yield.
Issue 2: Presence of Diisobutyl Sulfoxide in the Final Product
Question: My final product is contaminated with diisobutyl sulfoxide. How can I ensure complete oxidation to the sulfone?
Answer:
The presence of the sulfoxide intermediate is a clear indication of incomplete oxidation. This is a common challenge, as the oxidation of the sulfoxide to the sulfone can be more difficult than the initial oxidation of the sulfide.
Potential Causes & Solutions:
-
Insufficient Oxidizing Power: The chosen oxidant may not be strong enough or the reaction conditions may not be sufficiently forcing to complete the second oxidation step.
-
Increase Oxidant Stoichiometry: As a first step, increasing the equivalents of the oxidizing agent can help drive the reaction to completion.
-
Change of Oxidant: If increasing the stoichiometry is ineffective, consider a more potent oxidizing system. For example, the in-situ generation of peracetic acid from hydrogen peroxide and acetic acid can be more effective for the sulfoxide to sulfone conversion.[11]
-
-
Reaction Kinetics: The rate of the second oxidation step might be significantly slower.
-
Prolonged Reaction Time: Simply extending the reaction time can often lead to a higher conversion of the sulfoxide.
-
Increased Temperature: Carefully increasing the reaction temperature can accelerate the rate of the second oxidation. Monitor for any signs of product decomposition.[5]
-
-
Catalyst Selection: The choice of catalyst can influence the selectivity towards the sulfone. Some catalysts are known to be more efficient for the complete oxidation. For instance, niobium carbide with hydrogen peroxide is reported to efficiently produce sulfones, whereas tantalum carbide favors sulfoxides.[12]
Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, water; often with a catalyst | "Green" oxidant (byproduct is water), inexpensive, readily available.[5][13] | Can be slow, may require a catalyst or elevated temperatures.[14] |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water or biphasic systems | Effective without a catalyst, mild reaction conditions.[7] | Stoichiometric waste products. |
| Potassium Permanganate (KMnO₄) | Acetone, water | Strong oxidant, readily available. | Can be difficult to control, produces MnO₂ waste.[15] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂) | Highly effective and selective. | Potentially explosive, stoichiometric waste.[8][14] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the oxidation of a sulfide to a sulfone?
A1: The oxidation of a sulfide to a sulfone proceeds in a stepwise manner. The sulfide is first oxidized to a sulfoxide, which is an intermediate. This sulfoxide is then further oxidized to the final sulfone product.[16] The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.
dot
Caption: Stepwise oxidation of sulfide to sulfone.
Q2: How can I monitor the progress of the reaction effectively?
A2: Several analytical techniques can be used to monitor the reaction.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting sulfide and the appearance of the sulfoxide and sulfone products. The sulfone is typically the most polar compound and will have the lowest Rf value.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of the reactant, intermediate, and product over time.[9] This allows for precise determination of reaction completion and yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction in-situ by observing the changes in the chemical shifts of the protons and carbons adjacent to the sulfur atom as it gets oxidized.
Q3: What are the key safety considerations when performing this oxidation?
A3: Oxidation reactions are often exothermic and can pose safety risks if not handled properly.[8]
-
Exotherm Control: Always add the oxidizing agent slowly and with efficient stirring to dissipate the heat generated. Use an ice bath for cooling if necessary, especially during the initial addition.
-
Oxidant Stability: Some oxidizing agents, like concentrated hydrogen peroxide and peracids (e.g., m-CPBA), can be unstable and potentially explosive, especially in the presence of certain organic solvents.[8] Always consult the safety data sheet (SDS) for the specific oxidant and solvent you are using.
-
Proper Quenching: At the end of the reaction, it is crucial to safely quench any excess oxidant before the work-up procedure. Common quenching agents include sodium sulfite, sodium thiosulfate, or sodium bisulfite.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Q4: Can I use a "green" chemistry approach for this synthesis?
A4: Yes, there are several ways to make the synthesis of diisobutyl sulfone more environmentally friendly.
-
"Green" Oxidants: Hydrogen peroxide is considered a green oxidant because its only byproduct is water.[5][13]
-
Catalysis: Using a recyclable catalyst can reduce waste and improve the efficiency of the reaction.[1] Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture.
-
Solvent Choice: Whenever possible, use greener solvents like water or ethanol, or even consider solvent-free conditions.[4][7]
References
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- Jadhav, A. S., & Pandit, A. B. (2006). Ultrasound-Accelerated Green and Selective Oxidation of Sulfides to Sulfoxides. Industrial & Engineering Chemistry Research, 45(26), 8879–8884.
- Imanzadeh, G. H., & Zarei, M. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 14(5), 1334-1338.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Karami, B., Moghimi, S., & Ghasemi, Z. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(12), 14299-14307.
- Organic Syntheses. (n.d.). Disulfide, diphenyl.
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- Reddy, C. S., & Raghasudha, M. (2012). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
- Jayaraman, A., & East, A. L. L. (2011). The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. The Journal of Physical Chemistry A, 115(50), 14362–14373.
- Drago, C., Walker, E.-J., Caggiano, L., & Jackson, R. F. W. (2009). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses, 86, 121-129.
- University of Bath. (n.d.). Enantioselective oxidation of an alkyl aryl sulfide: Synthesis of (S)-(-)-methyl p-Bromophenyl sulfoxide.
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- 8. Specific Solvent Issues / Safety Issues with Sulphide Oxidations - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
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- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
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- 15. uregina.ca [uregina.ca]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation of Diisobutyl Sulfone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diisobutyl sulfone. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal degradation of diisobutyl sulfone. The information herein is synthesized from established principles of sulfone chemistry to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments involving the thermal stress of diisobutyl sulfone.
Question 1: My analysis shows unexpected peaks in the gas chromatogram after heating diisobutyl sulfone. What are these compounds likely to be?
Answer:
When diisobutyl sulfone is subjected to thermal stress, it can decompose into a variety of products. The most common and expected degradation products are sulfur dioxide (SO₂) and isobutylene . However, depending on the temperature and experimental conditions, you may observe other hydrocarbon peaks.
The degradation of acyclic aliphatic sulfones, like diisobutyl sulfone, typically initiates at temperatures above 350°C[1]. The primary mechanism involves the cleavage of the carbon-sulfur (C-S) bond. In the case of polysulfones, the scission of isobutyl groups has been observed in the 420-480°C range[2][3].
The presence of additional peaks can be attributed to secondary reactions of the initially formed isobutyl fragments. These may include:
-
Isobutane: Formed through hydrogen abstraction by isobutyl radicals.
-
Other butenes (e.g., 1-butene, 2-butene): Isomerization of isobutylene at high temperatures.
-
Higher molecular weight hydrocarbons: Recombination of isobutyl radicals can lead to the formation of C8 species like 2,5-dimethylhexane.
To confirm the identity of these unexpected peaks, it is crucial to use a mass spectrometry (MS) detector coupled with your gas chromatograph (GC-MS). The fragmentation patterns of these compounds in the mass spectrometer will provide definitive identification.
Question 2: I am observing a lower than expected yield of isobutylene upon thermal decomposition of diisobutyl sulfone. What could be the reason?
Answer:
A lower-than-expected yield of isobutylene can be attributed to several factors related to competing degradation pathways and experimental setup. The thermal decomposition of sulfones can proceed through both concerted and free-radical mechanisms, and the prevalence of each is temperature-dependent[4].
-
Dominance of Free-Radical Pathways: At higher temperatures, a free-radical mechanism may become more significant. This pathway involves the homolytic cleavage of the C-S bond to form isobutyl radicals and sulfonyl radicals. These highly reactive isobutyl radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction to form isobutane or recombination to form larger alkanes, thus reducing the amount of isobutylene formed via elimination.
-
Experimental Conditions: The atmosphere in your reaction vessel can influence the product distribution. In an inert atmosphere (e.g., nitrogen or argon), the primary products will be from pyrolysis. However, if oxygen is present, oxidative degradation can occur, leading to a different set of products and potentially consuming the isobutylene.
-
Incomplete Decomposition: Ensure that the temperature and duration of your experiment are sufficient for complete decomposition. Acyclic aliphatic sulfones are relatively stable, with decomposition onsets generally above 350°C[1]. If the temperature is too low or the heating time is too short, you will have unreacted diisobutyl sulfone, leading to a lower yield of all degradation products.
To troubleshoot this, consider analyzing your product mixture at different temperatures to assess the temperature dependence of the product distribution. Also, ensure a truly inert atmosphere if pyrolysis is the intended experiment.
Question 3: How can I confirm the presence of sulfur dioxide (SO₂) in my off-gas?
Answer:
Sulfur dioxide is a primary and expected product of the thermal degradation of diisobutyl sulfone. Due to its gaseous nature and potential for reacting with other components, its detection requires specific methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your GC-MS system is equipped for gas analysis, you can directly detect SO₂. It has a characteristic mass spectrum with a molecular ion peak at m/z 64.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The off-gas from your experiment can be passed through a gas cell in an FTIR spectrometer. SO₂ has strong and characteristic absorption bands in the infrared region, primarily around 1361 cm⁻¹ and 1151 cm⁻¹.
-
Chemical Tests: A simple chemical test involves bubbling the off-gas through a solution of potassium permanganate (KMnO₄). The purple color of the permanganate solution will disappear as it is reduced by the SO₂. Another common test is to expose a piece of filter paper moistened with a solution of potassium dichromate and sulfuric acid to the gas stream; a color change from orange to green indicates the presence of SO₂.
When designing your experiment, it is important to consider the reactivity of SO₂. It is an acidic gas and can be adsorbed onto surfaces or react with basic components in your system.
Frequently Asked Questions (FAQs)
Q1: At what temperature does diisobutyl sulfone begin to thermally degrade?
A1: Based on data for similar acyclic aliphatic sulfones, the onset of thermal decomposition for diisobutyl sulfone is expected to be above 350°C[1]. The exact temperature can be influenced by factors such as the heating rate and the presence of any impurities or catalysts. For precise determination, it is recommended to perform a thermogravimetric analysis (TGA).
Q2: What is the primary mechanism for the thermal degradation of diisobutyl sulfone?
A2: The thermal degradation of diisobutyl sulfone is believed to proceed through a combination of concerted and free-radical pathways[4]. The primary step is the cleavage of the carbon-sulfur bonds.
-
Concerted Elimination: This pathway involves a cyclic transition state, leading to the direct formation of isobutylene and the unstable isobutylsulfinic acid, which rapidly decomposes to sulfur dioxide and isobutane.
-
Free-Radical Homolysis: This involves the breaking of the C-S bond to form an isobutyl radical and an isobutylsulfonyl radical. The isobutylsulfonyl radical readily loses SO₂ to form another isobutyl radical. The isobutyl radicals can then undergo various reactions, including elimination to form isobutylene, hydrogen abstraction to yield isobutane, and dimerization.
The contribution of each mechanism is temperature-dependent, with the free-radical pathway becoming more prominent at higher temperatures[4].
Q3: What analytical techniques are best suited for studying the thermal degradation of diisobutyl sulfone?
A3: The most powerful technique for this purpose is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) [2][5]. This method allows for the controlled thermal decomposition of the sample followed by the separation and identification of the volatile degradation products. Other valuable techniques include:
-
Thermogravimetric Analysis (TGA): To determine the onset of decomposition and the overall mass loss profile. TGA can be coupled with a mass spectrometer or an FTIR spectrometer to analyze the evolved gases.
-
Differential Scanning Calorimetry (DSC): To identify any phase transitions or exothermic/endothermic events associated with the degradation process.
Q4: Can the degradation products of diisobutyl sulfone pose any safety risks?
A4: Yes. Sulfur dioxide (SO₂) is a toxic and corrosive gas that is a primary degradation product. Isobutylene is a flammable gas. Therefore, all thermal degradation experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed major degradation pathways of diisobutyl sulfone under thermal stress.
Caption: Proposed thermal degradation pathways of diisobutyl sulfone.
Experimental Protocols
Protocol 1: Analysis of Thermal Degradation Products by Py-GC-MS
This protocol outlines the general steps for analyzing the thermal degradation products of diisobutyl sulfone using a pyrolysis-gas chromatography-mass spectrometry system.
Materials:
-
Diisobutyl sulfone
-
Py-GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Inert gas (Helium)
-
Sample vials for pyrolysis
Procedure:
-
Sample Preparation: Accurately weigh a small amount of diisobutyl sulfone (typically 0.1-1.0 mg) into a pyrolysis sample cup.
-
Pyrolyzer Setup: Set the pyrolysis temperature. A stepped temperature program (e.g., holding at 300°C, 400°C, 500°C, and 600°C) can provide information on the temperature-dependent product formation.
-
GC Method:
-
Set the injector temperature (e.g., 250°C).
-
Set the GC oven temperature program. An initial hold at a low temperature (e.g., 40°C for 2 minutes) followed by a ramp (e.g., 10°C/min to 280°C) is a good starting point.
-
Use a constant flow of helium as the carrier gas.
-
-
MS Method:
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-400).
-
Use electron impact (EI) ionization at 70 eV.
-
-
Analysis:
-
Place the sample cup in the pyrolyzer and start the analysis.
-
Identify the peaks in the resulting chromatogram by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns.
-
Pay close attention to the retention times and mass spectra corresponding to SO₂, isobutylene, isobutane, and other potential C4 and C8 hydrocarbons.
-
Summary of Expected Degradation Products
| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Common Mass Spectral Fragments (m/z) |
| Sulfur Dioxide | SO₂ | 64.07 | 64, 48 |
| Isobutylene | C₄H₈ | 56.11 | 56, 41, 39 |
| Isobutane | C₄H₁₀ | 58.12 | 43, 58, 41 |
| 2,5-Dimethylhexane | C₈H₁₈ | 114.23 | 43, 57, 71 |
References
- E. J. Goethals, "Thermal Degradation of Acyclic Aliphatic Sulfones," in Comprehensive Chemical Kinetics, ed. C. H. Bamford and C. F. H. Tipper (Elsevier, 1975), 14:1-43.
- W. H. Saunders, Jr. and A. F. Cockerill, Mechanisms of Elimination Reactions (Wiley-Interscience, 1973).
- L. Ramberg and B. Bäcklund, "The Ramberg-Bäcklund Rearrangement," Arkiv för Kemi, Mineralogi och Geologi 13A, no. 27 (1940): 1-10.
-
R. A. Aitken, J. I. G. Cadogan, and I. Gosney, "Preparation and pyrolysis of some Bi- and Tri-cyclic sulfones derived from photochemical [2 + 2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene)," Journal of the Chemical Society, Perkin Transactions 1, no. 15 (1994): 1983-1989, [Link].
- F. M. Logothetis, "Chemistry of Sulfones and Sulfoxides," in The Chemistry of the Sulphonium Group, ed. C. J. M. Stirling (John Wiley & Sons, 1981).
-
A. Maccoll, "The Gas-Phase Pyrolysis of Alkyl Halides," Chemical Reviews 69, no. 1 (1969): 33-60, [Link].
-
S. Dattilo et al., "Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups," Polymers 12, no. 8 (2020): 1810, [Link].
- S. F. Karaeva et al., "Catalytic decomposition of sulfones in oxidized Iraqi Kerosene using prepared Mg-Al Layered double hydroxide catalyst," Journal of Engineering and Sustainable Development 24, no. 4 (2020): 1-12.
-
X. Wang et al., "Exploration of the sulfur removal mechanism of diphenyl sulfone loaded on activated carbon during Fe-assisted pyrolysis," Energy & Fuels 37, no. 21 (2023): 16489–16498, [Link].
-
Wikipedia, "Pyrolysis–gas chromatography–mass spectrometry," accessed February 20, 2026, [Link].
Sources
Technical Support Center: Managing Melting Point Challenges of Solid Sulfones in Processing
Welcome to the Technical Support Center for managing the processing challenges associated with the high melting points of solid sulfones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: Why do many solid sulfones have high melting points?
A1: The high melting points of many solid sulfones are attributed to the strong intermolecular dipole-dipole interactions of the sulfonyl group (R-S(=O)₂-R'). The sulfur atom in the sulfone group is in a high oxidation state, creating a significant partial positive charge, while the two oxygen atoms are highly electronegative, resulting in substantial partial negative charges. This polarity leads to strong crystal lattice forces that require a large amount of thermal energy to overcome, resulting in high melting points.[1][2]
Q2: What are the primary processing challenges caused by the high melting point of a sulfone active pharmaceutical ingredient (API)?
A2: High melting points in sulfone APIs can lead to several processing challenges, including:
-
Thermal Degradation: The high temperatures required to melt the sulfone for processes like hot-melt extrusion may exceed the degradation temperature of the API or other excipients in the formulation.[3][4]
-
Poor Solubility and Bioavailability: High melting points are often correlated with low aqueous solubility due to the strong crystal lattice energy.[5][6] This can negatively impact the dissolution rate and, consequently, the bioavailability of the drug.[5][6]
-
Limited Formulation Options: The need for high processing temperatures can limit the choice of suitable excipients and manufacturing techniques.[3][7] For example, many common polymers used in amorphous solid dispersions may degrade at the processing temperatures required for a high-melting-point sulfone.[3]
Q3: What initial steps can I take to mitigate issues with a high-melting-point sulfone in my formulation?
A3: A good starting point is to thoroughly characterize the thermal properties of your sulfone API using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8][9] This will provide crucial information on its melting point, heat of fusion, and thermal stability.[8][9] Understanding these properties will help in selecting appropriate processing methods and excipients.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the processing of solid sulfones.
Issue 1: Thermal Degradation of the Sulfone API During Hot-Melt Extrusion (HME)
Q: My sulfone API is degrading at the temperatures required for hot-melt extrusion. How can I prevent this?
A: This is a common challenge when the processing temperature approaches or exceeds the decomposition temperature of the API. Here are several strategies to address this, ranging from formulation adjustments to process optimization.
1. Formulation Strategies to Reduce Processing Temperature:
-
Co-crystallization: Forming a co-crystal of your sulfone API with a suitable co-former can significantly alter its melting point.[10][11][12] The goal is to create a new crystalline structure with a lower melting point than the pure API.[10][11]
-
Formation of Eutectic Mixtures: A eutectic mixture is a combination of two or more components that melt at a temperature lower than the melting points of the individual components.[6][15]
-
Causality: At a specific composition (the eutectic point), the components melt simultaneously, behaving like a single substance with a distinct, lower melting point. This can be a powerful tool for reducing the required processing temperature.[6]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the sulfone API in a polymer matrix in an amorphous state eliminates the need to overcome the crystal lattice energy during processing.[3][16][17]
2. Process Optimization:
-
Use of Plasticizers: Incorporating a plasticizer into your formulation can lower the glass transition temperature (Tg) of the polymer and reduce the overall viscosity of the melt, allowing for extrusion at a lower temperature.[3][10]
-
KinetiSol® Dispersing: This is an alternative thermal processing technology that utilizes high-speed rotation and friction to generate heat, enabling very rapid formulation processing at lower overall temperatures compared to traditional HME.[3]
Experimental Protocol: Screening for Effective Co-formers for Co-crystallization
This protocol outlines a method for screening potential co-formers to reduce the melting point of a sulfone API.
Materials:
-
Sulfone API
-
A selection of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides, amino acids)
-
Solvents for slurry and evaporation methods (e.g., ethanol, methanol, acetone)
-
Mortar and pestle
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
Co-former Selection: Choose a range of co-formers with functional groups capable of forming hydrogen bonds with the sulfone group (e.g., -COOH, -OH, -CONH₂).
-
Preparation of Physical Mixtures: Create 1:1 molar ratio physical mixtures of the sulfone API and each co-former.
-
Screening Methods:
-
Slurry Method:
-
Solvent Evaporation Method:
-
Dissolve the sulfone API and co-former in a common solvent.[19]
-
Allow the solvent to evaporate slowly at room temperature.
-
-
-
Analysis:
-
DSC: Analyze the resulting solids by DSC to identify new melting endotherms that are different from the API and co-former, which may indicate co-crystal formation.[11][12] A lower melting point suggests a successful co-crystal.
-
PXRD: Confirm the formation of a new crystalline phase by comparing the PXRD pattern of the product to the patterns of the starting materials. A unique pattern indicates the formation of a co-crystal.
-
Table 1: Example of Co-crystallization Screening Data for a Hypothetical Sulfone API (Melting Point: 250°C)
| Co-former | Screening Method | Resulting Melting Point (°C) | PXRD Confirmation |
| Adipic Acid | Slurry (Ethanol) | 185°C | New Crystalline Phase |
| Nicotinamide | Solvent Evaporation | 210°C | New Crystalline Phase |
| Isonicotinamide | Slurry (Methanol) | 205°C | New Crystalline Phase |
| Benzoic Acid | Slurry (Ethanol) | No change | Mixture of Starting Materials |
Issue 2: Poor Flow and Compressibility of Sulfone-Based Formulations
Q: My sulfone API formulation exhibits poor flowability and is difficult to compress into tablets. What can I do?
A: Poor flow and compressibility are often linked to the physical properties of the API and the overall formulation. High-melting-point sulfones can sometimes have challenging particle properties.
1. Excipient Selection:
-
Glidants: Incorporate a glidant, such as colloidal silicon dioxide, to improve powder flow by reducing inter-particle friction.[20]
-
Lubricants: Use a lubricant, like magnesium stearate, to prevent the powder from sticking to the tablet press tooling.[20]
-
Binders and Fillers: Select excipients with good flow and compressibility characteristics, such as microcrystalline cellulose or spray-dried mannitol.[5][20] Co-processed excipients can also offer enhanced functionality.[21]
2. Granulation Techniques:
-
Wet Granulation: If the sulfone is stable in the presence of moisture and heat, wet granulation can improve the flowability and compressibility of the powder blend by creating larger, more uniform granules.
-
Dry Granulation (Roller Compaction): For moisture- or heat-sensitive sulfones, dry granulation is a suitable alternative. This process densifies the powder by compressing it between two rollers, followed by milling to the desired granule size.
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for addressing high melting point challenges with solid sulfones.
Caption: Decision tree for troubleshooting high melting point sulfones.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of High-Purity 2,4'-Dihydroxydiphenyl Sulfone.
- ResearchGate. (2026, January 7). Adjusting the melting point of an Active Pharmaceutical Ingredient (API) via cocrystal formation enables processing of high melting drugs via combined hot melt and materials extrusion (HME and ME).
- PMC. (n.d.). Challenges and Strategies in Thermal Processing of Amorphous Solid Dispersions: A Review.
- ResearchGate. (n.d.). Synthesis of γ -keto sulfones via sulfa-Michael reactions in Brønsted acidic deep eutectic solvent.
- Benchchem. (n.d.). Technical Support Center: Refinement of Emtricitabine Sulfone Synthesis for Higher Purity.
- ResearchGate. (n.d.). An insight into dapsone co-crystals: sulfones as participants in supramolecular interactions.
- Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
- Universidad de Alicante. (n.d.). Multicomponent Synthesis of Sulfones and Sulfides from Triarylbismuthines and Sodium Metabisulfite in Deep Eutectic Solvents.
- White Rose Research Online. (n.d.). Hot melt extrusion of heat-sensitive and high melting point drug: Inhibit the recrystallization of the prepared amorphous drug d.
- MilliporeSigma. (n.d.). Improving API Solubility Using Hot Melt Extrusion Formulation With Polyvinyl Alcohol.
- PMC. (n.d.). Thermoanalytical Investigation of Some Sulfone-Containing Drugs.
- ChemRxiv. (n.d.). Electrochemical Sulfonylation in Deep Eutectic Solvents to Access 2-Quinoline Sulfones.
- IJPBS. (2025, May 20). Co-Crystallization: A technique to develop a better pharmaceutical formulation.
- PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
- PMC. (n.d.). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones.
- IJSAT. (2025, April 15). Eutectic Mixtures: Bridging Physicochemical Fundamentals and Technological Applications.
- ResearchGate. (2018, October 14). What should we do to manufacturing tablet with low melting point API?.
- IIP Series. (n.d.). SOLUBILLITY ENHANCEMENT TECHNIQUES FOR ENHANCING THE SOLUBILITY OF DAPSONE.
- PMC. (n.d.). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients.
- Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Systematic Reviews in Pharmacy. (2018, January 15). Traditional and Novel Methods for Cocrystal Formation: A Mini Review.
- MDPI. (2019, July 22). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
- Pharmaceutical Technology. (2016, October 2). Excipients for Formulation Success.
- Tablets & Capsules. (2024, June 1). Excipients Used for Solid Dosage: Innovations and Challenges.
- MilliporeSigma. (n.d.). Solid Formulation Strategies.
- ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation.
- Google Patents. (n.d.). US5290953A - Process for producing sulfolane compounds.
- PMC. (n.d.). Current Trends on Solid Dispersions: Past, Present, and Future.
- Energy & Fuels. (2017, May 12). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization.
- Wikipedia. (n.d.). Reductive desulfonylation.
- Google Patents. (n.d.). WO1994021603A1 - A process for preparing sulfones.
- Semantic Scholar. (n.d.). The importance of sulfur-containing motifs in drug design and discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, July 15). A Review on Solid Dispersion: A Technology for improving bioavailability.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- MedCrave online. (2019, July 2). Solid dispersions: a technology for improving bioavailability.
- J-GLOBAL. (n.d.). Contribution of the sulfone compounds and sulfonyl group in development of pharmaceutical products.
- Sulfur Recovery Engineering. (n.d.). Sulfur Recovery Unit Troubleshooting Q & A.
- Sterling Pharma Solutions. (2025, September 29). Overcoming Solid State Chemistry Challenges.
- Lubrizol. (2023, January 25). Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms.
- ResearchGate. (n.d.). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water.
- International Journal of Pharmaceutical Sciences and Research. (2011, May 28). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY Review Article.
- RSC Publishing. (n.d.). Rapid reduction of sulfones to sulfides using LiAlH4–TiCl4.
- PubMed. (n.d.). Thermoanalytical investigation of some sulfone-containing drugs.
- MDPI. (2025, April 25). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.
- Pharma Excipients. (2021, April 2). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies.
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
- MDPI. (2023, July 4). Toward Scalable Liquid-Phase Synthesis of Sulfide Solid Electrolytes for All-Solid-State Batteries.
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Reducing third-phase formation in sulfone-based extractions
Welcome to the technical support center for sulfone-based extraction processes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common challenges in liquid-liquid extraction: the formation of a third phase. Here, we provide in-depth, experience-driven answers and protocols to help you understand, prevent, and troubleshoot this phenomenon, ensuring the robustness and efficiency of your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts underlying third-phase formation.
Q1: What exactly is a "third phase" in the context of solvent extraction?
A: Third-phase formation is a phenomenon where the organic phase in a liquid-liquid extraction system spontaneously splits into two distinct, immiscible organic layers upon sufficient loading of the extracted solute.[1] This results in a total of three liquid phases in your vessel: the original aqueous phase and two organic phases.
The newly formed third phase, often denser than the original organic phase, is typically referred to as the "heavy" organic phase. It is enriched with the extractant-solute complexes.[2] The remaining "light" organic phase is primarily composed of the diluent.[2] This phase splitting occurs because the extracted polar complexes, at a certain concentration, form aggregates (like reverse micelles) that are no longer soluble in the relatively non-polar bulk organic diluent.[1]
Q2: Why is the formation of a third phase considered a significant problem?
A: Third-phase formation is highly undesirable as it introduces several complications that can compromise an experiment or an entire process:
-
Process Complexity: It makes phase separation difficult and complicates fluid dynamics within the extraction equipment.
-
Product Loss: The target solute can become trapped in the viscous third phase, leading to poor recovery and inaccurate quantification.
-
Equipment Fouling: The often-viscous third phase can clog tubing, foul membranes in membrane-based extraction systems, and create difficult-to-clean residues.[2]
-
Safety Concerns: In specialized fields like nuclear fuel reprocessing, the concentration of fissile material in the third phase can pose a significant criticality risk.[3]
Q3: What are the primary chemical and physical drivers behind third-phase formation in sulfone-based systems?
A: The formation is a complex interplay of intermolecular forces. The core issue is a loss of solubility. The primary drivers are:
-
Exceeding the Solute Limit: Every organic solvent system has a maximum capacity for the solute it can hold, known as the Limiting Organic Concentration (LOC).[2] Exceeding this limit is the direct cause of the phase split.
-
Aggregation of Complexes: The sulfone extractant and the extracted solute form polar complexes. As their concentration increases, these complexes begin to self-associate into larger aggregates or reverse micelles.[1]
-
Poor Diluent Compatibility: When these aggregates become large enough, their polarity becomes incompatible with the non-polar character of the bulk diluent (e.g., aliphatic hydrocarbons like n-dodecane), causing them to de-mix and form a separate phase.[1]
-
System Parameters: Factors like temperature, the molecular structure of the diluent and extractant, and the composition of the aqueous phase (acidity, ionic strength) all influence the LOC.[4][5][6]
Q4: What is the Limiting Organic Concentration (LOC) and why is it a critical parameter?
A: The Limiting Organic Concentration (LOC) is the maximum concentration of a solute that can be loaded into the organic phase before third-phase formation occurs.[2] It is a critical operational parameter because it defines the stability limit of your biphasic system. Operating your extraction below the LOC is the most direct way to prevent phase splitting. The LOC is not a fixed value; it is highly dependent on the specific conditions of your system, including the extractant and its concentration, diluent type, temperature, and the composition of the aqueous phase.[6]
Part 2: Troubleshooting Guide
This guide provides direct answers and actionable solutions to specific problems you may encounter during your experiments.
Problem: A second organic layer (a "third phase") has unexpectedly appeared in my extraction vessel. What happened, and what should I do now?
Causality: You have exceeded the Limiting Organic Concentration (LOC) for your current experimental conditions. The aggregates of your sulfone-solute complex have become insoluble in your diluent.
Immediate Actions (Remediation):
-
Stop Agitation: Immediately cease any mixing or shaking to allow the phases to settle.
-
Increase Temperature: Gently warming the system can sometimes increase the solubility of the aggregates and redissolve the third phase.[7] This is system-dependent and should be tested cautiously.
-
Add a Phase Modifier: Introduce a small volume (e.g., 2-5% v/v) of a polar solvent like 1-octanol or tri-n-butyl phosphate (TBP) directly to the vessel.[8] This can act as a "phase modifier," breaking up the large aggregates and restoring a single organic phase.
-
Dilute the Organic Phase: Add more of your primary diluent to the system. This will lower the overall concentration of the extractant-solute complex below the LOC, potentially causing the third phase to redissolve.
Preventative Measures (System Re-design):
The most robust solution is to modify your system to prevent the issue from recurring.
-
Change the Diluent: The choice of diluent is crucial. Aliphatic hydrocarbons (e.g., dodecane, heptane) are often more prone to third-phase formation than aromatic diluents (e.g., toluene, xylene), which have a greater capacity to solvate the polar complexes.[4]
-
Incorporate a Phase Modifier: Proactively include a phase modifier in your organic phase formulation. These molecules work by integrating into the extractant-solute aggregates, disrupting their growth and increasing their solubility in the diluent.[9][10]
-
Adjust Operating Temperature: Systematically study the effect of temperature on your system's LOC. In many cases, increasing the temperature can enhance solubility and raise the LOC, but the opposite can also be true for some systems.[5]
-
Reduce Solute Loading: The simplest approach is to operate with a lower concentration of the solute in the aqueous feed, ensuring that the amount extracted remains safely below the LOC.
Problem: My organic phase is persistently hazy or forms a stable emulsion after mixing. Is this related to third-phase formation?
Causality: Yes, this is often a precursor. The haziness or emulsion consists of micro-droplets of a solute-rich phase that have not yet fully coalesced into a distinct third phase. This indicates that you are operating very close to the LOC. Vigorous agitation can exacerbate this by creating a large interfacial area where surfactant-like complexes stabilize the emulsion.[11]
Solutions:
-
Reduce Mixing Intensity: Switch from vigorous shaking to gentle, repeated swirling or inversion of the separatory funnel. This reduces the energy input that creates emulsions while still providing sufficient surface area for extraction to occur.[11]
-
Increase Settling Time: Allow the mixture to stand for a longer period to promote phase separation.
-
Break the Emulsion:
-
Add Brine: Introduce a saturated NaCl solution (brine) to the aqueous phase. This increases the ionic strength, which can help break the emulsion by "salting out" the emulsifying species.[11]
-
Centrifugation: For small-scale experiments, centrifuging the sample can effectively break the emulsion and separate the phases.[12]
-
Filtration: Passing the mixture through a phase separation filter paper or a glass wool plug can sometimes help separate the layers.[11]
-
-
Apply Preventative Measures: If emulsions are a recurring issue, you should adopt the same preventative measures as for third-phase formation: consider changing your diluent or adding a phase modifier to your organic phase.
Part 3: Key Experimental Protocols
Here we provide step-by-step methodologies for characterizing and optimizing your extraction system.
Protocol 1: Determination of the Limiting Organic Concentration (LOC)
This protocol allows you to quantify the maximum solute loading your organic phase can tolerate under specific conditions.
-
Preparation: Prepare your standard organic phase (sulfone extractant + diluent + any phase modifier) and a series of aqueous feed solutions with increasing concentrations of your target solute. Ensure all solutions are equilibrated at the desired experimental temperature.
-
Initial Extraction: In a series of vials, mix equal volumes of the organic phase with each of the different aqueous feed solutions.
-
Equilibration: Agitate the vials gently for a predetermined time sufficient to reach extraction equilibrium.
-
Phase Separation: Centrifuge all vials to ensure complete separation of the aqueous and organic phases.
-
Observation: Visually inspect each vial. The LOC is the highest solute concentration in the organic phase that remains a single, clear layer.[13] The sample corresponding to the lowest aqueous concentration that causes turbidity or phase splitting represents the point where the LOC has been exceeded.
-
Quantification (Optional but Recommended): Analyze the solute concentration in the organic phases of the clear samples to determine the precise numerical value of the LOC.
Diagram 1: Experimental Workflow for LOC Determination
This diagram illustrates the logical flow for determining the Limiting Organic Concentration.
Caption: Workflow for determining the Limiting Organic Concentration (LOC).
Part 4: Reference Data & Visualizations
Table 1: Factors Influencing Third-Phase Formation and Mitigation Strategies
| Factor | Effect on Third-Phase Formation | Recommended Action / Mitigation Strategy |
| Solute Concentration | High concentrations exceeding the LOC are the direct cause of phase splitting.[1] | Operate with solute concentrations safely below the predetermined LOC. |
| Diluent Type | Non-polar aliphatic diluents (e.g., n-dodecane) have low solvating power for polar complexes, promoting third-phase formation.[14] | Use more polar or aromatic diluents (e.g., toluene, xylene) which have better solvating properties. |
| Phase Modifier | Absence of a modifier allows for uncontrolled aggregation of extracted complexes. | Add a phase modifier (e.g., 1-octanol, TBP) to the organic phase to increase the solubility of the complexes.[8] |
| Temperature | Effect is system-dependent. Can either increase or decrease the LOC.[5] | Characterize the temperature dependency of your system and operate at a temperature that maximizes the LOC. |
| Aqueous Phase pH | Can affect the speciation and extractability of the solute, indirectly influencing loading and third-phase formation.[2] | Optimize and control the pH of the aqueous phase to manage extraction efficiency. |
| Mixing Intensity | High intensity can promote the formation of stable emulsions, a precursor to phase splitting.[12] | Use gentle agitation (swirling/inversion) instead of vigorous shaking to minimize emulsion formation. |
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting phase stability issues.
Caption: Decision tree for troubleshooting phase stability issues.
Diagram 3: Mechanism of Phase Modifier Action
This diagram visualizes how a phase modifier helps prevent third-phase formation.
Caption: Phase modifiers disrupt aggregation, keeping complexes soluble.
References
- How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (2021). Taylor & Francis Online.
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
- Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. (n.d.).
- The fate of the organic phase beyond third phase form
- Phase behavior of Sulfolane: Potential Implications for Transport in Groundwater. (2025).
- Third phase formation in the solvent extraction system FeCl 3-HCl-H2O-DIPE. (2025).
- A review of third phase formation in liquid-liquid extraction for nuclear fuel reprocessing. (2020). INIS.
- Third Phase Formation in TBP Solvent Extraction Systems as a Result of Interaction Between Reverse Micelles. (n.d.).
- Tips for Troubleshooting Liquid–Liquid Extractions. (2020).
- new insights in third phase formation in the u(vi)-hno3, tbp-alkane system. (n.d.). IAEA.
- Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). (n.d.). PMC.
- Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923. (2025).
- New approach for third phase investigation in solvent extraction system. (n.d.). Biblioteka Nauki.
- Third Phase Formation in the Extraction of Inorganic Acids by TBP in n‐Octane. (2007). Taylor & Francis.
- Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. (2018). MDPI.
- Extraction Unit Sulfolane Solvent Regeneration. (n.d.).
- Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (2025). MDPI.
- Mesostructuring in Liquid-Liquid Extraction Organic Phases Originating
- Physical properties of sulfone solvents. (n.d.).
- Turning Up the Heat – The Effect of Temperature on Analytical Extractions. (2021). Restek.
- Parameters Influencing Third‐Phase Formation in the Extraction of Th(NO3)4 by some Trialkyl Phosphates. (2025).
Sources
- 1. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance | MDPI [mdpi.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. publications.anl.gov [publications.anl.gov]
- 14. Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diisobutyl Sulfone (DIBS) Purification for HPLC
Topic: Purification of technical grade diisobutyl sulfone for HPLC Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Separations Technical Support Hub. Subject: Purification of Technical Grade Diisobutyl Sulfone (DIBS) for High-Sensitivity HPLC Applications. Ticket Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences.
Executive Summary
Technical grade diisobutyl sulfone (DIBS) often contains isomeric impurities, residual sulfides (starting materials), and sulfoxides (incomplete oxidation products). In HPLC applications—particularly where DIBS is used as a stationary phase modifier or in mobile phases—these impurities cause high UV background noise, "ghost" peaks, and baseline drift. This guide provides a self-validating purification protocol to upgrade technical grade material to HPLC-grade standards.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My HPLC baseline at 210–220 nm is extremely noisy after adding DIBS. Is this normal? A: No. Pure aliphatic sulfones like DIBS are transparent in the UV region down to ~210 nm. High background noise usually indicates the presence of dialkyl sulfides or sulfoxides .
-
The Cause: Sulfides have strong UV absorption due to the
transition. Even trace amounts (<0.1%) can ruin a UV baseline. -
The Fix: You must perform an oxidative wash or a rigorous recrystallization to remove these reduced sulfur species.
Q2: The technical grade material has a distinct "garlic" or "skunky" odor. Can I use it? A: Absolutely not. Pure diisobutyl sulfone is odorless.
-
The Cause: The odor confirms the presence of unreacted diisobutyl sulfide .
-
The Fix: If the smell is strong, a pre-treatment with dilute hydrogen peroxide (
) may be necessary before recrystallization to convert the sulfide (liquid, smelly) into the sulfone (solid, odorless), maximizing your yield.
Q3: During recrystallization, my product "oils out" instead of forming crystals. What is happening?
A: This is a common thermodynamic issue with low-melting solids (DIBS mp
-
The Cause: The solution temperature dropped below the "oiling out" temperature (liquid-liquid phase separation) before it reached the crystallization temperature. This often happens if the solution is too concentrated or cooled too rapidly.
-
The Fix: Re-heat the mixture until clear. Add a small excess of solvent (10–15%) to lower the saturation point. Allow the solution to cool slowly to room temperature with vigorous stirring before placing it in an ice bath. Seed crystals are highly recommended.
Q4: Which solvent system is best? Literature mentions petroleum ether, but I have access to HPLC-grade alcohols. A: While petroleum ether works, we recommend an Ethanol/Water system for HPLC applications.
-
Reasoning: Petroleum ether can trap non-polar hydrocarbon impurities. Ethanol/Water (a polar protic system) is excellent for rejecting non-polar contaminants while leveraging the steep solubility curve of sulfones (soluble hot, insoluble cold).
Part 2: Master Purification Protocol
Objective: Isolate >99.5% pure Diisobutyl Sulfone. Prerequisites: Fume hood, vacuum filtration setup, HPLC-grade water/ethanol.
Phase 1: Dissolution & Adsorption
-
Weigh: Place 10.0 g of technical grade DIBS into a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add 15 mL of absolute ethanol .
-
Heat: Warm gently on a steam bath or hot plate (set to ~60 °C) until the solid completely dissolves.
-
Note: If the solution is not clear, add ethanol in 1 mL increments. Avoid large excess.
-
-
Carbon Treatment: Add 0.5 g of activated charcoal (powdered) to the hot solution to adsorb colored impurities and trace sulfides.
-
Critical: Remove heat before adding charcoal to prevent boil-over.
-
-
Hot Filtration: Filter the hot mixture through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) to remove the charcoal.
Phase 2: Crystallization [1]
-
Nucleation: Return the clear filtrate to a clean flask. Add HPLC-grade water dropwise to the hot ethanolic solution until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add just enough hot ethanol (dropwise) to clear the turbidity.
-
Controlled Cooling:
-
Allow the flask to sit undisturbed at room temperature for 30–60 minutes. Needle-like crystals should form.
-
Troubleshooting: If oil droplets form, reheat and add 1–2 mL of ethanol.
-
-
Deep Cooling: Once room temperature is reached, place the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the filter cake with 10 mL of ice-cold 50:50 Ethanol/Water mixture.
-
Warning: Do not use pure ethanol for washing; it will redissolve your product.
-
-
Drying: Dry the crystals in a vacuum desiccator over
or silica gel for 24 hours. The melting point should be sharp (approx. 43–45 °C).
Part 3: Process Visualization
The following diagram illustrates the critical decision nodes and workflow for the purification process.
Caption: Workflow for the purification of Diisobutyl Sulfone, highlighting the critical "Oiling Out" decision loop.
Part 4: Validation Metrics
Compare your purified material against these specifications before using it in HPLC.
| Parameter | Technical Grade | Purified HPLC Grade | Method |
| Appearance | Yellowish waxy solid | White crystalline needles | Visual |
| Odor | Sulfurous / Garlic | Odorless | Olfactory |
| Melting Point | Broad (38–42 °C) | Sharp (43–45 °C) | Capillary MP [1] |
| UV Cutoff (10 mM) | > 250 nm | < 215 nm | UV-Vis Spectroscopy |
| Solubility (MeOH) | Hazy / Particulates | Clear / Colorless | 100 mg/mL |
References
-
ChemicalBook. (2025). Di-n-butyl sulfone Properties and Melting Point Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Diisobutyl sulfone (CID 139169) Physical Properties. Retrieved from
-
University of Massachusetts Amherst. (n.d.). Recrystallization: Theory and Protocols for Organic Solids. Retrieved from
-
ResearchGate. (2024). Purification strategies for aliphatic sulfones and sulfoxides. Retrieved from
-
Stenutz, R. (n.d.). Dibutyl sulfone Physical Data and Solvents. Retrieved from
Sources
Validation & Comparative
1H and 13C NMR Spectral Analysis of Diisobutyl Sulfone: A Comparative Technical Guide
Executive Summary & Strategic Context
Diisobutyl sulfone (DIBS) is increasingly utilized as a robust, high-boiling aprotic solvent and a selective extractant in nuclear fuel reprocessing and heavy metal separation. Its structural stability against hydrolysis and oxidation makes it a superior alternative to traditional solvents like DMSO or Sulfolane in harsh reaction environments.
However, the analytical characterization of DIBS presents specific challenges, particularly in distinguishing it from its oxidation precursor, diisobutyl sulfoxide (DIBSO). This guide provides a definitive spectral analysis of DIBS, focusing on the resolution of the isobutyl moiety's magnetic environment and offering a direct comparison with industry-standard alternatives.
Key Technical Insights
-
Symmetry: Unlike sulfoxides, the sulfone group (
) is achiral and symmetric, simplifying the NMR spectrum by rendering the -methylene protons chemically and magnetically equivalent. -
Differentiation: The transition from Sulfoxide
Sulfone is marked by the collapse of diastereotopic splitting patterns in the NMR, a critical quality attribute (CQA) for reaction monitoring. -
Shift Logic: The strong electron-withdrawing nature of the sulfone group deshields
-protons to , distinct from the sulfide precursor ( ).
Structural Analysis & Spectral Logic
To interpret the NMR data accurately, we must first map the connectivity and electronic environment of the molecule.
Structure:
Graphviz Diagram: Spectral Assignment Logic
The following diagram illustrates the inductive effects and connectivity that dictate the chemical shifts.
Figure 1: Connectivity and inductive logic flow for Diisobutyl Sulfone NMR assignments.
Comparative 1H NMR Analysis
The proton NMR spectrum of DIBS is characterized by a clean isobutyl pattern. The critical distinction lies in comparing it to the sulfoxide, which exhibits diastereotopicity.
Diisobutyl Sulfone (The Product)
Solvent:
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Doublet (d) | 12H | Methyls coupled to one methine. | ||||
| Multiplet (m) | 2H | N/A | Methine coupled to 2 methyls + 1 methylene. | |||
| Doublet (d) | 4H | Methylene coupled to methine. Equivalent protons. |
Analysis: The
Comparison with Diisobutyl Sulfoxide (The Impurity)
In the sulfoxide (DIBSO), the sulfur atom is a chiral center (lone pair acts as a substituent). Even though the alkyl chains are identical, the protons within a single
-
DIBSO
-Protons: They do not appear as a simple doublet. Instead, they appear as an ABX system (two distinct multiplets, often centered around 2.5–2.7 ppm) because and on the same carbon are in different magnetic environments relative to the chiral sulfur oxygen.
Critical QC Check: If your DIBS spectrum shows complex splitting or "roofing" effects at 2.6–2.8 ppm rather than a clean doublet at 2.95 ppm, your sample contains significant sulfoxide impurity.
13C NMR Analysis[1][2][3][4][5][6][7][8][9]
The Carbon-13 spectrum is simple due to the
Solvent:
| Carbon Type | Shift ( | DEPT-135 Phase | Structural Insight |
| Positive (+) | Methyl carbons, shielded. | ||
| Positive (+) | Methine carbon. | ||
| Negative (-) | Significantly deshielded by |
Interpretation: The large deshielding of the
Performance Comparison: DIBS vs. Alternatives
Drug development professionals often choose between DIBS, Sulfolane, and DMSO. This table compares their spectral and physical characteristics relevant to process chemistry.
| Feature | Diisobutyl Sulfone (DIBS) | Sulfolane | Dimethyl Sulfoxide (DMSO) |
| 1H NMR Signature | Distinct Isobutyl pattern (d, m, d) | Two multiplets (cyclic) | Single Singlet ( |
| Thermal Stability | High (>200°C) | High (>200°C) | Moderate (Decomposes >189°C) |
| Oxidation Resistance | Excellent (Fully oxidized) | Excellent | Poor (Oxidizes to Sulfone) |
| Aqueous Solubility | Low (Good for extraction) | High (Miscible) | High (Miscible) |
| Process Use | Heavy metal extraction, non-polar synthesis | Aromatics extraction, polymer solvent | General polar aprotic solvent |
Graphviz Diagram: Purity Analysis Workflow
This workflow outlines the decision tree for verifying DIBS purity using NMR.
Figure 2: NMR-based quality control workflow for distinguishing Sulfone from Sulfoxide/Sulfide.
Experimental Protocol
To ensure reproducibility and valid comparison with the data above, follow this standardized protocol.
Sample Preparation
-
Mass: Weigh
of the diisobutyl sulfone sample. -
Solvent: Dissolve in
of (Chloroform-d).-
Note:
can be used, but solvent residual peaks ( 2.50) may overlap with the -methine or sulfoxide impurity regions. provides a cleaner window in the range.
-
-
Reference: Ensure the solvent contains
TMS (Tetramethylsilane) for internal referencing ( 0.00).
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zg30 (Standard proton with
flip angle). -
Relaxation Delay (D1):
(Sufficient for qualitative analysis; increase to for qNMR). -
Scans (NS): 16 (Due to high concentration and sharp peaks).
-
Spectral Width:
. -
Temperature:
( ).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on general sulfone shift trends).
-
BIPM (Bureau International des Poids et Mesures). (2018).[2] Internal Standard Reference Data for qNMR: Dimethyl sulfone. Link
-
Tilstam, U. (2012).[3] "Sulfolane: A Versatile Dipolar Aprotic Solvent." Organic Process Research & Development, 16(7), 1273–1278. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.[5] Link
-
PubChem. (n.d.). Diisobutyl sulfone Compound Summary. National Library of Medicine. Link
Sources
- 1. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bipm.org [bipm.org]
- 3. EP2778158A1 - Sulfolane mixtures as ambient aprotic polar solvents - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
Publish Comparison Guide: FTIR Spectrum Interpretation for Diisobutyl Sulfone Purity
Executive Summary
Diisobutyl sulfone (DIBS) [CAS: 10495-45-1] is a critical organosulfur compound utilized as a high-boiling solvent, extraction agent, and intermediate in pharmaceutical synthesis. Its performance relies heavily on the oxidation state of the sulfur atom; incomplete oxidation (presence of sulfoxides or sulfides) compromises its thermal stability and solvent specificity.
While Gas Chromatography (GC) remains the gold standard for quantitative purity, Fourier Transform Infrared Spectroscopy (FTIR) offers an unrivaled advantage in speed and functional group validation . This guide provides a technical breakdown of interpreting the DIBS FTIR spectrum, specifically distinguishing the product from its precursors, and objectively compares FTIR against alternative analytical methods.
Technical Background: The Vibrational Physics of DIBS
To interpret the spectrum accurately, one must understand the molecular geometry. DIBS consists of a central sulfonyl functional group (
The purity assessment hinges on the vibrational modes of the Sulfur-Oxygen bond. The transformation from sulfide (
-
Sulfide (Precursor): Weak C-S stretches (600–700 cm⁻¹). Difficult to detect.
-
Sulfoxide (Impurity): Strong
stretch (~1030–1070 cm⁻¹). -
Sulfone (Target): Two intense bands due to Symmetric and Asymmetric
stretching.
Comparative Analysis: FTIR vs. Alternatives
In a drug development or QC workflow, selecting the right assay is a trade-off between precision, speed, and cost. The table below objectively compares FTIR against GC-FID and NMR.
Table 1: Analytical Method Comparison for Diisobutyl Sulfone[1]
| Feature | FTIR (ATR) | GC-FID | 1H-NMR |
| Primary Role | Identity & Functional Group Check | Quantitative Purity (%) | Structural Elucidation |
| Speed | < 2 minutes (High Throughput) | 20–40 minutes (Method dependent) | 10–30 minutes |
| Sample Prep | None (Direct ATR) | Dilution required | Deuterated solvent required |
| Limit of Detection | ~0.5 - 1.0% (Impurity dependent) | < 0.01% (High Sensitivity) | ~0.1% |
| Specificity | Excellent for | Excellent for homolog separation | Perfect for alkyl chain verification |
| Cost per Run | Negligible | Moderate (Gases, Columns) | High (Solvents, Instrument time) |
| Best Use Case | Goods Inward / Quick Pass-Fail | Final COA Generation | R&D / Unknown Impurity ID |
Insight: FTIR is not a replacement for GC-FID for quantifying 99.9% purity. However, it is the superior method for verifying that the oxidation reaction is complete, as the disappearance of the sulfoxide peak is spectrally obvious.
Spectral Interpretation Guide: The DIBS Fingerprint
A high-purity Diisobutyl Sulfone spectrum must adhere to the following peak assignments. Deviations indicate contamination or degradation.
A. The "Pass" Criteria (Target Peaks)
-
Sulfone Asymmetric Stretch (
):-
Appearance: Very strong, sharp band.
-
Physics: The two oxygen atoms vibrating out of phase. This is often the strongest peak in the spectrum.
-
-
Sulfone Symmetric Stretch (
):-
Appearance: Strong, sharp band (often a doublet structure depending on crystallinity).
-
Physics: The two oxygen atoms vibrating in phase.
-
-
Isobutyl C-H Stretches (
):-
Appearance: Cluster of peaks.
-
Physics: Symmetric and asymmetric stretching of methyl (
) and methylene ( ) groups.
-
-
Gem-Dimethyl Deformation (
):-
Appearance: A characteristic "doublet" or split peak.
-
Significance: Confirms the isobutyl structure (branching) versus a straight n-butyl chain.
-
B. The "Fail" Criteria (Impurity Peaks)
-
The Sulfoxide Indicator (
):-
Impurity: Diisobutyl Sulfoxide.
-
Observation: A strong band appearing in the "silent" region between the two sulfone peaks.
-
Action: If this peak exists, the oxidation was incomplete. Reject batch.
-
-
Hydroxyl Broadening (
):-
Impurity: Water or Sulfonic Acid byproducts.
-
Observation: Broad, rounded mound. Sulfones are hygroscopic; this often indicates improper storage.
-
Experimental Protocol: ATR-FTIR Workflow
To ensure reproducibility (Trustworthiness), follow this self-validating protocol.
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Parameters: Resolution: 4 cm⁻¹; Scans: 32 or 64; Range: 4000–600 cm⁻¹.
Step-by-Step Methodology
-
System Validation:
-
Clean ATR crystal with isopropanol.
-
Run a "Background" scan (air). Ensure the background energy curve is smooth without water vapor noise.
-
-
Sample Loading:
-
Place ~10 mg of solid Diisobutyl Sulfone onto the crystal center.
-
Apply pressure using the anvil arm until the force gauge reads the optimal range (usually ~80-100 units). Note: Consistent pressure is vital for solid samples to ensure good optical contact.
-
-
Acquisition:
-
Collect the sample spectrum.
-
-
Post-Processing:
-
Apply "Baseline Correction" if the baseline drifts.
-
Normalize the strongest peak (Sulfone Asymmetric stretch ~1300 cm⁻¹) to 1.0 Absorbance units for easy comparison.
-
-
Decision Logic:
-
Execute the logic flow described in the diagram below.
-
Visualization: Logic & Workflow
Diagram 1: Purity Decision Logic Tree
This logic tree guides the analyst through the spectral evaluation process.
Caption: Decision logic for validating Diisobutyl Sulfone purity via FTIR. Blue nodes represent identity checks; Yellow represents impurity screening.
Diagram 2: Synthetic Pathway & Spectral Evolution
Understanding where the impurities come from helps in identifying them.
Caption: Evolution of the FTIR spectrum during the synthesis of DIBS. The disappearance of the Sulfoxide intermediate is the key purity indicator.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 139169, Diisobutyl sulfone. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on Sulfone/Sulfoxide characteristic frequencies).
-
NIST Mass Spectrometry Data Center. Diisobutyl sulfone - Gas Chromatography Retention Data. Retrieved from [Link]
- Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for detailed functional group frequency tables).
A Comparative Guide to Sulfone-Based Electrolytes: The Established Workhorse vs. a Potential Contender
A Senior Application Scientist's Perspective on Sulfolane and Diisobutyl Sulfone in Electrochemistry
In the relentless pursuit of higher energy density, improved safety, and wider operating temperature ranges for electrochemical devices, the choice of electrolyte solvent is paramount. Among the various classes of organic solvents, sulfones have garnered significant attention due to their exceptional electrochemical and thermal stability.[1][2] This guide provides an in-depth comparison of two such sulfones: the well-established sulfolane and the lesser-known diisobutyl sulfone. While sulfolane has been extensively studied and utilized, diisobutyl sulfone remains a subject of theoretical consideration, offering a fascinating case study in structure-property relationships.
This document will delve into the known experimental data for sulfolane, providing a benchmark for performance. We will then extrapolate the potential electrochemical characteristics of diisobutyl sulfone based on its molecular structure and the broader understanding of sulfone chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of electrolyte formulation and to explore novel solvent alternatives.
The Incumbent: Sulfolane's Electrochemical Profile
Sulfolane, a cyclic sulfone, is a colorless, polar aprotic solvent.[3] Its rigid five-membered ring structure contributes to its high boiling point and thermal stability.[4] These properties, combined with a wide electrochemical stability window, have made it a popular choice as a solvent or co-solvent in high-voltage lithium-ion batteries and other electrochemical systems.[1][5]
Key Physicochemical and Electrochemical Properties of Sulfolane
| Property | Value | References |
| Molecular Formula | (CH₂)₄SO₂ | [3] |
| Molar Mass | 120.17 g/mol | [3] |
| Boiling Point | 285 °C | [6] |
| Melting Point | 27.5 °C | [7] |
| Dielectric Constant | 43.3 (at 30 °C) | [6] |
| Viscosity | 10 mPa·s (at 30 °C) | [6] |
| Oxidation Stability | > 5.0 V vs. Li/Li⁺ | [8][9] |
The high dielectric constant of sulfolane facilitates the dissolution of lithium salts, while its impressive anodic stability makes it suitable for use with high-voltage cathode materials.[6][10] However, its high melting point and viscosity can be disadvantageous, often necessitating its use as a co-solvent with lower viscosity carbonates to achieve optimal ionic conductivity at room temperature.[11][12] For instance, the addition of sulfolane to carbonate-based electrolytes has been shown to enhance thermal stability and widen the electrochemical window.[12]
The Challenger: Diisobutyl Sulfone - A Theoretical Contender
Diisobutyl sulfone, with the chemical formula C8H18O2S, is an acyclic sulfone.[13] Unlike the cyclic structure of sulfolane, diisobutyl sulfone possesses two flexible isobutyl chains attached to the sulfonyl group. This structural difference is expected to significantly influence its physical and electrochemical properties.
Predicted Physicochemical and Electrochemical Properties of Diisobutyl Sulfone
| Property | Value/Prediction | Rationale |
| Molecular Formula | C₈H₁₈O₂S | [13] |
| Molar Mass | 178.29 g/mol | [13] |
| Boiling Point | Likely high, but potentially lower than sulfolane | Increased molecular weight but less rigid structure. |
| Melting Point | Expected to be significantly lower than sulfolane | Acyclic and branched structure disrupts crystal packing. |
| Dielectric Constant | Potentially lower than sulfolane | The non-polar alkyl chains may reduce the overall polarity. |
| Viscosity | Potentially lower than sulfolane | Increased flexibility of the alkyl chains could lead to lower viscosity. |
| Oxidation Stability | Expected to be high (> 5 V vs. Li/Li⁺) | The sulfone group is inherently stable against oxidation.[9][14] |
The primary anticipated advantage of diisobutyl sulfone lies in its potentially lower melting point and viscosity compared to sulfolane. The presence of branched alkyl groups would likely hinder efficient crystal packing, leading to a lower melting point and a wider liquid range. The increased flexibility of the acyclic structure could also result in lower viscosity, which would be beneficial for ionic conductivity. However, the larger non-polar alkyl groups might lead to a lower dielectric constant, potentially reducing its ability to dissolve salts compared to sulfolane. The exceptional oxidative stability, a hallmark of the sulfone group, is expected to be retained.[9][14]
Comparative Analysis: A Tale of Two Structures
The structural differences between sulfolane and diisobutyl sulfone give rise to a compelling set of trade-offs for electrochemical applications.
Caption: Structural and Property Comparison of Sulfolane and Diisobutyl Sulfone.
Experimental Protocols for Evaluation
To empirically validate the predicted properties of diisobutyl sulfone and enable a direct comparison with sulfolane, a series of standard electrochemical and physical characterization techniques would be employed.
Physicochemical Property Measurement
-
Viscosity: A cone-and-plate rheometer would be used to measure the dynamic viscosity of the neat solvents and their corresponding electrolyte solutions as a function of temperature.
-
Ionic Conductivity: The ionic conductivity of the electrolytes would be determined using electrochemical impedance spectroscopy (EIS) with a conductivity cell. The measurement would be performed over a range of temperatures.
-
Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be utilized to determine the decomposition temperature and phase transition behavior of the solvents and electrolytes.[15]
Electrochemical Characterization
-
Electrochemical Stability Window (ESW): Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) would be performed using a three-electrode cell with a stable working electrode (e.g., platinum or glassy carbon) to determine the anodic and cathodic stability limits of the electrolytes.[12]
-
Battery Cycling Performance: To assess the practical utility of the electrolytes, coin cells would be assembled with a standard cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂) and anode (e.g., graphite or lithium metal).[5] Galvanostatic cycling at various C-rates would be conducted to evaluate capacity retention, coulombic efficiency, and rate capability.
Caption: Experimental Workflow for Electrolyte Evaluation.
Conclusion and Future Outlook
Sulfolane has firmly established itself as a valuable solvent in the field of electrochemistry, particularly for high-voltage applications, due to its exceptional thermal and anodic stability.[1][8] Its primary drawbacks, a high melting point and viscosity, are well-documented and often mitigated by its use as a co-solvent.[11][12]
Diisobutyl sulfone, while currently lacking in experimental electrochemical data, presents an intriguing theoretical alternative. Its acyclic and branched structure holds the promise of a lower melting point and viscosity, potentially overcoming the main limitations of sulfolane. However, its efficacy as an electrolyte solvent will ultimately depend on its ability to dissolve lithium salts and facilitate efficient ion transport, which requires empirical investigation.
The logical next step is the synthesis and comprehensive evaluation of diisobutyl sulfone and other acyclic sulfones to experimentally determine their electrochemical properties. Such studies will be crucial in validating the theoretical predictions and potentially unlocking a new class of high-performance electrolyte solvents for next-generation energy storage devices.
References
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Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. ResearchGate. Available from: [Link]
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The sulfolane-based liquid electrolyte with LiClO4 additive for the wide-temperature operating high nickel ternary cathode. SpringerLink. Available from: [Link]
- Sedlarikova, M., Vondrak, J., Maca, J., & Bartusek, K. (2012). Sulfolane as Solvent for Lithium Battery Electrolytes. International Journal of Electrochemical Science, 7, 12964-12975.
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Understanding the Electrochemical and Interfacial Behavior of Sulfolane based Electrolyte in LiNi0.5Mn1.5O4-Graphite Full. DiVA portal. Available from: [Link]
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Sulfur Dioxide and Sulfolane as Additives in Organic Electrolytes to Develop Room-Temperature Sodium Batteries. MDPI. Available from: [Link]
- Luu, P. H., Tran, P. H., Nguyen, H. V., Phan, A. L. B., Nguyen, O. H., Tran, M. V., ... & Vo, T. D. (2022). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. Vietnam Journal of Science, Technology and Engineering, 64(1), 9-13.
- Maca, J., Frk, M., Rozsivalova, Z., & Sedlarikova, M. (2013). Properties of Sulfolane Based Aprotic Electrolytes. Portugaliae Electrochimica Acta, 31(5), 321-330.
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A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. OAE Publishing Inc. Available from: [Link]
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Diisobutyl sulfone. PubChem. Available from: [Link]
- Lee, H., Lee, S. M., & Lee, Y. G. (2022). Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive.
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Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. PubMed. Available from: [Link]
- Abouimrane, A., Belharouak, I., & Amine, K. (2009). Sulfone-based electrolytes for high-voltage Li-ion batteries.
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Lithium-Ion Dynamics in Sulfolane-Based Highly Concentrated Electrolytes. ResearchGate. Available from: [Link]
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Electrochemical Stability Windows of Sulfone-Based Electrolyte System for Lithium Metal Batteries: Insight from MD-Assisted DFT Calculation. ResearchGate. Available from: [Link]
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Mixtures of Ionic Liquid and Sulfolane as Electrolytes for Li-Ion Batteries. ResearchGate. Available from: [Link]
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Electrochemical windows of sulfone-based electrolytes for high-voltage Li-ion batteries. OSTI.GOV. Available from: [Link]
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Solvent effects on Li ion transference number and dynamic ion correlations in glyme- and sulfolane-based molten Li salt solvates. Royal Society of Chemistry. Available from: [Link]
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Sulfone-based electrolytes for lithium-ion batteries. Arizona State University Research Data. Available from: [Link]
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Sulfolane/1,3-dioxolane electrolyte systems for Li−S batteries. Research India Publications. Available from: [Link]
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Polar solvent (sulfone compounds) Sulfolane. Sumitomo Seika. Available from: [Link]
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Chemical and physical properties of sulfolane. ResearchGate. Available from: [Link]
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Theoretical study of the properties of sulfone and sulfoxide functional groups. ResearchGate. Available from: [Link]
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PROCESS ANALYSIS OF SULFOLANE PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. Oklahoma State University. Available from: [Link]
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Modelling Lithium‐Ion Transport Properties in Sulfoxides and Sulfones with Polarizable Molecular Dynamics and NMR Spectroscopy. I.R.I.S. Available from: [Link]
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Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI. Available from: [Link]
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Sulfolane. Wikipedia. Available from: [Link]
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Sulfone containing examples of bioactive ingredients and technically relevant compounds. ResearchGate. Available from: [Link]
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Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. ResearchGate. Available from: [Link]
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A Comparative Guide to Diisobutyl Sulfone and Tributyl Phosphate in Solvent Extraction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solvent extraction, the choice of an effective and efficient extractant is paramount to achieving desired separation and purification. For decades, tributyl phosphate (TBP) has been the workhorse of the nuclear industry and has found widespread application in hydrometallurgy and other chemical separation processes. However, the continuous search for alternative solvents with improved performance, lower environmental impact, and enhanced selectivity has brought other candidates into focus. This guide provides an in-depth technical comparison of the extraction efficiency of a promising alternative, diisobutyl sulfone, against the industry-standard, TBP.
This comparison is grounded in available experimental data, an analysis of the underlying chemical mechanisms, and practical considerations for laboratory and industrial applications.
At a Glance: Key Physicochemical Properties
A solvent's extraction efficiency is intrinsically linked to its physical and chemical properties. These properties influence phase separation, solute-solvent interactions, and overall process viability.
| Property | Diisobutyl Sulfone | Tributyl Phosphate (TBP) |
| Molecular Formula | C8H18O2S[1] | C12H27O4P |
| Molecular Weight | 178.29 g/mol [1] | 266.31 g/mol |
| Density | ~1.0 g/cm³ | 0.9727 g/cm³ at 25°C |
| Boiling Point | ~275-280 °C | 289 °C |
| Solubility in Water | Low | 0.4 g/L at 25°C |
| Key Functional Group | Sulfonyl (SO₂) | Phosphoryl (P=O) |
The Engine of Extraction: A Mechanistic Overview
The extraction capabilities of both diisobutyl sulfone and TBP stem from the ability of their respective functional groups to act as Lewis bases and coordinate with target solutes.
Tributyl Phosphate (TBP): A Well-Understood Powerhouse
TBP's extraction mechanism, particularly for metal ions, is well-documented. The phosphoryl group (P=O) is the active site, where the oxygen atom donates a lone pair of electrons to a metal cation, forming a coordination complex. This process is often referred to as a "solvating" extraction mechanism.
For instance, in the renowned PUREX (Plutonium and Uranium Recovery by Extraction) process, TBP dissolved in a hydrocarbon diluent extracts uranium and plutonium from nitric acid solutions. The simplified reaction for the extraction of uranyl nitrate is:
UO₂²⁺(aq) + 2NO₃⁻(aq) + 2TBP(org) ⇌ UO₂(NO₃)₂(TBP)₂(org)
The efficiency of this extraction is influenced by factors such as the nitric acid concentration, the concentration of TBP in the organic phase, and the temperature.
Diagram: TBP Extraction Workflow
Caption: Figure 1. Generalized workflow for solvent extraction using TBP.
Diisobutyl Sulfone: An Emerging Alternative
While less studied than TBP, diisobutyl sulfone's extraction capabilities are centered around its sulfonyl (SO₂) functional group. The oxygen atoms of the sulfonyl group possess lone pairs of electrons that can coordinate with metal ions and other electron-deficient species. The extraction mechanism is also expected to be of the solvating type, similar to TBP.
The branched isobutyl groups in diisobutyl sulfone can enhance its solubility in organic diluents and potentially influence the steric hindrance around the sulfonyl group, which could affect its selectivity for different solutes.
Head-to-Head: A Comparative Analysis of Extraction Efficiency
Direct, comprehensive experimental data comparing the extraction efficiency of diisobutyl sulfone and TBP across a wide range of solutes is limited in publicly available literature. However, by synthesizing information on TBP's well-established performance and drawing inferences from the chemical properties of sulfones, a qualitative and semi-quantitative comparison can be constructed.
Extraction of Metal Ions
Tributyl Phosphate (TBP): TBP is renowned for its high extraction efficiency for actinides, such as uranium and plutonium, from nitric acid media.[2] It also shows good extraction for a variety of other metals, including rare earth elements (REEs), zirconium, and thorium.[3] The distribution ratios for these metals are often high, indicating a strong preference for the organic phase under optimized conditions.
Diisobutyl Sulfone: Data on the extraction of specific metal ions by diisobutyl sulfone is sparse. However, sulfones, in general, are known to be good extractants for various metals. The electronegativity of the sulfur atom and the presence of two oxygen atoms in the sulfonyl group suggest strong coordination potential. It is plausible that diisobutyl sulfone could exhibit significant extraction efficiency for metal ions that form stable complexes with hard Lewis bases.
Comparative Insights: While quantitative data is lacking for a direct comparison, it is anticipated that TBP would generally exhibit higher extraction efficiency for actinides and lanthanides due to the extensive research and optimization of TBP-based systems for these specific applications. However, diisobutyl sulfone may offer competitive or even superior selectivity for certain transition metals or in specific aqueous media where the unique properties of the sulfonyl group could be advantageous. Further experimental investigation is crucial to quantify these differences.
Extraction of Organic Compounds
Both TBP and diisobutyl sulfone are polar aprotic solvents and can be used for the extraction of organic compounds. Their effectiveness will depend on the polarity and functional groups of the target organic molecule.
Tributyl Phosphate (TBP): TBP can extract a range of organic compounds, particularly those with acidic protons or the ability to form hydrogen bonds with the phosphoryl oxygen.
Diisobutyl Sulfone: Diisobutyl sulfone, with its polar sulfonyl group, is also expected to be an effective extractant for polar organic molecules. Its lower tendency to form emulsions compared to some phosphate-based extractants could be an advantage in certain applications.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for conducting a liquid-liquid extraction experiment. These should be adapted based on the specific solute, aqueous phase composition, and safety considerations.
General Liquid-Liquid Extraction Protocol
This protocol is applicable to both diisobutyl sulfone and TBP.
Materials:
-
Separatory funnel
-
Beakers
-
Erlenmeyer flasks
-
Pipettes
-
pH meter
-
Analytical instrumentation for concentration measurement (e.g., ICP-MS for metals, HPLC or GC for organics)
-
Aqueous feed solution containing the solute of interest
-
Organic solvent (Diisobutyl sulfone or TBP in a suitable diluent like kerosene or dodecane)
-
Stripping solution (e.g., dilute acid, base, or water)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.
Procedure:
-
Preparation of Solutions: Prepare the aqueous feed solution with a known concentration of the solute. Prepare the organic extractant solution by dissolving a specific concentration of diisobutyl sulfone or TBP in the chosen diluent.
-
Extraction: a. Accurately measure equal volumes of the aqueous feed and the organic extractant solution and add them to a separatory funnel. b. Stopper the funnel and shake vigorously for a predetermined time (e.g., 2-5 minutes) to ensure thorough mixing and facilitate mass transfer between the phases. Periodically vent the funnel to release any pressure buildup. c. Allow the funnel to stand undisturbed until the two phases have completely separated.
-
Phase Separation: a. Carefully drain the lower (denser) phase into a clean beaker. b. Pour the upper (less dense) phase out through the top of the funnel into another clean beaker to avoid contamination.
-
Analysis: a. Take a sample from both the aqueous raffinate and the loaded organic phase. b. Determine the concentration of the solute in each phase using the appropriate analytical technique.
-
Calculation of Extraction Efficiency: a. Distribution Ratio (D): D = [Solute]org / [Solute]aq b. Percentage Extraction (%E): %E = (D / (D + V_aq / V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
-
Stripping (Back-Extraction): a. Take the loaded organic phase and contact it with a suitable stripping solution in a clean separatory funnel. b. Repeat the mixing and phase separation steps as described above. c. Analyze the solute concentration in the stripped organic phase and the strip solution to determine the stripping efficiency.
Diagram: Experimental Workflow for Extraction Efficiency Determination
Caption: Figure 2. Step-by-step experimental workflow for determining extraction efficiency.
Practical Considerations and Future Outlook
When selecting an extractant, factors beyond extraction efficiency must be considered.
| Consideration | Diisobutyl Sulfone | Tributyl Phosphate (TBP) |
| Chemical Stability | Generally high, resistant to hydrolysis and oxidation. Stability in highly radioactive environments requires further investigation. | Susceptible to hydrolysis and radiolysis, forming dibutyl phosphate (DBP) and monobutyl phosphate (MBP), which can interfere with extraction and stripping. |
| Toxicity & Environmental Impact | Data is limited, but sulfones are generally considered to have moderate toxicity. Biodegradability needs to be assessed. | Moderate toxicity. The degradation products (DBP, MBP) can be more problematic. Concerns exist about its environmental persistence. |
| Cost & Availability | Less readily available and potentially more expensive than TBP due to lower-scale production. | Widely available and relatively inexpensive due to large-scale industrial production. |
| Third Phase Formation | Less prone to third phase formation, a phenomenon where the loaded organic phase splits into two immiscible organic layers, which can disrupt continuous processes. | Can form a third phase, especially at high metal and acid concentrations, which complicates industrial operations. |
Conclusion and Future Research Directions
Tributyl phosphate remains the dominant and well-characterized solvent extractant for a wide range of applications, particularly in the nuclear industry. Its high extraction efficiency for actinides and extensive operational history make it a reliable choice.
Diisobutyl sulfone presents itself as a potentially viable alternative, with the sulfonyl functional group offering a different mode of coordination that could lead to unique selectivity profiles. Its potential for higher chemical stability and reduced tendency for third-phase formation are significant advantages that warrant further investigation.
The primary barrier to the widespread adoption of diisobutyl sulfone is the lack of comprehensive, comparative experimental data. Future research should focus on:
-
Systematic Screening: Evaluating the extraction efficiency of diisobutyl sulfone for a broad range of metal ions (including actinides, lanthanides, and transition metals) and organic compounds under various conditions (e.g., pH, temperature, diluent effects).
-
Direct Comparative Studies: Performing head-to-head extraction experiments with TBP under identical conditions to generate robust comparative data on distribution ratios and separation factors.
-
Mechanistic Studies: Utilizing spectroscopic and computational methods to elucidate the coordination chemistry and extraction mechanisms of diisobutyl sulfone with different solutes.
-
Stability and Degradation Studies: Assessing the chemical and radiolytic stability of diisobutyl sulfone to determine its suitability for long-term industrial use, especially in nuclear applications.
By addressing these research gaps, the scientific community can build a comprehensive understanding of diisobutyl sulfone's potential as a next-generation solvent extractant, paving the way for more efficient, selective, and sustainable separation technologies.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 139169, Diisobutyl sulfone. [Link]
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Separation of light and middle-heavy rare earths from nitrate medium by liquid-liquid extraction. (2016). ResearchGate. [Link]
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Solvent Extraction Separation of Uranium and Plutonium from Fission Products. (n.d.). Defense Technical Information Center. [Link]
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A Comparative Guide to the GC-MS Identification of Diisobutyl Sulfone Impurities
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
The rigorous identification and quantification of impurities are cornerstones of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of drug products. Diisobutyl sulfone, while not an active pharmaceutical ingredient itself, represents a class of organic compounds where purity is paramount, especially when used as a reagent, solvent, or starting material. This guide provides a comprehensive technical overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool for identifying volatile and semi-volatile impurities in diisobutyl sulfone.
We will explore the causality behind experimental choices in method development, from sample preparation to data interpretation. This guide presents a detailed, self-validating GC-MS protocol, explains the characteristic mass spectral fragmentation patterns of diisobutyl sulfone, and offers a comparative analysis against High-Performance Liquid Chromatography (HPLC), an alternative and complementary technique. Through detailed protocols, data tables, and workflow diagrams, this guide empowers researchers to develop and implement robust analytical strategies for impurity profiling, ensuring product quality and regulatory compliance.
**1. The Imperative of Impurity Profiling in Pharmaceutical Manufacturing
Ensuring the purity of chemical compounds is a critical aspect of pharmaceutical quality control.[1] The presence of even trace-level impurities can significantly impact a drug product's safety, stability, and efficacy. For a compound like diisobutyl sulfone, which may be used in synthesis or as a process solvent, potential impurities can arise from several sources:
-
Synthesis-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route. For instance, the oxidation of diisobutyl sulfide to the corresponding sulfone might be incomplete, leaving residual sulfide or the intermediate sulfoxide.[2]
-
Degradation Products: Impurities formed due to the degradation of the substance over time or under specific storage conditions.
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical technique for this purpose, combining the high-resolution separation capabilities of gas chromatography with the precise identification power of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an indispensable tool for routine quality control in the pharmaceutical industry.[4][5]
**2. A Validated GC-MS Protocol for Impurity Identification in Diisobutyl Sulfone
A robust analytical method is one that is validated to be specific, accurate, precise, and reliable.[6] The following protocol is designed as a self-validating system for the identification of unknown impurities in a diisobutyl sulfone sample. The validation of GC-MS methodologies is a key requirement for regulatory compliance under guidelines from bodies like the ICH.[4][7]
Experimental Protocol: GC-MS Analysis
Objective: To separate, identify, and semi-quantify volatile and semi-volatile impurities in a diisobutyl sulfone sample.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the diisobutyl sulfone sample into a 10 mL volumetric flask.
- Dissolve the sample in a suitable high-purity solvent (e.g., Dichloromethane or Methanol) and dilute to the mark. The choice of solvent is critical; it must fully dissolve the sample without co-eluting with or masking potential impurities.
- Vortex the solution for 30 seconds to ensure homogeneity.
- Filter the solution through a 0.45 µm syringe filter into a 2 mL GC vial to remove any particulate matter that could interfere with the analysis.[8]
2. GC-MS Instrumentation and Conditions:
- The following conditions are a robust starting point and should be optimized based on the specific instrument and impurity profile.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility and control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing good separation for a wide range of volatile and semi-volatile compounds.[9] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading from the main diisobutyl sulfone peak, allowing for better detection of trace impurities. |
| Injection Volume | 1 µL | A standard volume for achieving good sensitivity and peak shape. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min (hold 5 min) | A gradient program allows for the separation of highly volatile compounds at the beginning and less volatile compounds at the end of the run. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| MS Quad Temp. | 150 °C | Ensures consistent mass filtering. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard energy that creates reproducible fragmentation patterns for library matching. |
| Scan Range | 35 - 450 m/z | A wide enough range to capture the molecular ion of diisobutyl sulfone and fragments of potential impurities. |
3. Data Acquisition and Analysis:
- Acquire the total ion chromatogram (TIC).
- Identify the main peak corresponding to diisobutyl sulfone.
- Integrate all other peaks that are above the limit of detection (LOD).
- For each impurity peak, extract the mass spectrum.
- Compare the obtained mass spectrum against a reference library (e.g., NIST) for tentative identification.[3]
- Analyze the fragmentation pattern to confirm the identity or elucidate the structure of unknown impurities.
GC-MS Analysis Workflow Diagram
Caption: A step-by-step workflow for the identification of impurities in diisobutyl sulfone using GC-MS.
Decoding the Spectra: Mass Fragmentation of Diisobutyl Sulfone
Electron ionization mass spectrometry fragments molecules in a predictable and reproducible manner, creating a unique "fingerprint" for a given compound.[10][11] Understanding the likely fragmentation pathways of diisobutyl sulfone (C₈H₁₈O₂S, Molecular Weight: 178.29 g/mol ) is crucial for confirming its identity and distinguishing it from co-eluting impurities.
The structure of diisobutyl sulfone features a central sulfonyl group (SO₂) bonded to two isobutyl groups. The most likely fragmentation points are the weak carbon-sulfur bonds and the bonds within the isobutyl chains.
Key Fragmentation Pathways:
-
α-Cleavage: The loss of an isobutyl radical (•C₄H₉) is a highly probable event, leading to a stable fragment.
-
Loss of an Isobutene: A rearrangement can lead to the loss of isobutene (C₄H₈), a stable neutral molecule.
-
Isobutyl Cation: Cleavage of the C-S bond can also result in the formation of a stable isobutyl cation.
Predicted Mass Spectrum Fragments for Diisobutyl Sulfone
| m/z | Proposed Fragment Ion | Formula | Comments |
| 178 | [M]⁺ | [C₈H₁₈O₂S]⁺ | Molecular Ion. Its presence confirms the molecular weight. May be of low intensity. |
| 121 | [M - C₄H₉]⁺ | [C₄H₉O₂S]⁺ | Loss of an isobutyl radical. A very likely and significant fragment. |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Isobutyl cation. This is often the base peak (most abundant ion) for isobutyl-containing compounds.[12] |
| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Loss of a methyl group from the isobutyl cation. A common fragment in aliphatic chains. |
The presence of a strong peak at m/z 57 is highly characteristic of a compound containing an isobutyl group and serves as a key diagnostic marker in the mass spectrum.[12]
Performance Benchmark: GC-MS vs. High-Performance Liquid Chromatography (HPLC)
While GC-MS excels at analyzing volatile and semi-volatile compounds, High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile, polar, or thermally unstable impurities.[13] The choice between these techniques depends entirely on the physicochemical properties of the impurities you expect to find.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase based on volatility and column interaction. | Separation in the liquid phase based on partitioning between mobile and stationary phases. |
| Ideal Analytes | Volatile & semi-volatile, thermally stable compounds (e.g., residual solvents, starting materials). | Non-volatile, polar, and thermally labile compounds (e.g., salts, high molecular weight species).[13] |
| Identification Power | Excellent. Mass spectral libraries and fragmentation patterns provide high confidence in structural elucidation.[3] | Dependant on the detector. UV provides limited structural info. MS detector (LC-MS) is required for definitive identification. |
| Sensitivity | Very high, capable of detecting impurities at ppm or even ppb levels. | High, but can be detector-dependent. MS detectors offer the highest sensitivity. |
| Common Impurities | Residual solvents, unreacted volatile starting materials, low MW by-products. | High molecular weight by-products, polymeric impurities, non-volatile salts, degradation products. |
| Sample Preparation | Often requires dissolution in a volatile organic solvent. Derivatization may be needed for polar compounds. | Requires dissolution in the mobile phase. Sample cleanup may be more involved. |
Decision-Making Workflow for Analytical Method Selection
Caption: A decision tree to guide the selection of the most appropriate analytical technique for impurity profiling.
Conclusion: A Strategic Approach to Purity Analysis
The identification of impurities in chemical substances like diisobutyl sulfone is a non-negotiable aspect of ensuring quality and safety in the pharmaceutical industry. GC-MS provides a robust, sensitive, and highly specific method for the analysis of volatile and semi-volatile impurities that may be present.[1][4] By understanding the principles of the technique, developing a validated experimental protocol, and skillfully interpreting the resulting mass spectra, scientists can confidently identify and control potential contaminants.
For a truly comprehensive impurity profile, an orthogonal approach that combines GC-MS for volatile components with a technique like HPLC for non-volatile species is often the most effective strategy.[13] This ensures that all potential impurities, regardless of their physicochemical properties, are detected and controlled, ultimately leading to safer and more effective products.
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A Comparative Benchmarking Guide: Diisobutyl Sulfone vs. Carbonate Electrolytes for Advanced Lithium-Ion Batteries
This guide provides a comprehensive technical comparison between electrolytes based on diisobutyl sulfone (DIBS), as a representative of the acyclic sulfone class, and the conventional carbonate-based electrolytes used in today's lithium-ion batteries (LIBs). We will delve into the fundamental chemical properties, comparative performance metrics, and the detailed experimental methodologies required for their evaluation. This document is intended for researchers and professionals in battery technology and drug development who require a deep, evidence-based understanding of next-generation electrolyte systems.
The push towards higher energy density and improved safety in LIBs is fundamentally constrained by the materials used, particularly the electrolyte. For decades, mixtures of cyclic and linear carbonates have been the industry standard. However, their inherent limitations in electrochemical and thermal stability have become a critical bottleneck, preventing the full utilization of high-voltage cathode materials.[1][2][3] Sulfone-based solvents have emerged as a compelling alternative, offering a significantly wider electrochemical window and superior thermal resilience.[4][5]
While this guide uses diisobutyl sulfone (DIBS) as a focal point for acyclic sulfones, it is important to note that publicly available, direct experimental data on DIBS is limited. Therefore, this analysis will draw upon well-documented research on structurally similar acyclic sulfones (e.g., ethyl methyl sulfone) and cyclic sulfones (e.g., sulfolane) to provide a robust comparison against the carbonate baseline.
Part 1: Head-to-Head Performance Comparison
The choice of an electrolyte solvent is a balancing act between multiple, often competing, performance characteristics. The following tables summarize the key differences between sulfone-based and carbonate-based electrolytes, supported by experimental findings from literature.
Table 1: Core Physicochemical and Safety Properties
| Property | Typical Carbonate Electrolyte (e.g., EC/DMC) | Sulfone Electrolyte (e.g., Sulfolane) | Rationale & Significance |
| Anodic Stability Limit | ~4.2 - 4.4 V vs. Li/Li⁺[1][3] | > 5.0 V vs. Li/Li⁺ [1][6][7] | Sulfones enable the use of high-voltage cathodes (>4.5V), directly increasing battery energy density. |
| Flammability | Highly Flammable[1] | Non-flammable / High Flash Point [1] | A critical safety advantage, reducing the risk of thermal runaway and battery fires. |
| Boiling Point | ~100-120°C (Linear Carbonates) | ~285°C [1] | High boiling point contributes to thermal stability and safety under high-temperature operation. |
| Viscosity (at 25-30°C) | Low (~2-5 cP) | High (~10 cP)[8] | Lower viscosity in carbonates facilitates faster ion transport. The higher viscosity of sulfones is a primary challenge. |
| Dielectric Constant | Moderate (~30-90, mixture dependent) | High (~43)[1] | A high dielectric constant aids in lithium salt dissociation, but viscosity often has a more dominant effect on conductivity. |
Table 2: Electrochemical Performance Metrics
| Metric | Typical Carbonate Electrolyte | Sulfone Electrolyte | Causality & Field Insights |
| Ionic Conductivity | High (e.g., ~7-12 mS/cm)[9] | Moderate to Low (e.g., ~1-5 mS/cm) | Dominated by viscosity. While sulfones have high dielectric constants, their molecular bulkiness impedes ion mobility. This is often mitigated by using co-solvents.[8] |
| Graphite Anode Compatibility | Excellent (Forms stable SEI)[2] | Poor (Can cause exfoliation) [2][10] | Sulfone molecules can co-intercalate with lithium ions into the graphite layers, destroying the anode structure. This is the most significant historical barrier to their adoption. |
| High-Voltage Cathode Compatibility | Poor (Decomposes, generates gas)[1] | Excellent (Stable) [6][10] | Sulfones remain stable at the high potentials required by next-generation cathodes like LNMO and Ni-rich NCM. |
| Gas Generation | Significant, especially at high voltage/temp[11][12] | Minimal [13] | The oxidative decomposition of carbonates releases CO and CO₂, leading to cell swelling and performance fade. The stability of the sulfonyl group prevents these parasitic reactions.[3][10] |
Part 2: The Science Behind the Performance
The Root of Stability: Sulfonyl vs. Carbonyl Groups
The performance differences outlined above originate from the core molecular structures of the solvents. Carbonate electrolytes are esters of carbonic acid, while sulfones possess a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms.
The key is the sulfonyl group (-SO₂-). The strong electron-withdrawing nature of this group significantly lowers the energy of the molecule's Highest Occupied Molecular Orbital (HOMO).[3][10] A lower HOMO level means the molecule is much more resistant to losing an electron (oxidation), resulting in superior anodic stability.[10] Conversely, the carbonyl group (-C=O) in carbonates is more susceptible to oxidation at potentials above ~4.3 V, leading to decomposition.[1]
Caption: Molecular basis for the electrochemical stability of sulfone vs. carbonate solvents.
The Anode Interface Challenge: A Self-Validating Solution
The primary drawback of sulfone electrolytes has been their incompatibility with graphitic anodes.[2] However, modern formulation strategies have turned this challenge into a self-validating system. The solution lies not in the solvent itself, but in the synergy between the solvent and the lithium salt.
When using salts like lithium bis(fluorosulfonyl)imide (LiFSI) in a sulfone solvent, the LiFSI anion is preferentially reduced at the anode surface during the initial formation cycles.[2] This process creates a stable, thin, and LiF-rich Solid Electrolyte Interphase (SEI).[2] This engineered SEI acts as a physical and electronic barrier, effectively preventing the sulfone solvent molecules from reaching the graphite surface and co-intercalating.[2][6] The success of this approach is validated by the battery's own performance: stable, high-efficiency cycling of a graphite anode in a pure sulfone system is only possible if this protective SEI has formed correctly.
Part 3: Standardized Protocols for Benchmarking Electrolytes
To ensure objective comparison, standardized, reproducible protocols are essential. The following sections detail the methodologies for evaluating the key performance metrics discussed.
Experimental Workflow Overview
The evaluation of a novel electrolyte follows a logical progression from basic characterization to full-cell performance testing.
Caption: Standard experimental workflow for novel electrolyte evaluation.
Protocol 1: Ionic Conductivity Measurement via EIS
-
Objective: To quantify the ability of the electrolyte to conduct lithium ions.
-
Trustworthiness: This method is self-validating through the use of a calibration standard and fitting the impedance data to a known equivalent circuit model.
Methodology:
-
Cell Assembly: Construct a symmetric blocking electrode cell (e.g., Stainless Steel | Electrolyte | Stainless Steel) or use a commercial conductivity probe with platinum electrodes.[9] The geometry of the cell must be precisely known.
-
Calibration: Measure the impedance of a standard solution with a known conductivity (e.g., KCl solution). Use this data to calculate the cell constant (K), which is specific to your measurement setup.[14]
-
Sample Preparation: Fill the cell with the test electrolyte (e.g., 1M LiPF₆ in DIBS) in an inert atmosphere (glovebox).
-
EIS Measurement: Perform Electrochemical Impedance Spectroscopy (EIS) at Open Circuit Potential (OCP). A typical frequency range is 100 kHz to 10 Hz with a small AC amplitude (e.g., 10 mV).[14]
-
Data Analysis:
-
Plot the impedance data on a Nyquist plot (Z' vs. -Z'').
-
The high-frequency intercept on the real axis (Z') represents the bulk resistance (R) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the formula: σ = K / R .[9]
-
Units are typically reported in Siemens per centimeter (S/cm) or millisiemens per centimeter (mS/cm).
-
Protocol 2: Electrochemical Stability Window (ESW) Determination
-
Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.
-
Expertise: A three-electrode setup is crucial here. It isolates the working electrode's potential from the counter electrode, ensuring the measured decomposition potential is solely due to the electrolyte's interaction with the working electrode material, not influenced by reactions at the counter electrode.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell inside a glovebox.
-
Working Electrode (WE): A polished, inert material like glassy carbon or platinum.
-
Counter Electrode (CE): Lithium metal foil.
-
Reference Electrode (RE): Lithium metal foil.
-
-
Linear Sweep Voltammetry (LSV):
-
Perform an anodic sweep from the Open Circuit Potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 - 1.0 mV/s).[3]
-
A slow scan rate is used to approximate steady-state conditions and obtain a more accurate onset potential.
-
-
Data Analysis:
-
Plot the current density (mA/cm²) versus the potential (V).
-
The anodic stability limit is defined as the potential at which a sharp, sustained increase in oxidative current is observed. This "onset potential" marks the beginning of electrolyte decomposition.[3]
-
Protocol 3: Full-Cell Cycling Performance
-
Objective: To evaluate the electrolyte's performance in a practical battery configuration, assessing its long-term stability and efficiency.
-
Trustworthiness: This protocol is validated by monitoring Coulombic efficiency. An efficiency consistently near 100% indicates that the charge passed is being used for reversible lithium intercalation/deintercalation, with minimal loss to parasitic side reactions.
Methodology:
-
Cell Assembly: Construct a coin cell (e.g., 2032-type) in a glovebox using a graphite anode and a relevant cathode (e.g., NCM811 for high-voltage testing).
-
Formation Cycles:
-
Cycle the cell at a very low rate (e.g., C/20 or C/10) for the first 1-3 cycles.[1]
-
This critical step allows for the formation of a stable and uniform SEI on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.
-
-
Long-Term Cycling:
-
Charge and discharge the cell at a moderate rate (e.g., 0.5C or 1C) between the designated voltage cutoffs (e.g., 2.8 V to 4.4 V for a high-voltage system).[1][15]
-
The charge step typically uses a Constant Current-Constant Voltage (CC-CV) protocol.[15][16] The cell is charged at a constant current until the upper voltage limit is reached, then held at that voltage until the current drops below a threshold (e.g., C/50).
-
-
Data Analysis:
-
Capacity Retention: Plot the discharge capacity versus the cycle number. Calculate the percentage of the initial capacity remaining after a set number of cycles (e.g., 500 cycles).[1]
-
Coulombic Efficiency (CE): For each cycle, calculate CE = (Discharge Capacity / Charge Capacity) x 100%. A stable CE close to 100% is desired.
-
Conclusion and Future Outlook
The benchmarking data clearly positions sulfone-based electrolytes as a superior alternative to conventional carbonates for applications demanding high voltage and enhanced safety. The intrinsic stability of the sulfonyl group provides an electrochemical window exceeding 5V and eliminates the flammability concerns that plague current LIBs.[1][6][17]
However, the adoption of sulfones like diisobutyl sulfone is not without challenges. Their higher viscosity and inherent incompatibility with unmodified graphite anodes are significant hurdles.[2][8] As demonstrated, these can be overcome through intelligent formulation design, such as the use of specific lithium salts (e.g., LiFSI) to form a protective anode SEI, or the addition of low-viscosity co-solvents to improve ionic conductivity.[1][2]
For researchers and developers, the path forward involves a multi-faceted optimization of the entire electrolyte system—solvent, salt, and additives—to harness the high-voltage potential of sulfones while maintaining the practical performance metrics required for next-generation energy storage.
References
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EurekAlert!. (2024). Customizing sulfone electrolyte in lithium-ion batteries improves their safety and performance. [Link]
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OAE Publishing Inc. (n.d.). A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. [Link]
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MDPI. (2022). Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. [Link]
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Voltaiq. (2025). How to Test Battery Cell Performance: Key Metrics & Methods. [Link]
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DSpace@MIT. (n.d.). Ionic conductivity and exchange current density of non-aqueous lithium polysulfide electrolyte. [Link]
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ACS Publications. (2023). Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries. [Link]
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Gamry Instruments. (n.d.). Testing Lithium-ion Batteries-Electrochemical Measurements. [Link]
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EAG Laboratories. (2025). Understanding Ionic Conductivity and its Critical Role in Battery Electrolyte Performance. [Link]
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MDPI. (2025). Experimental Testing and Modeling of Li-Ion Battery Performance Based on IEC 62660-1 Standard. [Link]
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Dispersion Technology. (n.d.). Non-aqueous and Aqueous electric conductivity. [Link]
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METTLER TOLEDO. (n.d.). Conductivity of Li-ion Battery Electrolyte. [Link]
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University of California San Diego. (n.d.). A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries. [Link]
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Argonne National Laboratory. (2019). New electrolyte stops rapid performance decline of next-generation lithium battery. [Link]
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Berkeley Lab. (n.d.). Measuring Battery Performance. [Link]
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ACS Publications. (2011). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. [Link]
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Arizona State University. (2002). Sulfone-based electrolytes for lithium-ion batteries. [Link]
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MDPI. (n.d.). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. [Link]
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ResearchGate. (2025). (PDF) Experimental Testing and Modeling of Li-Ion Battery Performance Based on IEC 62660-1 Standard. [Link]
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MDPI. (2022). Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. [Link]
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ACS Publications. (2023). Electrochemical Stability Windows of Sulfone-Based Electrolyte System for Lithium Metal Batteries: Insight from MD-Assisted DFT Calculation. [Link]
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Pubs.RSC. (2011). Electrochemical windows of sulfone-based electrolytes for high-voltage Li-ion batteries. [Link]
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ResearchGate. (2023). Electrochemical Stability Windows of Sulfone-Based Electrolyte System for Lithium Metal Batteries: Insight from MD-Assisted DFT Calculation | Request PDF. [Link]
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ResearchGate. (2014). Enhanced performance of sulfone-based electrolytes at lithium ion battery electrodes, including the LiNi0.5Mn1.5O4 high voltage cathode | Request PDF. [Link]
-
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-
Scilit. (n.d.). Sulfone-Based Electrolytes for Lithium-Ion Batteries. [Link]
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CORE. (2018). Novelty of Lithium Salt Solution in Sulfone and Dimethyl Carbonate- Based Electrolytes for Lithium-Ion Batteries: A Classic. [Link]
- Google Patents. (n.d.).
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A Senior Application Scientist's Guide to the Comparative Solubility of Metal Salts in Diisobutyl Sulfone
Introduction: Unveiling the Potential of Diisobutyl Sulfone
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can profoundly impact reaction kinetics, product purity, and the feasibility of formulation. Among the diverse array of available solvents, polar aprotic solvents are indispensable for a variety of applications, including organic synthesis and electrochemical systems. Diisobutyl sulfone, a member of the dialkyl sulfone family, is a compound of growing interest. Its sulfonyl functional group imparts significant polarity, thermal stability, and a unique capacity to dissolve a range of compounds.[1][2][3]
Understanding the solubility of metal salts in diisobutyl sulfone is paramount. In pharmaceutical development, salt forms of active pharmaceutical ingredients (APIs) are often used to modulate properties like solubility and stability.[4] Furthermore, in the realm of battery technology and electrochemistry, the dissolution of lithium salts in sulfone-based electrolytes is a key area of research.[5] This guide provides an in-depth technical comparison of the solubility of various metal salts in diisobutyl sulfone, grounded in fundamental chemical principles and supported by established experimental methodologies.
The Theoretical Cornerstone: Why Do Salts Dissolve?
The dissolution of an ionic salt in a solvent is a thermodynamic process governed by a delicate balance between two primary energetic factors: Lattice Energy and Solvation Energy .[6][7][8]
-
Lattice Energy: This is the energy required to break apart the ionic lattice of the solid salt, separating the constituent cations and anions.[7][9] It is a measure of the strength of the electrostatic forces holding the crystal together. Higher lattice energy, often seen in salts with small, highly charged ions, corresponds to a more stable crystal that is harder to break apart.[6][10]
-
Solvation (or Hydration) Energy: This is the energy released when the separated ions are surrounded and stabilized by solvent molecules.[6][7] In polar solvents like diisobutyl sulfone, the solvent molecules orient their dipoles around the ions, forming a stabilizing solvation shell.
For a salt to dissolve, the energy gained from solvation must be sufficient to overcome the energy cost of breaking the crystal lattice.[7][10] Therefore, high solvation energy promotes solubility, while high lattice energy hinders it.[6]
The principle of "Like Dissolves Like" is a useful heuristic.[11][12] Polar solvents are effective at dissolving polar or ionic solutes, like metal salts, because they can effectively solvate the resulting ions.[13][14] Diisobutyl sulfone's polarity, stemming from its sulfonyl group, makes it a promising candidate for dissolving such salts.[1]
Physicochemical Profile of Diisobutyl Sulfone
To understand its behavior as a solvent, we must first characterize its physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O₂S | [15] |
| Molecular Weight | 178.29 g/mol | [15][16] |
| IUPAC Name | 2-methyl-1-(2-methylpropylsulfonyl)propane | [15] |
| CAS Number | 10495-45-1 | [15] |
| Appearance | Crystalline Solid | [1] |
Note: Data for the closely related isomer, di-n-butyl sulfone (CAS: 598-04-9), indicates a melting point of 43-45°C and a boiling point of 287-295°C, suggesting diisobutyl sulfone will have similar thermal properties.[17][18]
Comparative Solubility of Metal Salts: An Analytical Overview
Key Influencing Factors:
-
Cation Size and Charge: Smaller cations with higher charge density (e.g., Mg²⁺ vs. Ba²⁺) generally have higher lattice energies, which can decrease solubility. However, they also have higher hydration energies. The balance between these two factors is crucial.
-
Anion Size: Larger anions often lead to lower lattice energies, which can increase solubility.
-
"Hard" and "Soft" Acid-Base (HSAB) Theory: While not a primary focus here, interactions between the metal cation (Lewis acid) and the sulfone oxygen atoms (Lewis base) can influence solvation.
Predicted Solubility Trends in Diisobutyl Sulfone
The following table provides a qualitative comparison of expected solubilities for representative metal salts. These predictions are based on general solubility rules and trends observed for alkali and alkaline earth metals.[19][20][21][22]
| Salt Category | Example Salts | Predicted Comparative Solubility | Rationale |
| Alkali Metals (Group 1) | LiCl, NaCl, KCl | High | Alkali metal salts are generally soluble.[19] Lithium salts may exhibit particularly good solubility due to the strong solvation of the small Li⁺ ion. |
| Alkaline Earth Metals (Group 2) - Nitrates | Mg(NO₃)₂, Ca(NO₃)₂ | Moderate to High | Nitrates are typically very soluble.[19][23] Solubility is expected to be high across the group. |
| Alkaline Earth Metals (Group 2) - Carbonates | MgCO₃, CaCO₃ | Low | Alkaline earth metal carbonates are generally sparingly soluble to insoluble in most solvents due to high lattice energies.[19][20] |
| Alkaline Earth Metals (Group 2) - Sulfates | MgSO₄, CaSO₄, BaSO₄ | Variable / Decreasing down the group | Solubility of alkaline earth sulfates typically decreases down the group.[21] MgSO₄ is expected to be the most soluble, while BaSO₄ will likely be insoluble. |
| Transition Metals - Nitrates & Chlorides | Cu(NO₃)₂, CoCl₂ | Moderate | Solubility will be highly dependent on the specific metal and its ability to be solvated by the sulfone. Nitrates are generally more soluble than corresponding halides. |
| Transition Metals - Sulfates | CuSO₄, CoSO₄ | Low to Moderate | Transition metal sulfates often have limited solubility in organic solvents compared to their solubility in water.[24] |
Experimental Protocol: Gravimetric Determination of Salt Solubility
To empower researchers to generate precise solubility data for their specific metal salt of interest, this section provides a robust, self-validating protocol based on the equilibrium concentration method.[4][25]
Objective:
To determine the saturation solubility of a given metal salt in diisobutyl sulfone at a specified temperature (e.g., 25°C).
Materials:
-
Diisobutyl sulfone (high purity)
-
Metal salt (anhydrous, high purity)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Glass vials with airtight caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes
-
Drying oven
-
Syringe filters (0.22 µm, solvent-compatible)
Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh approximately 1-2 g of the metal salt into a clean, dry, and tared glass vial. Record the exact mass.
-
Add a known mass (e.g., 5.00 g) of diisobutyl sulfone to the vial. Record the exact mass of the solvent added.
-
Causality Check: Adding a clear excess of the solid salt is crucial to ensure that the solution becomes saturated, which is the definition of solubility equilibrium.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1°C).
-
Agitate the mixture for a prolonged period (24-48 hours is recommended).
-
Trustworthiness Check: The long equilibration time with constant agitation ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved salt. To validate, one could take samples at 24h and 48h; if the calculated solubility is the same, equilibrium has been reached.
-
-
Sampling and Analysis:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle completely.
-
Carefully draw a portion of the clear supernatant into a syringe fitted with a 0.22 µm syringe filter.
-
Causality Check: Filtering is a critical step to remove any suspended microcrystals, which would otherwise lead to an overestimation of the solubility.
-
Dispense an accurately weighed amount (e.g., 2.000 g) of the clear, saturated solution into a pre-weighed, dry evaporating dish. Record the exact mass of the solution transferred.
-
-
Solvent Evaporation and Calculation:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the diisobutyl sulfone without decomposing the salt (e.g., 80-100°C).
-
Dry the dish to a constant mass. This means repeatedly heating, cooling in a desiccator, and weighing until two consecutive weighings are identical within the balance's tolerance.
-
Record the final mass of the dry salt recovered.
-
-
Calculation:
-
Mass of dissolved salt = (Final mass of dish + salt) - (Initial mass of dish)
-
Mass of solvent in the sample = (Mass of solution transferred) - (Mass of dissolved salt)
-
Solubility ( g/100 g solvent) = [(Mass of dissolved salt) / (Mass of solvent in sample)] x 100
-
Applications in Research and Development
-
Drug Formulation: For APIs that are poorly soluble in aqueous media, non-aqueous solvents like diisobutyl sulfone can be explored for creating injectable formulations or for use in specific manufacturing steps. Understanding salt solubility is key to preventing precipitation and ensuring dose accuracy.
-
Organic Synthesis: The ability to dissolve specific metal salts, which may act as catalysts or reagents, makes diisobutyl sulfone a potentially valuable reaction medium, especially for processes requiring high temperatures and a polar, aprotic environment.
-
Electrolytes: Sulfones are widely studied as stable, high-voltage electrolyte components for lithium-ion batteries.[5] Data on the solubility of various lithium salts (e.g., LiPF₆, LiTFSI) is critical for optimizing electrolyte conductivity and performance.
Conclusion
Diisobutyl sulfone presents itself as a thermally stable, polar aprotic solvent with significant potential across various scientific disciplines. The solubility of metal salts within it is dictated by the fundamental interplay between the salt's lattice energy and the solvation energy provided by the solvent. While alkali metal nitrates and chlorides are expected to exhibit good solubility, alkaline earth carbonates and certain sulfates will likely be poorly soluble. The provided experimental protocol offers a reliable method for researchers to quantify these solubilities precisely, enabling informed decisions in drug development, chemical synthesis, and materials science. This guide serves as a foundational resource for any scientist looking to explore the practical applications of diisobutyl sulfone.
References
- Difference Wiki. (2024, January 26). Solvation Energy vs.
- UW-Madison Chemistry 103/104 Resource Book. Solutions and Solubility (part 2) (M3Q2).
- Quora. (2021, August 28). Why is solvation energy greater than lattice energy to dissolve an ionic compound?
- Benchchem. Dibutyl sulfone | 598-04-9.
- Chemistry Stack Exchange. (2014, July 13).
- Slideshare. Solvation energy, solubility of ionic solids.pdf.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 139169, Diisobutyl sulfone.
- ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
- National Center for Biotechnology Information. (2022, July 14).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 69014, Dibutyl sulfone.
- ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- Labroots. (2021, April 1). Solubility Factors When Choosing a Solvent. Cell And Molecular Biology.
- AAT Bioquest. (2024, August 26).
- Sparkl. Revision Notes - Solubility and Factors Affecting It.
- FCT EMIS. Factors Affecting Solubility.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- SciELO. Modeling of salt solubilities in mixed solvents.
- ChemicalBook. (2026, January 13). DI-N-BUTYL SULFONE | 598-04-9.
- ChemicalBook. DI-N-BUTYL SULFONE CAS#: 598-04-9.
- askIITians. (2025, March 11). Compare the solubility and thermal stability of the following compounds of the alkali metals with those of the alkaline earth metals.
- Vaia. Compare the solubility and thermal stability of the following compounds of the alkali metals with those of the alkaline earth metals.
- EXPERIMENT 1 DETERMIN
- Filo. (2025, August 7).
- Tokyo Chemical Industry Co., Ltd. Divinyl Sulfone, a Useful Cross-linking Agent.
- ACS Publications. (2012, October 18). Lithium Salt Solutions in Mixed Sulfone and Sulfone-Carbonate Solvents: A Walden Plot Analysis of the Maximally Conductive Compositions. The Journal of Physical Chemistry C.
- Vedantu. (2025, March 3).
- COMMON SOLVENT PROPERTIES.
- PubMed.
- ResearchGate. (2025, August 10). Solubility of d-elements salts in organic and aqueous-organic solvents: I.
- Your.Org. (2012, March 31). Solubility handbook.
- MDPI. (2025, April 16).
- PASCO. (2025, January 31). Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.
- ResearchGate. (2025, August 7).
- PubMed. (1979, October).
- Flinn Scientific. Solubility Rules.
- Solubility Chart.
- PharmaBlock. Application of Methylsulfone in Drug Discovery.
- ResearchGate.
- ResearchGate. (2026, January 18). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory.
- ResearchGate.
- RSC Publishing. Solvent extraction of metal sulfates by zwitterionic forms of ditopic ligands.
Sources
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Safety Operating Guide
Proper Disposal Procedures for Diisobutyl Sulfone (CAS 10495-45-1)
Executive Summary & Core Directive
Diisobutyl sulfone (CAS 10495-45-1) is a thermally stable organosulfur compound. While it does not carry a specific RCRA "P" or "U" listing code, it must be managed as Hazardous Organic Waste due to its combustibility and the generation of sulfur oxides (
Immediate Action Required:
-
DO NOT dispose of via sanitary sewer or trash.
-
DO NOT mix with strong oxidizers (peroxides, nitrates) in waste streams.
-
DO segregate as "Non-Halogenated Organic" (unless mixed with halogens).
-
DO utilize high-temperature incineration with scrubbing capabilities.
Chemical Profile & Hazard Identification
Understanding the physical state is critical for selecting the correct waste container. Diisobutyl sulfone is typically a low-melting solid or viscous liquid depending on ambient temperature and purity.
| Parameter | Data | Operational Implication |
| CAS Number | 10495-45-1 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | High carbon/sulfur content requires oxygen-rich incineration. | |
| Physical State | Solid / Crystalline | Melting point is approx. 40–45°C. May liquefy in warm labs. |
| Flash Point | >110°C (Estimated) | Classified as Combustible, not Flammable (unless in solvent). |
| Primary Hazard | Irritant / | Burning releases toxic sulfur dioxide ( |
| Solubility | Low (Water) | Poor biodegradability in water treatment systems. |
Pre-Disposal Assessment & Segregation[1][2]
Before disposal, you must characterize the waste stream. The stability of the sulfone group (
A. The Segregation Protocol
Why it matters: Sulfones are generally stable to oxidation, but mixing them with strong reducing agents or extremely active oxidizers in a waste drum can lead to delayed exothermic reactions.
-
Isolate from Oxidizers: Never place diisobutyl sulfone in the same waste container as nitric acid, perchloric acid, or hydrogen peroxide.
-
Isolate from Halogens (Preferred): While diisobutyl sulfone itself is non-halogenated, keeping it separate from chloroform or DCM waste reduces the cost of disposal, as non-halogenated streams are cheaper to incinerate.
-
Solid vs. Liquid:
-
Pure Substance: Dispose of as Solid Hazardous Waste .
-
In Solution: Dispose of based on the solvent's hazard class (e.g., if dissolved in Acetone, handle as Flammable Liquid).
-
Step-by-Step Disposal Workflow
Step 1: Container Selection[2]
-
For Solid/Crystal: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
For Liquid Mixtures: Use standard safety solvent cans (HDPE or Steel) compatible with the primary solvent.
Step 2: Packaging
-
Ensure the material is at room temperature. If the sulfone was heated (liquid), allow it to solidify before placing it in a solid waste bin to prevent melting the container liner.
-
Double-bagging is recommended for pure powder to prevent dust generation during transfer.
Step 3: Labeling
Your label must be compliant with the Globally Harmonized System (GHS) and local regulations (e.g., EPA RCRA in the US).
-
Chemical Name: Diisobutyl Sulfone (Do not use abbreviations like "DIBS").[1]
-
Hazard Checkboxes: [x] Irritant [x] Combustible
-
Constituents: If a mixture, list all components (e.g., "Diisobutyl Sulfone 10%, Methanol 90%").
Step 4: Storage Prior to Pickup
Store in a cool, dry area away from direct sunlight. Ensure secondary containment (spill tray) is used.
Step 5: Final Disposal Method
Incineration is the only scientifically validated method for complete destruction of diisobutyl sulfone.
-
Mechanism: High temperature (>1000°C) breaks the
bonds. -
Scrubbing: The facility must have wet scrubbers to capture the resulting sulfur dioxide (
) and prevent acid rain formation.
Decision Logic Diagram
The following diagram outlines the decision process for categorizing and packaging diisobutyl sulfone waste.
Figure 1: Operational workflow for the segregation and packaging of Diisobutyl Sulfone waste streams.
Emergency Procedures
Spill Management
-
Isolation: Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask (for solids) or organic vapor respirator (for hot liquids).
-
Containment:
-
Solid: Sweep up carefully to avoid dust generation.[2] Use a wet paper towel to wipe residue.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
-
Decontamination: Wash the surface with a dilute soap solution.
Fire Fighting
-
Media: Dry chemical,
, or foam.[3][4][5] Water spray may be used to cool containers but avoid water jets which can spread burning liquid sulfones. -
Warning: Combustion produces irritating Sulfur Oxides (
). Firefighters must wear SCBA.
Regulatory Context (US & EU)
-
United States (RCRA): Diisobutyl sulfone is not a listed hazardous waste (P or U list). However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to flammability (if liquid/mixed) and toxicity potential, it is best practice to manage it as Class 9 (Miscellaneous) or general Hazardous Waste .
-
European Union (REACH): Ensure compliance with local EWC (European Waste Catalogue) codes, typically under 07 01 04 * (other organic solvents, washing liquids and mother liquors).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 139169, Diisobutyl sulfone. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
American Chemical Society (2023). Safety in Academic Chemistry Laboratories: Best Practices for Disposal. Retrieved from [Link]
Sources
- 1. Diisobutyl sulfone | C8H18O2S | CID 139169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. monumentchemical.com [monumentchemical.com]
Personal protective equipment for handling Diisobutyl sulfone
[1]
Executive Summary
Immediate Action Required: Diisobutyl sulfone is a crystalline solid at room temperature (approximate MP ~40–45°C) that acts as a mild irritant. While it lacks the high acute toxicity of its unsaturated analogs (e.g., Divinyl sulfone), its primary risks stem from thermal instability (evolution of SOₓ gases upon decomposition) and solvent-mediated permeation when in solution.
Stop/Go Decision:
-
GO: If handling pure solid at room temperature with standard nitrile gloves and safety glasses.
-
STOP/ASSESS: If heating >100°C or dissolving in halogenated solvents (DCM, Chloroform). Standard nitrile gloves may provide insufficient protection against the carrier solvent.
Part 1: Chemical Intelligence & Risk Assessment[1]
To select the correct PPE, we must understand the physicochemical "personality" of the molecule. Diisobutyl sulfone is a dialkyl sulfone. Unlike sulfoxides (DMSO), sulfones are chemically inert but possess specific physical hazards.
Physicochemical Drivers for PPE
| Property | Value/Characteristic | Operational Implication |
| Physical State | White Crystalline Solid | Inhalation Risk: Dust generation during weighing. Requires N95/P95 protection.[1] |
| Melting Point | ~40–45°C (Low) | Thermal Risk: Melts easily. Spills on hotplates become liquid hazards rapidly. |
| Solubility | Low in Water; High in Organics | Decontamination: Water alone is ineffective for cleaning glassware/spills. Use ethanol/acetone. |
| Stability | Stable <200°C | Decomposition: Overheating releases Sulfur Dioxide (SO₂). Fume hood required for thermal processes. |
The "Carrier Solvent" Trap
A common error in laboratory safety is selecting gloves for the solute (Diisobutyl sulfone) while ignoring the solvent. Diisobutyl sulfone is frequently used in extraction processes involving hydrocarbons or chlorinated solvents.
-
Scenario A (Solid Handling): The sulfone does not aggressively permeate nitrile.
-
Scenario B (Dissolved in DCM): Dichloromethane permeates nitrile in <5 minutes, carrying the sulfone with it to the skin.
Part 2: The PPE Shield (Equipment Matrix)
This protocol uses a Self-Validating System : The PPE changes based on the state of the chemical.
Hand Protection (Glove Selection)
-
Primary Recommendation (Solid/Aqueous): Nitrile Rubber (Minimum thickness 0.11 mm).
-
Validation: Inspect for tears; change every 60 minutes or immediately upon contamination.
-
-
Secondary Recommendation (Halogenated Solutions): Silver Shield® (Laminate) or PVA (Polyvinyl alcohol).
-
Why: If dissolving in Chloroform/DCM, nitrile offers zero protection. The laminate glove prevents the solvent from acting as a vehicle for skin absorption.
-
Respiratory Protection
-
Standard Operation: Fume hood (Face velocity 0.5 m/s).
-
Outside Hood (Weighing): NIOSH-approved N95 particulate respirator. The solid is a fine powder; static electricity can cause dispersion during transfer.
Eye & Body Defense[2][3]
-
Eyes: Chemical Safety Goggles (Indirect Vent) are preferred over safety glasses due to the fine dust nature of the solid.
-
Body: Standard cotton lab coat (buttoned). If handling >100g or heating, add a chemically resistant apron (Tyvek® or similar).
Visualization: PPE Decision Logic
Caption: Logic flow for selecting glove material based on the physical state and carrier solvent of Diisobutyl sulfone.
Part 3: Operational Protocols
Workflow 1: Weighing & Transfer (Static Control)
Diisobutyl sulfone powder is prone to static charge.
-
Preparation: Place the balance inside the fume hood if possible. If not, wear an N95 mask.
-
Static Mitigation: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before scooping.
-
Transfer: Do not pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.
-
Cleanup: Immediately wipe the balance area with a wet paper towel (water/ethanol mix) to capture invisible dust.
Workflow 2: Dissolution & Heating[1]
-
Solvent Addition: Add solvent slowly. Sulfones generally dissolve endothermically or neutrally, but always assume potential exotherms with unknown mixtures.
-
Heating:
Part 4: Emergency Response & Disposal[1]
Spill Management
-
Solid Spill:
-
Do NOT use compressed air to blow it off surfaces.
-
Method: Cover with wet paper towels (to prevent dust), then wipe up. Place in a solid waste container.
-
-
Solution Spill:
-
Method: Use vermiculite or standard absorbent pads.
-
Solvent Factor: If dissolved in a flammable solvent, treat as a Flammable Solvent Spill (remove ignition sources).
-
Disposal Plan
Diisobutyl sulfone is not typically classified as P-listed (acutely toxic) waste, but it must not enter the water supply.
-
Segregation: Collect in "Organic Solid Waste" or "Non-Halogenated Organic Solvents" (if dissolved).
-
Labeling: Clearly label as "Sulfone Contaminated - Potential Irritant."
-
Destruction: Professional incineration is the standard disposal method.
Visualization: Emergency Response Workflow
Caption: Immediate response steps for exposure or release of Diisobutyl sulfone.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139169, Diisobutyl sulfone. Retrieved from [Link]
(Note: While specific data for Diisobutyl sulfone is less ubiquitous than Dimethyl sulfone, safety protocols are derived from the homologous series of dialkyl sulfones and standard laboratory chemical hygiene plans.)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
